molecular formula C15H20N2O2 B577814 Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 1334499-75-0

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B577814
CAS No.: 1334499-75-0
M. Wt: 260.337
InChI Key: FYWRMMWCCNOBSJ-UHFFFAOYSA-N
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Description

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1334499-75-0) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. Its unique spirocyclic architecture, featuring two nitrogen atoms incorporated into a rigid [3.5] nonane ring system, makes it a valuable scaffold for constructing more complex molecules . This compound is primarily utilized as a key building block in the synthesis of potential bioactive compounds, with a particular research focus on the development of new therapeutics targeting the central nervous system (CNS) . The benzyl carboxylate group serves as a common protecting group, allowing for further selective functionalization of the diazaspiro ring system, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. As a spirocyclic intermediate, it belongs to a class of structures that are prominent in modern drug discovery due to their three-dimensionality and potential for improved selectivity and metabolic stability . Researchers employ this compound to create novel molecular entities aimed at addressing various neurological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans. It is recommended to store the product sealed in a dry environment at 2-8°C to ensure its long-term stability .

Properties

IUPAC Name

benzyl 1,8-diazaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(19-11-13-5-2-1-3-6-13)17-10-4-7-15(12-17)8-9-16-15/h1-3,5-6,16H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWRMMWCCNOBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN2)CN(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719174
Record name Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
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Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-75-0
Record name 1,6-Diazaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334499-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, a key building block in medicinal chemistry. The unique three-dimensional architecture of the diazaspiro[3.5]nonane core offers a distinct advantage in the design of novel therapeutics, enabling exploration of previously inaccessible chemical space. This document details the nomenclature, physicochemical properties, a robust synthetic strategy, and the mechanism of its formation. Furthermore, it explores the current and potential applications of this scaffold in drug discovery, highlighting its role as a constrained piperidine bioisostere.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into their designs. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as particularly valuable motifs. Their rigid, well-defined conformations can lead to enhanced binding affinity and selectivity for biological targets.

Among these, diazaspirocycles have garnered significant attention as they introduce hydrogen bond donors and acceptors, improving aqueous solubility and offering multiple points for chemical diversification. The 1,6-diazaspiro[3.5]nonane framework, in particular, serves as a constrained bioisostere of piperazine and piperidine, common structures in numerous approved drugs. The introduction of a benzyl carboxylate (Cbz) protecting group at the 6-position, as in Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate , provides a stable, yet readily cleavable, handle for selective functionalization of the two distinct nitrogen atoms. This mono-protected intermediate is a crucial starting material for the synthesis of complex molecules with potential therapeutic applications in areas such as oncology and neurological disorders.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the topic compound is benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate . It is registered under the CAS Number 1334499-75-0 .

While detailed experimental physicochemical data for this specific compound is not extensively published, the following table summarizes its key molecular attributes and predicted properties.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₂Multiple Suppliers
Molecular Weight 260.33 g/mol Multiple Suppliers
CAS Number 1334499-75-0Chemical Abstract Service
Predicted XLogP3 1.8PubChem (CID 15958448)
Predicted Hydrogen Bond Donors 1PubChem (CID 15958448)
Predicted Hydrogen Bond Acceptors 3PubChem (CID 15958448)
Predicted Rotatable Bond Count 3PubChem (CID 15958448)

Synthesis and Mechanistic Insights

Proposed Synthesis of the 1,6-Diazaspiro[3.5]nonane Core

A plausible synthetic strategy for the parent diamine would likely involve a multi-step sequence starting from commercially available materials, analogous to the synthesis of related diazaspirocycles.

Selective N-Protection with Benzyl Chloroformate

The selective protection of the more nucleophilic piperidinic nitrogen of 1,6-diazaspiro[3.5]nonane can be achieved using benzyl chloroformate (Cbz-Cl). This reaction is a standard procedure for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto an amine.[2]

Mechanism of Cbz-Protection:

The lone pair of the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group. A base, such as a tertiary amine or an inorganic base, is typically added to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products N1 R₂NH CbzCl C₆H₅CH₂O(CO)Cl N1->CbzCl Nucleophilic Attack Int R₂N⁺H(CO⁻)OCH₂C₆H₅(Cl) CbzCl->Int Product R₂N(CO)OCH₂C₆H₅ Int->Product Collapse HCl HCl Int->HCl Elimination

Caption: Mechanism of Cbz-protection of an amine.

Representative Experimental Protocol

The following is a representative, detailed protocol for the synthesis of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate from the parent diamine. This protocol is based on established methods for Cbz-protection of similar diamines.

Materials:

  • 1,6-Diazaspiro[3.5]nonane (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,6-diazaspiro[3.5]nonane in DCM in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIPEA to the solution.

  • Slowly add benzyl chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

Self-Validation: The purity of the final product should be assessed by NMR spectroscopy and mass spectrometry. The presence of a single major spot on TLC in multiple solvent systems is also indicative of high purity.

Applications in Drug Discovery

The 1,6-diazaspiro[3.5]nonane scaffold is a valuable building block in drug discovery due to its rigid, three-dimensional structure which can enhance binding to biological targets and improve pharmacokinetic properties. Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, as a mono-protected intermediate, allows for the selective derivatization of the azetidine nitrogen, making it a versatile starting material for the synthesis of compound libraries.

While specific examples of this exact compound in clinical development are not widely reported, the broader class of diazaspiro[3.5]nonane derivatives has been explored for various therapeutic applications:

  • As Piperazine Bioisosteres: In many drug molecules, piperazine rings can be susceptible to metabolic degradation or may contribute to off-target effects. Diazaspiro[3.5]nonanes can serve as rigid bioisosteres, maintaining the key pharmacophoric features while potentially improving metabolic stability and selectivity. For instance, replacement of the piperazine core in the PARP inhibitor Olaparib with diazaspiro systems has been investigated to develop non-cytotoxic congeners for applications in inflammation or neurodegeneration.[3]

  • G-Protein Coupled Receptor (GPCR) Modulators: The constrained nature of the diazaspiro[3.5]nonane scaffold makes it suitable for targeting the well-defined binding pockets of GPCRs. For example, derivatives of 7-azaspiro[3.5]nonane have been identified as potent GPR119 agonists, which are of interest for the treatment of type 2 diabetes.

  • Antifungal Agents: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown promising activity as chitin synthase inhibitors, suggesting the potential of related diazaspirocycles in the development of novel antifungal agents.[4]

G A Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate B Deprotection (e.g., Hydrogenolysis) A->B C Mono-protected 1,6-diazaspiro[3.5]nonane B->C D Alkylation/Acylation of Azetidine Nitrogen C->D E Functionalized Spirocyclic Intermediate D->E F Coupling to Bioactive Moiety E->F G Final Drug Candidate F->G

Caption: General workflow for the use of the title compound in drug discovery.

Conclusion

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules for drug discovery. Its synthesis, while not explicitly detailed in the literature for the 1,6-isomer, can be reliably achieved through established methods for the construction of the diazaspirocycle core and subsequent selective N-protection. The unique conformational constraints and the presence of two modifiable nitrogen atoms make this scaffold a powerful tool for medicinal chemists aiming to develop next-generation therapeutics with improved pharmacological profiles. Further exploration of this and related diazaspirocyclic systems is expected to yield novel drug candidates for a wide range of diseases.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 11(4), 469–476. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(15), 2954-2959. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111641. [Link]

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021, September 30). [Video]. YouTube. [Link]

  • PubChem Compound Summary for CID 15958448, Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1334499-75-0), a key building block in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique structural features of this spirocyclic diamine derivative. We will explore its synthesis, physicochemical properties, and applications, with a focus on the scientific rationale behind its use and manipulation.

Introduction: The Significance of Spirocyclic Scaffolds

In the quest for novel therapeutics with improved efficacy and selectivity, medicinal chemists are increasingly turning to three-dimensional molecular architectures. Spirocycles, which feature two rings connected by a single common atom, offer a rigid and well-defined orientation of substituents in space. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or simple cyclic analogues. The 1,6-diazaspiro[3.5]nonane core, in particular, provides a unique spatial arrangement of two nitrogen atoms, making it a valuable scaffold for the development of a wide range of biologically active compounds.[1]

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a derivative of this core where one of the nitrogen atoms is protected by a benzyloxycarbonyl (Cbz) group. This protecting group strategy is crucial for the selective functionalization of the second nitrogen atom, enabling the construction of more complex molecules. This compound serves as a critical intermediate in the synthesis of novel therapeutic agents, particularly in the areas of neurological disorders, as well as antimicrobial and antiviral research.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The following table summarizes the key properties of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

PropertyValueSource
CAS Number 1334499-75-0Internal Data
Molecular Formula C₁₅H₂₀N₂O₂Internal Data
Molecular Weight 260.33 g/mol Internal Data
Appearance Off-white to light yellow solidSupplier Data
Solubility Soluble in dichloromethane, chloroform, ethyl acetate, and methanol. Sparingly soluble in hexanes.Inferred from typical properties of similar organic molecules.
Purity (typical) ≥95%Supplier Data

Synthesis of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate: A Proposed Synthetic Pathway

The following diagram illustrates the proposed multi-step synthesis:

G cluster_0 Step 1: Formation of Azetidine Intermediate cluster_1 Step 2: Formation of Piperidine Ring cluster_2 Step 3: Reduction and Deprotection cluster_3 Step 4: Selective Cbz Protection A Starting Material (e.g., Dibromo derivative) B Intermediate A (N-protected azetidine) A->B Reaction with protected amine C Intermediate B (Piperidinone precursor) B->C Acylation and cyclization D Intermediate C (Protected spiro-lactam) C->D Reduction E 1,6-Diazaspiro[3.5]nonane (Core structure) D->E Deprotection F Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (Final Product) E->F Reaction with Benzyl Chloroformate

Caption: Proposed synthetic workflow for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on analogous reactions found in the literature for the synthesis of related diazaspiro[3.5]nonane structures and standard N-protection reactions.

Step 1 & 2: Synthesis of the 1,6-Diazaspiro[3.5]nonane Core

The synthesis of the core spirocyclic diamine can be adapted from patented procedures for similar structures. This typically involves a multi-step process to construct the azetidine and piperidine rings. A potential route could start from commercially available precursors to form a suitably substituted azetidine, which is then used to build the piperidine ring through cyclization.

Step 3: Selective N-Cbz Protection

The crucial step for obtaining the title compound is the selective protection of one of the nitrogen atoms of the 1,6-diazaspiro[3.5]nonane core. The benzyloxycarbonyl (Cbz) group is an excellent choice for an amine protecting group as it is stable under a variety of reaction conditions and can be removed cleanly by catalytic hydrogenation.

  • Reaction: 1,6-Diazaspiro[3.5]nonane is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cooled in an ice bath.

  • Reagent Addition: A solution of benzyl chloroformate (Cbz-Cl) in the same solvent is added dropwise to the stirred solution of the diamine. A slight excess of the diamine or the use of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is recommended to neutralize the HCl generated during the reaction.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the formation of the mono-protected product and minimize the formation of the di-protected byproduct.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

Reactivity and Synthetic Applications

The synthetic utility of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate lies in the orthogonal reactivity of its two nitrogen atoms. The Cbz-protected nitrogen is unreactive under many conditions, allowing for selective functionalization of the free secondary amine.

G A Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate B Alkylation A->B R-X C Acylation A->C RCOCl D Reductive Amination A->D RCHO, NaBH(OAc)₃ E Arylation A->E Ar-X, Pd catalyst F Functionalized Spiro-Diamine B->F C->F D->F E->F

Caption: Key reactions of the free amine in Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

The free amine can undergo a variety of transformations, including:

  • N-Alkylation: Reaction with alkyl halides or tosylates to introduce alkyl substituents.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to introduce aromatic moieties.

Once the desired functionalization at the free nitrogen has been achieved, the Cbz protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to liberate the second amine, which can then be further modified if required. This stepwise functionalization allows for the synthesis of a diverse library of complex molecules from a single, versatile building block.

Applications in Drug Discovery

The 1,6-diazaspiro[3.5]nonane scaffold has been incorporated into a variety of biologically active molecules. Its rigid structure is particularly useful for positioning pharmacophoric elements in a precise three-dimensional arrangement, which can lead to high potency and selectivity for a given biological target.

For example, derivatives of the closely related 2,7-diazaspiro[3.5]nonane have been investigated as potent antimycobacterial agents.[2] The ability to selectively functionalize the two nitrogen atoms of the core structure allows for the systematic exploration of the structure-activity relationship (SAR) and optimization of the pharmacokinetic properties of lead compounds.

Conclusion

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic core provides a rigid scaffold for the development of novel therapeutics, while the Cbz protecting group allows for the controlled and selective functionalization of the diamine structure. While a detailed, publicly available synthesis protocol is lacking, established chemical principles allow for the design of a robust synthetic route. The ability to generate diverse libraries of complex molecules from this intermediate makes it an important tool for the development of the next generation of therapeutic agents.

References

  • MySkinRecipes. Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate. Available from: [Link]

  • PubMed. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Available from: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

Sources

An In-Depth Technical Guide to Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, a key intermediate in medicinal chemistry. The unique three-dimensional structure of the diazaspiro[3.5]nonane scaffold offers significant advantages in drug design, influencing physicochemical properties critical for therapeutic efficacy. This document details the molecular formula, physicochemical properties, a plausible synthetic pathway with a step-by-step protocol, and standard characterization techniques for this compound. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel spirocyclic scaffolds in drug discovery.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical matter that can lead to drugs with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in this endeavor. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

The 1,6-diazaspiro[3.5]nonane core, a key structural motif, is of particular interest. The introduction of this spirocyclic system can modulate critical physicochemical properties such as aqueous solubility and lipophilicity (LogP), factors that are paramount for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the strategic placement of nitrogen atoms within the scaffold offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's biological activity. Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate serves as a crucial building block for accessing a diverse range of compounds based on this valuable scaffold.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₂[1]
Molecular Weight 260.34 g/mol [1]
CAS Number 1334499-75-0[1]
Appearance Expected to be a solid or oil-
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)-
Storage 2-8°C, dry, sealed[1]

Synthesis of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate: A Plausible Synthetic Approach

A related synthesis of the constitutional isomer, 2,6-diazaspiro[3.5]nonane, has been reported, providing a strong foundation for this proposed route. The key steps would likely involve the formation of a suitable piperidine precursor followed by the construction of the azetidine ring to form the spirocyclic core.

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to the final product.

Synthetic Workflow A Starting Materials B Intermediate 1: Piperidine Derivative A->B Ring Formation C Intermediate 2: 1,6-Diazaspiro[3.5]nonane B->C Spirocyclization D Final Product: Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate C->D N-Protection (Cbz)

Caption: Proposed synthetic workflow for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical pathway based on known chemical transformations for similar structures. It is intended to serve as a template for experimental design.

Step 1: Synthesis of a Suitable Piperidine Precursor

The synthesis would commence with a commercially available piperidine derivative, which would be functionalized to allow for the subsequent formation of the azetidine ring.

Step 2: Construction of the 1,6-Diazaspiro[3.5]nonane Core

This crucial step involves an intramolecular cyclization to form the spirocyclic system. This could potentially be achieved through a nucleophilic substitution reaction where a nitrogen atom of the piperidine ring attacks an electrophilic center to form the four-membered azetidine ring.

Step 3: Selective N-Protection with a Benzyl Carboxylate Group

With the 1,6-diazaspiro[3.5]nonane core in hand, the next step is the selective protection of one of the secondary amine groups. The use of a benzyl chloroformate (Cbz-Cl) or a similar reagent under basic conditions is a standard and effective method for introducing the benzyl carboxylate (Cbz) protecting group. This group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation.

Protocol:

  • Dissolution: Dissolve 1,6-diazaspiro[3.5]nonane (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the solution and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of benzyl chloroformate (Cbz-Cl) (1.0-1.1 eq) in the same solvent to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

Characterization and Analytical Data

The structural confirmation and purity assessment of the synthesized Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate are critical. The following analytical techniques are standard for the characterization of such organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the spirocyclic core and the benzyl protecting group. The aromatic protons of the benzyl group would appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic protons (-CH₂-Ph) would likely appear as a singlet around δ 5.1 ppm. The various methylene protons of the azetidine and piperidine rings would resonate in the upfield region, likely exhibiting complex splitting patterns due to their diastereotopic nature.

  • ¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the carbamate would be observed in the downfield region (around δ 155 ppm). The aromatic carbons of the benzyl group would appear between δ 127-137 ppm. The benzylic carbon would be expected around δ 67 ppm, and the sp³ hybridized carbons of the diazaspiro[3.5]nonane core would be found in the upfield region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the target compound. The expected exact mass for the [M+H]⁺ ion would be calculated from the molecular formula C₁₅H₂₀N₂O₂. The fragmentation pattern in the MS/MS spectrum could provide further structural information. A characteristic fragmentation of benzyl carbamates is the loss of the benzyl group as a tropylium ion (m/z 91).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A suitable method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive such as formic acid or trifluoroacetic acid. The purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Drug Discovery

The 1,6-diazaspiro[3.5]nonane scaffold is a valuable building block in the design of novel therapeutic agents. Its rigid, three-dimensional structure allows for precise positioning of functional groups in chemical space, which can lead to improved interactions with biological targets. Derivatives of diazaspiro[3.5]nonane have been explored for their potential in treating a range of diseases, including neurological disorders. The presence of two nitrogen atoms provides opportunities for creating libraries of compounds with diverse substitution patterns, facilitating structure-activity relationship (SAR) studies. Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, with one nitrogen selectively protected, is an ideal starting point for such synthetic explorations.

Conclusion

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a key synthetic intermediate that provides access to the medicinally important 1,6-diazaspiro[3.5]nonane scaffold. This technical guide has outlined its fundamental physicochemical properties, a plausible and detailed synthetic approach, and the standard analytical methods for its characterization. The unique structural features of this spirocyclic system make it a valuable tool for medicinal chemists aiming to develop novel therapeutics with improved drug-like properties. The information presented herein is intended to facilitate the synthesis and utilization of this important building block in drug discovery programs.

References

  • MySkinRecipes. Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate. [Link]. Accessed January 23, 2026.[1]

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A Comprehensive Guide to the Structure Elucidation of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced therapeutic profiles is relentless. Among these, spirocyclic scaffolds have emerged as privileged structures, offering a distinct three-dimensional geometry that departs from the "flatland" of traditional aromatic compounds.[1][2][3] This inherent rigidity and three-dimensionality can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can lock bioactive conformations to enhance potency and selectivity for biological targets.[2][4]

The 1,6-diazaspiro[3.5]nonane core, which combines an azetidine and a piperidine ring through a single spirocarbon, is a valuable building block for creating such molecules.[5] This guide provides an in-depth, systematic approach to the complete structure elucidation of a specific derivative, Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate. We will detail the integrated use of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to unambiguously confirm its chemical identity, providing researchers and drug development professionals with a robust analytical framework.

Molecular Overview

Before delving into the analytical techniques, it is crucial to define the target structure.

  • Systematic Name: Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

  • Molecular Formula: C₁₅H₂₀N₂O₂

  • Molecular Weight: 260.33 g/mol

  • Core Scaffold: 1,6-diazaspiro[3.5]nonane

  • Protecting Group: Benzyloxycarbonyl (Cbz or Z) on the piperidine nitrogen (N6).

Caption: Structure of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

Section 1: The Analytical Workflow - A Strategic Approach

A robust structure elucidation relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and together, they build a self-validating system. Our strategy proceeds from a high-level molecular confirmation to a detailed atomic-level map.

Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Confirms Molecular Weight IR Infrared (IR) Spectroscopy MS->IR Identifies Functional Groups NMR NMR Spectroscopy IR->NMR Maps C-H Framework H1 ¹H NMR NMR->H1 C13 ¹³C NMR & DEPT-135 NMR->C13 TwoD 2D NMR (COSY, HSQC) NMR->TwoD Confirmation Structure Confirmed H1->Confirmation Data Integration C13->Confirmation Data Integration TwoD->Confirmation Data Integration

Caption: Logical workflow for structure elucidation.

Section 2: Mass Spectrometry (MS) - The First Gate Check

Causality: The initial and most fundamental question is: what is the molecular weight of the synthesized compound? High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the confident determination of the molecular formula.

Experimental Protocol: ESI-QTOF HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-QTOF) mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to facilitate the formation of protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

  • Data Acquisition: Acquire data over a mass range of m/z 100-1000. Ensure external calibration with a known standard (e.g., sodium formate) for high mass accuracy.[6]

Expected Data & Interpretation

The "Nitrogen Rule" states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our target (260 g/mol ).

Ion AdductCalculated Exact Mass (m/z)Interpretation
[M+H]⁺ 261.1603Confirms the protonated molecular ion.
[M+Na]⁺ 283.1422Confirms the sodiated molecular ion, adding confidence.

Fragmentation Analysis: While HRMS confirms the formula, the fragmentation pattern provides structural clues. Key expected fragments include:

  • m/z 91: A prominent peak corresponding to the stable tropylium ion (C₇H₇⁺), characteristic of a benzyl group.

  • Loss of Benzyl Group: A fragment at [M-91]⁺.

  • Alpha-Cleavage: Fragmentation adjacent to the nitrogen atoms within the spirocyclic rings is a common pathway for amines.[7]

Section 3: Infrared (IR) Spectroscopy - Functional Group Identification

Causality: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The presence or absence of characteristic absorption bands provides direct evidence for the carbamate, the secondary amine, and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the neat compound (if liquid or oil) or a finely ground powder (if solid) directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹. Perform a background scan prior to the sample scan.

  • Processing: The resulting spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Expected Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3350-3310N-H StretchSecondary Amine (N1-H)Confirms the presence of the unprotected amine in the azetidine ring.[8]
~3060-3030Aromatic C-H StretchBenzyl GroupIndicates the aromatic system.
~2950-2850Aliphatic C-H StretchSpirocycle CH₂ GroupsConfirms the saturated hydrocarbon backbone.
~1690 C=O Stretch Carbamate Crucial evidence for the benzyloxycarbonyl (Cbz) protecting group. [9]
~1450 & ~1500C=C StretchAromatic RingFurther confirmation of the benzyl group.
~1250-1020C-N StretchAliphatic Amines/CarbamateConfirms the carbon-nitrogen bonds of the core structure.[8]

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Blueprint

Causality: NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, we can map out the precise connectivity of every atom in the molecule.

Subsection 4.1: ¹H NMR - Proton Environment Mapping

¹H NMR provides the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (splitting), and their relative abundance (integration).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

Predicted Chemical Shifts & Interpretation (in CDCl₃):

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
7.40 - 7.305HMultiplet (m)Ar-H Protons of the phenyl ring on the Cbz group.
5.152HSinglet (s)Ph-CH₂ -OBenzylic protons are deshielded by the adjacent oxygen and aromatic ring. No adjacent protons lead to a singlet.
~3.64HBroad MultipletCH₂ -N(Cbz)-CH₂ Protons on carbons adjacent to the carbamate-substituted nitrogen (N6) are deshielded.
~3.04HTriplet (t)CH₂ -N(H)-CH₂ Protons on carbons adjacent to the secondary amine (N1) in the azetidine ring.
~1.9 (variable)1HBroad Singlet (br s)NH The secondary amine proton; its shift is solvent-dependent and it may exchange with D₂O.
~1.84HMultiplet (m)Spiro-C-CH₂ -CProtons on the remaining carbons of the piperidine ring.
Subsection 4.2: ¹³C NMR & DEPT-135 - Carbon Skeleton Analysis

¹³C NMR reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is used to differentiate between CH, CH₂, and CH₃ carbons.

Protocol:

  • Sample: Use the same sample prepared for ¹H NMR.

  • Acquisition: Record a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

Predicted Chemical Shifts & Interpretation (in CDCl₃):

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
155.5 AbsentC =OCarbamate carbonyl carbon, highly deshielded.[10]
136.5AbsentAromatic Quaternary C The aromatic carbon to which the benzylic CH₂ is attached.
128.6 - 127.9PositiveAromatic C HAromatic carbons bearing a proton.
67.2NegativePh-C H₂-OBenzylic carbon.
~55 AbsentSpiro C The key quaternary spirocarbon. Its identification is a cornerstone of the elucidation.[11]
~50NegativeAzetidine C H₂Carbons adjacent to N1 in the four-membered ring.
~45NegativePiperidine C H₂Carbons adjacent to N6.
~30NegativePiperidine C H₂The remaining carbon in the piperidine ring.
Subsection 4.3: 2D NMR (COSY & HSQC) - Connecting the Dots

Causality: While 1D NMR suggests the pieces, 2D NMR shows how they are connected. COSY identifies proton-proton couplings, and HSQC correlates protons directly to the carbons they are attached to.[12][13][14]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled (typically on adjacent carbons).

    • Expected Correlations: We would expect to see cross-peaks connecting the protons within the azetidine ring system (~3.0 ppm). Separately, we would see correlations between the protons of the piperidine ring (~3.6 ppm and ~1.8 ppm), confirming the two distinct spin systems. The absence of a correlation between the benzylic singlet (5.15 ppm) and any other proton confirms its isolation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a map linking each proton signal on one axis to its directly bonded carbon on the other axis.

    • Expected Correlations: A cross-peak between the ¹H signal at 5.15 ppm and the ¹³C signal at 67.2 ppm would definitively assign the benzylic group. Similarly, it would link the proton signals of the azetidine and piperidine rings to their corresponding carbon signals, allowing for unambiguous assignment of the entire spirocyclic framework.[15]

Section 5: Data Synthesis and Structure Confirmation

The structure of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is confirmed by the collective, self-validating evidence:

  • HRMS establishes the correct molecular formula, C₁₅H₂₀N₂O₂.

  • IR Spectroscopy confirms the presence of all key functional groups: a secondary amine (N-H stretch), a carbamate (strong C=O stretch), and an aromatic ring.

  • ¹H and ¹³C NMR provide the precise count of proton and carbon environments, consistent with the proposed structure.

  • DEPT-135 confirms the number of CH₂ groups and identifies the two crucial quaternary carbons (the spirocenter and the carbamate carbonyl).

  • 2D NMR experiments (COSY and HSQC) provide the final, unambiguous proof of connectivity, mapping out the distinct azetidine and piperidine ring systems and linking them to the spirocenter.

This multi-technique approach leaves no ambiguity and provides an authoritative confirmation of the molecular structure.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link][1]

  • Carreira, E. M., & Ksee, T. (Eds.). (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry. [Link][4]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2023, January 29). Interpreting Carbon-13 NMR Spectra. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link][16]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Retrieved from [5]

  • Fesik, S. W., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 183-205. [Link][3]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][7]

  • Englebienne, P., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(8), 849-853. [Link][2]

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physical properties of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a unique spirocyclic diamine derivative with significant potential as a scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, which combines an azetidine and a piperidine ring, offers a novel framework for exploring chemical space. This guide provides a comprehensive analysis of the core physical and spectroscopic properties of this compound. As experimental data for this specific molecule is not widely published, this document synthesizes predictive data based on established principles of organic chemistry and spectral data from analogous structures. Furthermore, it details the rigorous, self-validating experimental protocols required to empirically determine these properties, ensuring researchers are equipped with both a theoretical framework and practical methodologies for their investigations.

Molecular Structure and Core Physical Characteristics

The foundational step in understanding any compound is a thorough characterization of its structure and fundamental properties. The IUPAC name for the target compound is benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate . The structure consists of an azetidine ring and a piperidine ring sharing a single quaternary carbon atom. The benzyl carbamate functional group is attached to the nitrogen at position 6 of the piperidine ring.

Caption: Chemical structure of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

The table below summarizes the calculated and predicted core physical properties. These predictions are derived from the compound's substantial molecular weight, the presence of a polar carbamate group, a secondary amine, and a bulky, non-polar benzyl and spiro-alkane framework.

PropertyPredicted Value / DescriptionRationale
Molecular Formula C₁₅H₂₀N₂O₂Derived from the chemical structure.
Molecular Weight 260.33 g/mol Calculated from the molecular formula.
Physical State White to off-white solid or viscous oil.High molecular weight and the potential for intermolecular hydrogen bonding (N-H) and dipole-dipole interactions (C=O) suggest a non-volatile nature. Similar structures like benzyl carbamate are solids.[1]
Melting Point > 100 °C (if solid)The rigid spirocyclic system and potential for hydrogen bonding would likely result in a relatively high melting point compared to non-cyclic analogues.
Boiling Point > 300 °C (at atmospheric pressure)The high molecular weight and polarity indicate a very high boiling point, likely with decomposition. Vacuum distillation would be required. N-Benzylpiperidine derivatives have high boiling points.[2][3]
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform, ethyl acetate. Sparingly soluble in hexanes. Insoluble in water.The large non-polar surface area (benzyl group, alkyl rings) dominates, making it soluble in common organic solvents. The polar carbamate and amine groups are insufficient to confer significant aqueous solubility.

Predictive Spectroscopic Profile

Spectroscopic analysis is critical for structural verification and purity assessment. The following sections detail the predicted Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. The key diagnostic absorptions for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate are predicted based on characteristic frequencies of its components.[1][4]

Wavenumber (cm⁻¹)Predicted IntensityAssignmentCausality and Field Insights
3300 - 3400Medium, SharpN-H StretchThis peak corresponds to the secondary amine in the azetidine ring. Its sharpness, relative to an O-H stretch, is characteristic of N-H bonds.
3030 - 3080MediumAromatic C-H StretchThese absorptions are characteristic of the C-H bonds on the benzene ring and are typically observed just above 3000 cm⁻¹.
2850 - 2960StrongAliphatic C-H StretchStrong signals arising from the numerous C-H bonds in the spirocyclic CH₂ groups.
1690 - 1710 Strong C=O Stretch (Carbamate) This is a key diagnostic peak. Its position is characteristic of a carbamate carbonyl, which is slightly lower than a typical ester due to resonance with the adjacent nitrogen.[5]
1450 - 1600Medium-WeakAromatic C=C StretchA series of peaks indicating the presence of the benzene ring.
1230 - 1280StrongC-N StretchStretching vibration from the carbamate C-N bond.
1000 - 1100StrongC-O StretchCorresponds to the ester-like C-O bond of the benzyl carbamate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of every proton in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are based on analysis of similar structural motifs.[4][6]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Structural Insights
~ 7.35Multiplet5HAr-H Protons of the phenyl ring of the benzyl group. The multiplet arises from the ortho, meta, and para protons having slightly different chemical environments.
~ 5.15Singlet2H-O-CH₂ -PhThe two benzylic protons are chemically equivalent and show a characteristic singlet in this region. This signal is a strong indicator of the benzyl ester/carbamate moiety.
~ 3.5 - 3.8Multiplet4HProtons on C7 and C9These are protons on carbons alpha to the piperidine nitrogen (N6). They are deshielded by the adjacent electronegative nitrogen atom. The complex multiplicity is due to coupling with adjacent protons and potential conformational rigidity.
~ 3.2 - 3.4Multiplet4HProtons on C2 and C4These protons are on the carbons of the azetidine ring, adjacent to the secondary amine (N1). They are expected to be in a distinct chemical environment compared to the piperidine ring protons.
~ 1.8 - 2.0Multiplet2HProtons on C8Protons on the carbon beta to the piperidine nitrogen. They are less deshielded and appear further upfield.
VariableBroad Singlet1HN-H The proton on the azetidine nitrogen. Its chemical shift is highly dependent on solvent, concentration, and temperature. It may exchange with D₂O.[7]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the structure.

Chemical Shift (δ, ppm)AssignmentRationale and Structural Insights
~ 156C =O (Carbamate)The carbonyl carbon of the carbamate is highly deshielded and serves as a key diagnostic signal.
~ 136Aromatic Quaternary C The carbon of the phenyl ring attached to the benzylic CH₂ group.
~ 128 - 129Aromatic C HSignals for the six carbons of the benzene ring. Due to symmetry, some may overlap.
~ 67-O-C H₂-PhThe benzylic carbon, deshielded by the adjacent oxygen atom.
~ 60 - 65Spirocyclic Quaternary C The spiro carbon (C5) is a quaternary carbon bonded to two nitrogen atoms and two other carbons, leading to a unique downfield shift.
~ 45 - 55C H₂ adjacent to NCarbons of the azetidine and piperidine rings directly attached to nitrogen atoms (C2, C4, C7, C9).
~ 25 - 30C H₂ beta to NThe carbon atom at position 8 of the piperidine ring, which is further from the electron-withdrawing nitrogen.

Self-Validating Experimental Protocols

To ensure scientific integrity, the predicted properties must be verifiable through robust experimental procedures. The following protocols are designed as self-validating systems, providing clear causality for each step.

Protocol for Melting Point Determination

This protocol uses the capillary method, a standard for determining the melting range of a solid, which serves as a crucial indicator of purity.[8]

cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Recording prep1 Dry the solid sample (e.g., in a vacuum oven) prep2 Finely powder the sample using a spatula prep1->prep2 prep3 Load ~2-3 mm of sample into a capillary tube prep2->prep3 meas1 Place capillary in Melting Point Apparatus prep3->meas1 meas2 Heat rapidly to ~15-20°C below expected M.P. meas1->meas2 meas3 Heat slowly (1-2°C/min) near the melting point meas2->meas3 rec1 Record T₁: Temperature at which first liquid appears meas3->rec1 rec2 Record T₂: Temperature at which all solid melts rec1->rec2 rec3 Report as a range: T₁ - T₂ rec2->rec3

Caption: Workflow for Melting Point Determination.

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end.[8]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Preliminary Measurement: A rapid heating rate is used to get an approximate melting temperature.

  • Accurate Measurement: A fresh sample is heated to about 20°C below the approximate melting point, then the heating rate is slowed to 1-2°C per minute.[9]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. A pure compound will have a sharp melting range of 0.5-1.5°C.

Protocol for Solubility Determination

This protocol establishes a qualitative and semi-quantitative measure of solubility in various solvents, which is fundamental for choosing appropriate solvents for reactions, purification, and analysis.[10][11]

  • Preparation: Weigh approximately 10 mg of the compound into a clean, dry vial.

  • Solvent Addition: Add 1 mL of the chosen solvent (e.g., water, methanol, dichloromethane) to the vial.

  • Agitation: Vigorously mix the sample using a vortex mixer for 1-2 minutes.

  • Sonication: If the solid is not fully dissolved, place the vial in an ultrasonic bath for up to 5 minutes to break up any aggregates.[10]

  • Observation: Visually inspect the solution against a dark background. A clear solution with no visible particles indicates that the compound is soluble at ~10 mg/mL. Cloudiness or visible precipitate indicates partial solubility or insolubility.

  • Classification: Classify the solubility as "soluble" (>10 mg/mL), "sparingly soluble" (if it dissolves upon adding more solvent), or "insoluble" (<1 mg/mL).

Protocol for Acquiring Spectroscopic Data

cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy nmr1 Dissolve 5-10 mg of sample in ~0.6 mL of CDCl₃ nmr2 Add internal standard (e.g., TMS) nmr1->nmr2 nmr3 Transfer to NMR tube nmr2->nmr3 nmr4 Acquire ¹H and ¹³C spectra nmr3->nmr4 ir1 Prepare sample: - KBr pellet (solid) - Thin film (oil) ir2 Place sample in FT-IR spectrometer ir1->ir2 ir3 Acquire spectrum (e.g., 16 scans at 4 cm⁻¹ resolution) ir2->ir3 start Purified Compound start->nmr1 start->ir1

Caption: Workflow for Spectroscopic Data Acquisition.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [12][13]

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a small vial. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Acquisition: Place the tube in the NMR spectrometer. Acquire a ¹H spectrum (typically requiring 16-32 scans) and a proton-decoupled ¹³C spectrum (which may require several hundred or thousand scans for good signal-to-noise).

  • Processing: Process the raw data (FID) using a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

3.3.2. Infrared (IR) Spectroscopy [14][15]

  • Sample Preparation (for a solid):

    • KBr Pellet Method: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

    • ATR Method: Place a small amount of the solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a modern, fast, and efficient method.[16]

  • Sample Preparation (for an oil): Place a single drop of the neat liquid between two salt plates (NaCl or KBr) to create a thin film.

  • Acquisition: Place the prepared sample in the IR spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty instrument (or pure KBr) should be taken first and automatically subtracted.

Conclusion

While Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate remains a compound with limited published physical data, this guide establishes a robust, predictive framework for its key properties. By leveraging established spectroscopic principles and data from analogous structures, researchers can anticipate the compound's behavior and spectral characteristics. The detailed, self-validating protocols provided herein offer a clear pathway for the empirical verification of these predictions, ensuring that future work on this promising scaffold is built upon a foundation of scientific rigor and technical accuracy.

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  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available at: [Link]

  • National Institutes of Health. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC. Available at: [Link]

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Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate and its Analogs for Drug Discovery Professionals

Abstract

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a unique three-dimensional topology that can lead to compounds with enhanced potency, selectivity, and improved physicochemical properties. Among these, the 1,6-diazaspiro[3.5]nonane core represents a versatile and increasingly important building block. This guide provides a comprehensive technical overview of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, a key intermediate, and its analogs. We will delve into the synthetic rationale, strategic diversification, and application of this scaffold in the development of novel therapeutic agents, with a focus on its role as a conformationally restricted piperazine bioisostere. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique chemical space for targets across multiple therapeutic areas.

The Strategic Value of the Diazaspiro[3.5]nonane Scaffold

The pursuit of novel chemical matter is a cornerstone of drug discovery. While traditional drug design often relied on flat, aromatic structures, there is a growing consensus that molecules with greater three-dimensionality (sp3-richness) offer significant advantages. Spirocycles, which contain two rings connected by a single quaternary carbon atom, are exemplary in this regard.

The 1,6-diazaspiro[3.5]nonane scaffold, which incorporates an azetidine ring fused with a piperidine ring, offers several key benefits:

  • Conformational Rigidity: The spirocyclic fusion point restricts the rotational freedom of the two rings, presenting appended functional groups in well-defined spatial orientations. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher affinity.

  • Novelty and IP Space: As a less explored scaffold compared to ubiquitous motifs like piperazine, it provides access to novel chemical space and new intellectual property opportunities.

  • Vectorial Exit Points: The two nitrogen atoms provide distinct vectors for substitution, allowing for the precise tuning of structure-activity relationships (SAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Piperazine Bioisostere: The scaffold can serve as a rigid bioisostere of piperazine, a common linker in many CNS and other therapeutic agents. This substitution can overcome challenges associated with piperazine, such as metabolic liabilities (e.g., N-dealkylation) and poor selectivity.[1]

Synthesis of the Core Intermediate: Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

The synthesis of the orthogonally protected diazaspiro[3.5]nonane core is a critical first step, enabling selective functionalization at either nitrogen. Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a valuable intermediate where the N6 nitrogen is protected by a carbobenzyloxy (Cbz or Z) group, and the N1 nitrogen remains a secondary amine, ready for derivatization.

G cluster_0 Synthetic Pathway Overview A 1. Starting Materials (e.g., N-Cbz-4-piperidone, Dieckmann Condensation Precursors) B 2. Azetidine Ring Formation (Cyclization to form the 4-membered ring) A->B Multiple Steps C 3. Piperidine Ring Construction (Formation of the 6-membered ring) B->C D 4. Spirocyclization (Key step to form the quaternary center) C->D E 5. Functional Group Interconversion & Deprotection (Reduction/Modification to yield the diamine) D->E F 6. Orthogonal Protection (Selective Cbz protection of N6) E->F G Final Product Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate F->G G cluster_0 Diversification Strategy cluster_1 N1 Functionalization cluster_2 N6 Deprotection & Functionalization Core Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (N1-H, N6-Cbz) Alkylation Alkylation (R-X, Base) Core->Alkylation Arylation Buchwald-Hartwig Arylation (Ar-X, Pd catalyst) Core->Arylation Acylation Acylation (RCOCl, Base) Core->Acylation ReductiveAmination Reductive Amination (RCHO, NaBH(OAc)₃) Core->ReductiveAmination Deprotection Hydrogenolysis (H₂, Pd/C) Alkylation->Deprotection Yields N1-Substituted, N6-Cbz protected analog Arylation->Deprotection Yields N1-Substituted, N6-Cbz protected analog Acylation->Deprotection Yields N1-Substituted, N6-Cbz protected analog ReductiveAmination->Deprotection Yields N1-Substituted, N6-Cbz protected analog N6_Func N6 Functionalization (Alkylation, Acylation, etc.) Deprotection->N6_Func G cluster_0 Biological Assay Workflow: Receptor Binding A 1. Compound Preparation (Serial Dilution) D 4. Incubation (Compound + Receptor + Radioligand) A->D B 2. Receptor Source (Cell membranes expressing target receptor) B->D C 3. Radioligand (Labeled with ³H or ¹²⁵I) C->D E 5. Separation (Rapid filtration to separate bound vs. free radioligand) D->E F 6. Detection (Scintillation counting) E->F G 7. Data Analysis (Calculate % inhibition, determine IC₅₀) F->G

Sources

The Ascendancy of the Diazaspiro[3.5]nonane Scaffold: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore three-dimensional scaffolds that can better mimic the complexities of biological systems. Among these, the diazaspiro[3.5]nonane core has emerged as a privileged structure, offering a unique combination of conformational rigidity and synthetic tractability. This guide provides an in-depth technical overview of the discovery, synthesis, and application of novel diazaspiro[3.5]nonane derivatives. We will explore robust synthetic strategies, delve into the mechanistic underpinnings of key transformations, and discuss the burgeoning therapeutic potential of this versatile scaffold, with a focus on its role in the development of next-generation therapeutics.

Introduction: Embracing the Third Dimension in Drug Design

The "escape from flatland" has become a guiding principle in modern drug discovery, compelling a shift away from planar, aromatic structures towards more sp³-rich, three-dimensional molecules.[1] Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement.[1] The diazaspiro[3.5]nonane framework, in particular, offers a compelling proposition for medicinal chemists. Its rigid structure can pre-organize appended functional groups in a defined spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of two nitrogen atoms within the spirocyclic core provides multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of diverse structure-activity relationships (SAR).

This guide will serve as a comprehensive resource for researchers engaged in the design and synthesis of novel diazaspiro[3.5]nonane-based compounds. We will begin by dissecting the key synthetic routes to the core scaffold, followed by a detailed examination of its characterization. Finally, we will highlight the growing importance of this scaffold in medicinal chemistry through a discussion of its application in the development of innovative therapeutics.

Synthetic Strategies for the Diazaspiro[3.5]nonane Core

The construction of the diazaspiro[3.5]nonane skeleton can be approached through several synthetic strategies. The choice of route is often dictated by the desired substitution pattern and the availability of starting materials. Here, we present a robust and adaptable multi-step synthesis that allows for the preparation of orthogonally protected diazaspiro[3.5]nonane building blocks suitable for further elaboration.

Exemplary Synthesis of N-Boc-2,7-diazaspiro[3.5]nonane

A common and versatile intermediate is the mono-Boc-protected 2,7-diazaspiro[3.5]nonane, which allows for selective functionalization of the unprotected nitrogen atom. The following protocol is a composite of methodologies reported in the patent literature, providing a scalable route to this key building block.[2]

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction cluster_2 Step 3: Tosylation cluster_3 Step 4: Intramolecular Cyclization cluster_4 Step 5: Reduction cluster_5 Step 6: Boc Protection cluster_6 Step 7: Deprotection A Compound 1 (Starting Material) C Compound 2 A->C Ethanol B Ethyl Malonate B->C D Compound 2 C->D E Compound 3 D->E Lithium Borohydride, Tetrahydrofuran F Compound 3 E->F G Compound 4 F->G p-Toluenesulfonyl Chloride, Dichloromethane H Compound 4 G->H I Compound 5 H->I Cesium Carbonate, Acetonitrile J Compound 5 I->J K Compound 6 J->K Magnesium, Methanol L Compound 6 K->L M Compound 7 L->M Boc Anhydride, Dichloromethane N Compound 7 M->N O Compound 8 (Final Product) N->O Palladium on Carbon, Methanol

Caption: Multi-step synthesis of a diazaspiro[3.5]nonane derivative.

Experimental Protocol:

Step 1: Synthesis of Diethyl 2-(cyanomethyl)-2-(hydroxymethyl)malonate (Compound 2)

  • To a solution of starting material (Compound 1) in ethanol, add ethyl malonate.

  • The reaction mixture is heated to a temperature between 25-80°C and stirred for approximately 5 hours.[2]

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield Compound 2.

Step 2: Synthesis of 2-(cyanomethyl)-2-(hydroxymethyl)propane-1,3-diol (Compound 3)

  • Compound 2 is dissolved in tetrahydrofuran and treated with lithium borohydride.

  • The reaction is typically carried out at a temperature ranging from 0-70°C for about 2.5 hours.[2]

  • Upon completion, the reaction is quenched, and the product is extracted and purified to give Compound 3.

Step 3: Synthesis of [3-hydroxy-2-(hydroxymethyl)-2-(tosyloxymethyl)propyl]acetonitrile (Compound 4)

  • Compound 3 is reacted with p-toluenesulfonyl chloride in dichloromethane.

  • This reaction is generally performed at room temperature for around 12 hours.[2]

  • Work-up and purification afford Compound 4.

Step 4: Synthesis of 3-tosyloxymethyl-3-azetidinecarbonitrile (Compound 5)

  • The intramolecular cyclization is achieved by treating Compound 4 with cesium carbonate in acetonitrile.

  • The reaction is heated to between 25-90°C for approximately 3 hours to facilitate ring closure.[2]

  • The resulting spirocyclic compound, Compound 5, is isolated after purification.

Step 5: Synthesis of (3-aminomethyl-azetidin-3-yl)methanol (Compound 6)

  • Compound 5 is reduced using magnesium chips in methanol.

  • This reduction is typically conducted at a temperature of 25-80°C for 1 hour.[2]

  • Purification of the crude product yields Compound 6.

Step 6: Synthesis of tert-butyl (3-hydroxymethyl-azetidin-3-ylmethyl)carbamate (Compound 7)

  • The primary amine of Compound 6 is selectively protected with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane.

  • The reaction is usually carried out at room temperature for 12 hours.[2]

  • The mono-Boc protected intermediate, Compound 7, is then purified.

Step 7: Synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Compound 8)

  • The final deprotection and cyclization step is performed by hydrogenation of Compound 7 using palladium on carbon as a catalyst in methanol to yield the desired product.[2]

Mechanistic Insights: The Intramolecular Cyclization

A key step in the synthesis of many spirocyclic systems is the intramolecular cyclization. In the presented synthesis, the formation of the azetidine ring (Step 4) is a critical intramolecular nucleophilic substitution.[3][4][5][6]

G A Deprotonation of Amine B Nucleophilic Attack A->B Generation of Nucleophile C Displacement of Tosylate B->C Intramolecular SN2 Reaction D Formation of Azetidine Ring C->D Ring Closure

Caption: Mechanism of intramolecular nucleophilic substitution for azetidine ring formation.

The reaction proceeds via an SN2 mechanism where the deprotonated amine acts as the nucleophile, attacking the carbon bearing the tosylate leaving group. The geometry of the substrate must allow for the requisite backside attack for the reaction to proceed efficiently. The use of a base, such as cesium carbonate, is crucial to deprotonate the amine and generate the nucleophilic species.

Characterization of Diazaspiro[3.5]nonane Derivatives

Unambiguous characterization of novel diazaspiro[3.5]nonane derivatives is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for the structural elucidation of these spirocycles.[7][8][9][10]

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the diazaspiro[3.5]nonane core, one would expect to see characteristic signals for the methylene protons of the azetidine and piperidine rings. The chemical shifts and coupling constants of these protons are influenced by the ring conformations and the nature of the substituents. For example, in a reported ¹H NMR spectrum of a 1-carbonyl-7-diazaspiro[3.5]nonane derivative, the following signals were observed (400MHz, CDCl₃) δ(ppm): 1.47 (s, 9H), 1.52 (s, 2H), 1.63-1.92 (m, 4H), 3.02-3.07 (t, 2H), 3.37-3.44 (m, 2H), 3.55-3.61 (m, 2H).[7]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.[11] For a symmetrically substituted 2,7-diazaspiro[3.5]nonane, the number of signals will be reduced due to symmetry. The chemical shifts of the spiro carbon and the carbons adjacent to the nitrogen atoms are particularly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further confirm the structure.[12] High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition with high accuracy.

Table 1: Representative Characterization Data for a Diazaspiro[3.5]nonane Intermediate

TechniqueData
¹H NMR Characteristic multiplets for azetidine and piperidine ring protons. Chemical shifts are dependent on substitution.
¹³C NMR Signals corresponding to the spiro-carbon and carbons alpha to the nitrogen atoms are key identifiers.
MS (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight.
HRMS Provides the exact mass, confirming the elemental composition.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The unique structural features of the diazaspiro[3.5]nonane scaffold have made it an attractive template for the design of novel therapeutic agents targeting a range of diseases.[13][14][15][16][17]

GPR119 Agonists for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. A series of novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent GPR119 agonists.[2] In this series, optimization of the substituents on the piperidine nitrogen and the aryl group led to the identification of highly potent compounds with favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rat models.[2] The spirocyclic core was crucial for maintaining the desired orientation of the key pharmacophoric elements.

ROCK Inhibitors for Cardiovascular and Other Diseases

Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors have therapeutic potential in a variety of diseases, including cardiovascular diseases, cancer, and glaucoma.[18] Novel diazaspiro compounds have been developed as ROCK inhibitors, demonstrating the utility of this scaffold in targeting kinase enzymes.[18]

G cluster_0 Diazaspiro[3.5]nonane Core cluster_1 Therapeutic Targets A Scaffold B GPR119 A->B Agonists for Type 2 Diabetes C ROCK A->C Inhibitors for Cardiovascular Disease D Other Kinases A->D E Ion Channels A->E

Caption: Therapeutic applications of the diazaspiro[3.5]nonane scaffold.

General SAR Insights

The diazaspiro[3.5]nonane scaffold provides a rigid framework where substituents can be systematically varied to probe the SAR. Key considerations include:

  • Substitution on the Nitrogen Atoms: The nitrogen atoms of the diazaspiro core are ideal points for introducing diversity. The nature of the substituents can influence potency, selectivity, and physicochemical properties such as solubility and lipophilicity.

  • Stereochemistry: The spirocyclic nature of the core can give rise to stereoisomers. The biological activity of these isomers can differ significantly, highlighting the importance of stereocontrolled synthesis and characterization.

  • Conformational Restriction: The rigidity of the diazaspiro[3.5]nonane system can lock the molecule in a bioactive conformation, leading to improved potency compared to more flexible analogs.

Future Perspectives and Conclusion

The diazaspiro[3.5]nonane scaffold is poised to become an increasingly important building block in the medicinal chemist's toolbox. Its unique three-dimensional structure and synthetic accessibility make it an attractive starting point for the design of novel drugs targeting a wide array of diseases. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to a wider range of substituted diazaspiro[3.5]nonane derivatives. Furthermore, the continued exploration of this scaffold in diverse therapeutic areas is expected to uncover new biological activities and lead to the discovery of next-generation medicines.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1903. [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Advances, 14(28), 20036-20058. [Link]

  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]

  • Comparative Analysis of Binary Similarity Measures for Compound Identification in Mass Spectrometry-Based Metabolomics. (2021). Metabolites, 11(10), 689. [Link]

  • Diazaspiro rock inhibitors.
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  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2020). Molecules, 25(17), 3943. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2021). Pharmaceuticals, 14(9), 889. [Link]

  • Intramolecular Nucleophilic Substitutions. (2018, January 29). YouTube. [Link]

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. (2019). Angewandte Chemie International Edition, 58(40), 14213-14218. [Link]

  • Synthesis, Biological Assessment, and Structure Activity Relationship Studies of New Flavanones Embodying Chromene Moieties. (2022). Molecules, 27(19), 6542. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2), 30-38. [Link]

  • Common Blind Spot: Intramolecular Reactions. (2011, July 4). Master Organic Chemistry. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2019). Molecules, 24(15), 2789. [Link]

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The Strategic Integration of Diazaspirocycles in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Flatland – Embracing Three-Dimensionality in Drug Design

For decades, the landscape of medicinal chemistry was dominated by flat, aromatic scaffolds. While this "flatland" approach yielded numerous successful drugs, it has become increasingly apparent that to tackle the next generation of challenging biological targets, we must embrace greater molecular complexity. Diazaspirocycles, with their inherent three-dimensional architecture, have emerged as powerful tools for navigating this complex chemical space. This guide provides an in-depth technical overview of the role of diazaspirocycles in modern drug discovery, from their synthesis and conformational analysis to their application as privileged scaffolds and modulators of drug-like properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these fascinating molecular frameworks.

The Rationale for Embracing Spirocyclic Scaffolds

The drive towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) is a well-established trend in contemporary drug discovery. Increased Fsp³ is correlated with improved clinical success rates, likely due to the enhanced three-dimensionality of the molecules, which can lead to more specific and potent interactions with biological targets. Diazaspirocycles are an exemplary class of sp³-rich scaffolds that offer several key advantages:

  • Rigid and Defined Conformation: The spirocyclic core imparts a high degree of conformational rigidity, which can pre-organize appended functional groups into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target.

  • Novel Chemical Space: Diazaspirocycles provide access to novel and underexplored areas of chemical space, offering opportunities for the development of intellectual property and for tackling targets that have proven intractable with traditional flat scaffolds.

  • Modulation of Physicochemical Properties: The introduction of a diazaspirocyclic moiety can have a profound impact on a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. As we will explore in detail, this allows for the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Synthetic Strategies: Building the Diazaspirocyclic Core

The successful application of diazaspirocycles in drug discovery is underpinned by the development of robust and versatile synthetic methodologies. This section details several key synthetic approaches, providing both the "how" and the "why" behind these experimental choices.

Intramolecular Cycloaddition Reactions

Intramolecular cycloadditions are powerful strategies for the construction of complex cyclic systems in a single step. The [3+2] cycloaddition of azomethine ylides is particularly well-suited for the synthesis of diazaspirocycles containing a pyrrolidine ring.

Experimental Protocol: Intramolecular [3+2] Cycloaddition of an Azomethine Ylide

  • Step 1: Formation of the Azomethine Ylide Precursor: A secondary amine is condensed with an aldehyde bearing an tethered alkene to form an iminium intermediate in situ.

  • Step 2: Generation of the Azomethine Ylide: In the presence of a suitable base or through thermal decarboxylation of an appropriate precursor, the azomethine ylide is generated.

  • Step 3: Intramolecular Cycloaddition: The azomethine ylide undergoes a [3+2] cycloaddition with the tethered alkene to form the diazaspirocyclic core.

  • Causality of Experimental Choices: The choice of solvent and temperature is critical for controlling the rate of ylide formation and the subsequent cycloaddition. Non-polar solvents often favor the cycloaddition pathway by minimizing competing side reactions. The use of a chiral catalyst can enable the asymmetric synthesis of enantiomerically enriched diazaspirocycles.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and it is a valuable tool for the construction of larger diazaspirocyclic systems.

Experimental Protocol: Ring-Closing Metathesis for Diazaspirocycle Synthesis

  • Step 1: Synthesis of the Diene Precursor: A diamine is functionalized with two terminal alkene-containing side chains.

  • Step 2: RCM Reaction: The diene precursor is treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to effect the ring-closing metathesis reaction, forming the diazaspirocycle.

  • Causality of Experimental Choices: The choice of catalyst is crucial for the success of the RCM reaction. Second- and third-generation Grubbs' catalysts offer improved reactivity and functional group tolerance. The reaction is typically run at low concentrations to favor the intramolecular RCM over intermolecular polymerization.

Bromine-Mediated Cyclization

This method provides a direct route to certain classes of diazaspirocycles, such as the 1,8-diazaspiro[4.5]decane scaffold.[1]

Experimental Protocol: Bromine-Mediated 5-endo Cyclization [1]

  • Step 1: Synthesis of the 4-Aminobutene Intermediate: An appropriate precursor containing a 4-aminobutene moiety is synthesized.[1]

  • Step 2: Cyclization: The 4-aminobutene intermediate is treated with a source of bromine (e.g., N-bromosuccinimide) under acidic conditions to initiate a 5-endo cyclization, forming the 1,8-diazaspiro[4.5]decane core.[1]

  • Causality of Experimental Choices: The use of acidic conditions is critical for this transformation, as it is proposed to prevent a competing bromine transfer reaction that would otherwise inhibit the desired cyclization.[1]

G cluster_0 Synthetic Strategies for Diazaspirocycles cluster_1 Intramolecular Cycloaddition cluster_2 Ring-Closing Metathesis cluster_3 Halogen-Mediated Cyclization A Precursor Synthesis I1 Azomethine Ylide Precursor R1 Diene Precursor H1 Aminobutene Intermediate B Key Cyclization Step C Diazaspirocyclic Core I2 [3+2] Cycloaddition I1->I2 I3 Pyrrolidine-containing Diazaspirocycle I2->I3 R2 RCM with Grubbs' Catalyst R1->R2 R3 Macrocyclic Diazaspirocycle R2->R3 H2 Bromine-Mediated 5-endo Cyclization H1->H2 H3 Diazaspiro[4.5]decane H2->H3

Caption: Key synthetic pathways to diazaspirocyclic cores.

Conformational Analysis: Understanding the 3D Shape

The biological activity of a molecule is intimately linked to its three-dimensional shape. A thorough understanding of the conformational preferences of a diazaspirocycle is therefore crucial for rational drug design.

NMR Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-phase conformation of molecules.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å).[2] The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the protons, providing valuable information about the relative orientation of different parts of the molecule.

  • Coupling Constants (J-coupling): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. Analysis of J-coupling constants can provide insights into the conformation of the rings within the diazaspirocycle.

Computational Modeling

In silico methods are an indispensable complement to experimental techniques for conformational analysis.

  • Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule as a function of its geometry. Conformational searches using MM can identify low-energy conformations of a diazaspirocycle.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that can provide more accurate energies and geometries for the low-energy conformations identified by MM.

G cluster_0 Conformational Analysis Workflow A Diazaspirocyclic Compound B Experimental Analysis (NMR) A->B C Computational Modeling A->C D Conformational Ensemble B->D C->D E Structure-Activity Relationship (SAR) Analysis D->E F Rational Drug Design E->F

Caption: Integrated workflow for conformational analysis.

Diazaspirocycles as Privileged Scaffolds and Bioisosteres

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets.[3] Diazaspirocycles have emerged as a new class of privileged scaffolds, with examples of their activity against a wide range of target classes, including kinases, G-protein coupled receptors (GPCRs), and proteases.

Diazaspirocycles as Bioisosteres

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Diazaspirocycles have been successfully employed as bioisosteres for more common cyclic amines, such as piperidine and piperazine.

The replacement of a piperidine ring with a 2-azaspiro[3.3]heptane moiety, for example, can lead to significant improvements in physicochemical properties.[4] This is often attributed to the increased basicity of the nitrogen atom in the spirocycle and the altered vector of the substituent on the nitrogen.

PropertyPiperidine Analog2-Azaspiro[3.3]heptane AnalogRationale for Change
Lipophilicity (logD) HigherLowerIncreased basicity of the spirocyclic nitrogen leads to a higher degree of protonation at physiological pH, resulting in lower lipophilicity.[5]
Aqueous Solubility LowerHigherThe lower lipophilicity and more three-dimensional shape of the spirocycle can disrupt crystal packing and improve aqueous solubility.
Metabolic Stability VariableOften ImprovedThe spirocyclic core can block sites of metabolism that are present in the corresponding piperidine analog.

Impact on ADME Properties: A Case Study Approach

The optimization of ADME properties is a critical aspect of drug discovery. The incorporation of a diazaspirocyclic moiety can be a powerful strategy for addressing ADME liabilities.

Case Study: Optimization of a Kinase Inhibitor

In the development of a series of kinase inhibitors, an initial lead compound containing a piperazine linker exhibited poor oral bioavailability due to high clearance.

CompoundStructureKinase IC₅₀ (nM)Human Liver Microsomal Stability (t½, min)Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)
Lead Compound (Structure with piperazine)10< 50.5
Diazaspiro[3.3]heptane Analog (Structure with 2,6-diazaspiro[3.3]heptane)15451.2

The replacement of the piperazine with a 2,6-diazaspiro[3.3]heptane resulted in a significant improvement in metabolic stability, as indicated by the increased half-life in human liver microsomes.[6] This is likely due to the spirocyclic core blocking a key site of metabolism on the piperazine ring. While there was a slight decrease in potency, the overall profile of the diazaspiro[3.3]heptane analog was much more favorable for further development. The improved permeability may be attributed to the altered conformational properties and reduced potential for P-glycoprotein efflux.[7]

Therapeutic Applications of Diazaspirocycles

The versatility of the diazaspirocyclic scaffold is reflected in the broad range of therapeutic areas in which they are being explored.

  • Oncology: Diazaspirocycles have been incorporated into a variety of anticancer agents, including kinase inhibitors and modulators of protein-protein interactions.[1]

  • Neurodegenerative Diseases: The ability of diazaspirocycles to cross the blood-brain barrier and their rigid conformations make them attractive scaffolds for the development of drugs targeting central nervous system (CNS) disorders such as Alzheimer's disease.[8][9]

  • Inflammatory Diseases: Diazaspirocyclic compounds have shown promise as inhibitors of key inflammatory targets, such as Janus kinases (JAKs).[1]

  • Infectious Diseases: The unique three-dimensional shape of diazaspirocycles can be exploited to design inhibitors of viral and bacterial targets.[2]

Future Perspectives

The field of diazaspirocycle chemistry is rapidly evolving, with ongoing advances in synthetic methodology and a growing appreciation for the unique properties of these scaffolds. Future research will likely focus on:

  • Development of Novel Synthetic Methods: The discovery of new and more efficient ways to synthesize complex diazaspirocycles will further accelerate their adoption in drug discovery.

  • Exploration of New Bioisosteric Replacements: The identification of new applications for diazaspirocycles as bioisosteres for other common structural motifs will expand their utility.

  • Application in New Therapeutic Areas: The continued exploration of diazaspirocycles in a wider range of therapeutic areas is expected to yield new and innovative drug candidates.

References

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]

  • Yuan, C., Liu, S., & Li, Y. (2020). Bifunctional‐catalyzed asymmetric synthesis of azaspirocyclic compounds via IEDHDAR. Chirality, 32(6), 834-841. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules, 27(5), 1530. [Link]

  • Overman, L. E., & Pavan, S. (2002). Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. The Journal of Organic Chemistry, 67(25), 8875–8883. [Link]

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1‐Azaspiro [3.3] heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Zhang, L., Li, Y., Wang, Y., Zhang, Y., Zhang, Y., & Wang, J. (2022). Identification of a Novel 2, 8-Diazaspiro [4.5] decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4147-4164. [Link]

  • Volpe, D. A., Faustino, P. J., & Ciavarella, A. B. (2012). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 837, 255–271. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Rollinger, J. M. (2025). Privileged natural product compound classes for anti-inflammatory drug development. Natural Product Reports. [Link]

  • Saha, G., & Hong, D. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1389714. [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 1-309. [Link]

  • Kamal, A., Reddy, M. K., & Reddy, M. K. (2015). Determination of in vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Current protocols in pharmacology, 71(1), 7.9. 1-7.9. 12. [Link]

  • Uğurlu, Ö., & Anlas, C. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]

  • Wang, L., Zhang, J., & Guo, Y. (2015). (18) F-Labeled 1, 4-Dioxa-8-azaspiro [4.5] decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS medicinal chemistry letters, 6(9), 993-998. [Link]

  • Scott, J. S., Degorce, S. L., & Bodnarchuk, M. S. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of medicinal chemistry, 61(12), 5391-5396. [Link]

  • Pelkonen, O., & Turpeinen, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Expert opinion on drug metabolism & toxicology, 15(1), 1-4. [Link]

  • Anonymous. (n.d.). Structure-activity relationship studies on drug candidates for alzheimer's disease. Allied Academies. Retrieved January 23, 2026, from [Link]

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Exploring the Chemical Space of Diazaspiro[3.5]nonanes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the contemporary landscape of medicinal chemistry, the imperative to move beyond flat, two-dimensional structures towards more three-dimensional (3D) and sp³-rich molecular architectures is well-established. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and better overall developability.[1] Within this paradigm, spirocyclic scaffolds have emerged as particularly attractive building blocks. Their inherent rigidity and defined three-dimensional exit vectors offer a powerful strategy for optimizing the spatial arrangement of pharmacophoric elements. Among these, the diazaspiro[3.5]nonane core has garnered significant attention as a versatile and valuable scaffold in drug discovery.

This technical guide provides an in-depth exploration of the chemical space of diazaspiro[3.5]nonanes, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this core, its unique conformational properties, and its successful application in medicinal chemistry, particularly as a bioisosteric replacement for common motifs like piperidine and piperazine.

Navigating the Synthetic Landscape: Accessing the Diazaspiro[3.5]nonane Core

The synthetic accessibility of a scaffold is a critical determinant of its utility in drug discovery programs. Fortunately, several robust and scalable synthetic routes to various isomers of the diazaspiro[3.5]nonane core have been developed. The choice of synthetic strategy is often dictated by the desired substitution pattern and the specific nitrogen positions within the spirocycle (e.g., 1,7-, 2,6-, or 2,7-diazaspiro[3.5]nonane).

A common and effective strategy involves a multi-step sequence that constructs the azetidine and piperidine rings sequentially. For instance, a practical route to 2,6-diazaspiro[3.3]heptanes, a related smaller ring system, involves the reductive amination of a readily available aldehyde with primary amines or anilines, followed by cyclization.[2] This general approach can be adapted for the synthesis of diazaspiro[3.5]nonanes.

Exemplary Synthetic Protocol: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane Analogues

A novel and efficient synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane analogues has been reported, providing a versatile building block for medicinal chemistry.[3] The key steps in this synthesis involve the construction of the quaternary center, often through enolate acylation, followed by the formation of the azetidine and piperidine rings.

Experimental Protocol: A Representative Two-Step Cyclization for a 7-Oxo-2-azaspiro[3.5]nonane Intermediate [4]

This patented two-step method for the synthesis of a 7-oxo-2-azaspiro[3.5]nonane intermediate highlights a practical approach to constructing the core.

  • Step 1: First Cyclization to form the Piperidine Ring Precursor:

    • In a reactor, add 720ml to 1600ml of N,N-dimethylformamide (DMF).

    • Add 71.5g to 163g of bis(2-chloroethyl) ether to the DMF.

    • Under stirring, add 78.8g to 138.2g of cyanoacetaldehyde diethyl acetal, 8.1g to 25.5g of an acid-binding agent (e.g., anhydrous potassium carbonate), and 3.7g to 12.5g of an iodo metal salt.

    • Rapidly heat the mixture to 70-100 °C and react for 12-24 hours.

    • Cool the reaction solution to 0 °C and add 200ml-800ml of purified water and 400ml of ethyl acetate.

    • Stir, allow the layers to separate, and collect the upper organic phase.

    • Wash the organic phase with 100ml-200ml of 10% sodium bicarbonate solution.

    • Collect the organic phase, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • Step 2: Second Cyclization to form the Azaspiro[3.5]nonane Ring:

    • In a reactor, add 770-1000 ml of tetrahydrofuran (THF).

    • Add 76.8-106.5 g of the crude intermediate from Step 1.

    • Replace the atmosphere with nitrogen and cool the mixture to -10 °C.

    • Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour.

    • Stir the reaction mixture for 4-8 hours.

    • Slowly add 15-57 ml of purified water, followed by 15-57 ml of 15% sodium hydroxide solution, and then 45-188 ml of purified water.

    • Filter the mixture and concentrate the filtrate to obtain the crude product.

    • Purify the crude product by passing it through a neutral alumina column to obtain the final 7-oxo-2-azaspiro[3.5]nonane.

This method reports a total yield of 56.3-82.6%.[4]

The following diagram illustrates a generalized synthetic workflow for constructing diazaspiro[3.5]nonane cores, emphasizing the sequential ring formation strategy.

G cluster_0 Ring A Formation (e.g., Piperidine) cluster_1 Ring B Formation (e.g., Azetidine) Acyclic_Precursors Acyclic Precursors Cyclization_1 First Cyclization (e.g., Intramolecular Alkylation) Acyclic_Precursors->Cyclization_1 Piperidine_Intermediate Piperidine Intermediate Cyclization_1->Piperidine_Intermediate Functionalization Functionalization of Piperidine Intermediate Piperidine_Intermediate->Functionalization Cyclization_2 Second Cyclization (e.g., Reductive Amination) Functionalization->Cyclization_2 Diazaspiro_Core Diazaspiro[3.5]nonane Core Cyclization_2->Diazaspiro_Core Diversification Further Diversification (e.g., N-Arylation, N-Alkylation) Diazaspiro_Core->Diversification

Caption: Generalized Synthetic Workflow for Diazaspiro[3.5]nonanes.

Conformational Analysis: Understanding the 3D Architecture

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. The diazaspiro[3.5]nonane scaffold, with its spirocyclic fusion of a four-membered azetidine and a six-membered piperidine ring, possesses a unique and relatively rigid conformational profile.

The piperidine ring in a diazaspiro[3.5]nonane system is expected to adopt a chair-like conformation, which is the most stable conformation for a cyclohexane ring. However, the spiro-fusion to the azetidine ring introduces conformational constraints. The azetidine ring itself is not planar and undergoes a puckering motion. The interplay between the puckering of the azetidine and the chair conformation of the piperidine ring dictates the overall shape of the molecule and the spatial orientation of substituents.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of such molecules.[1] These calculations can predict the relative energies of different conformers and provide insights into the geometry of the lowest energy state. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments (NOESY and ROESY), can provide through-space proton-proton distance information, which is invaluable for elucidating the three-dimensional structure of molecules in solution.[5][6]

The following diagram illustrates the key conformational features of a generic diazaspiro[3.5]nonane.

G cluster_0 Conformational Features of Diazaspiro[3.5]nonane Piperidine_Chair Piperidine Ring: Prefers Chair Conformation Spiro_Constraint Spiro-fusion: Restricts conformational freedom Piperidine_Chair->Spiro_Constraint Azetidine_Pucker Azetidine Ring: Puckered, not planar Azetidine_Pucker->Spiro_Constraint Substituent_Orientation Substituent Orientation: Axial vs. Equatorial positions defined by ring conformations Spiro_Constraint->Substituent_Orientation

Caption: Key Conformational Considerations for the Diazaspiro[3.5]nonane Scaffold.

Applications in Drug Discovery: Case Studies and Strategic Advantages

The unique structural features of the diazaspiro[3.5]nonane scaffold have been leveraged in several drug discovery programs to address specific challenges, such as improving potency, selectivity, and pharmacokinetic properties. A particularly powerful application is its use as a bioisosteric replacement for piperidine and piperazine moieties.

Case Study 1: Diazaspiro[3.5]nonanes as GPR119 Agonists

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and obesity.[7] In the design of novel GPR119 agonists, a series of 7-azaspiro[3.5]nonane derivatives were synthesized and evaluated.[8] The optimization of substituents on the azetidine and piperidine nitrogens led to the identification of potent agonists with desirable pharmacokinetic profiles and significant glucose-lowering effects in diabetic rat models.[8] This work underscores the utility of the diazaspiro[3.5]nonane core as a central scaffold for building potent and effective GPR119 agonists.

Compound IDR² (Piperidine N-capping)R³ (Aryl group)GPR119 EC₅₀ (nM)
54g Pyrimidin-2-yl4-Cyano-2-fluorophenyl1.9
54h 5-Chloropyridin-2-yl4-Cyano-2-fluorophenyl3.2
54i 5-Methyl-1,3,4-oxadiazol-2-yl4-Cyano-2-fluorophenyl4.6
Table 1: Structure-Activity Relationship of 7-Azaspiro[3.5]nonane GPR119 Agonists. Data extracted from Matsuda et al., Bioorg. Med. Chem. 2018.[8]
Case Study 2: Bioisosteric Replacement of Piperazine in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically validated class of anticancer agents. The approved PARP inhibitor Olaparib features a piperazine ring. In a study exploring the impact of replacing this piperazine core, a series of diazaspiro[3.5]nonane analogues were synthesized.[3] This scaffold hop resulted in compounds with retained PARP-1 inhibitory activity but, interestingly, a reduced ability to cause DNA damage and lower cytotoxicity. This finding is significant as it suggests that the diazaspiro[3.5]nonane core can be used to fine-tune the pharmacological profile of PARP inhibitors, potentially leading to agents with an improved therapeutic window or applications in non-oncological indications where potent PARP inhibition is desired without excessive DNA damage.

CompoundCore ScaffoldPARP-1 IC₅₀ (nM)
Olaparib Piperazine1.9
Analogue 10e 2,7-Diazaspiro[3.5]nonane4.1
Analogue 15b 2,6-Diazaspiro[3.4]octane15.3
Table 2: Comparative PARP-1 inhibitory activity of Olaparib and its diazaspirocyclic analogues. Data extracted from Stepan et al., ACS Med. Chem. Lett. 2018.[3]

The following diagram illustrates the concept of bioisosteric replacement of a piperazine ring with a diazaspiro[3.5]nonane core.

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Potential Advantages Parent_Molecule Parent Molecule (e.g., Olaparib) Piperazine_Core Piperazine Core (Flat, Flexible) Bioisosteric_Replacement Scaffold Hop Parent_Molecule->Bioisosteric_Replacement Diazaspiro_Analogue Diazaspiro Analogue Bioisosteric_Replacement->Diazaspiro_Analogue Diazaspiro_Core Diazaspiro[3.5]nonane Core (3D, Rigid) Improved_Properties Improved Physicochemical Properties (e.g., Solubility, pKa) Diazaspiro_Analogue->Improved_Properties Enhanced_3D_Shape Enhanced 3D Shape and Defined Exit Vectors Diazaspiro_Analogue->Enhanced_3D_Shape Fine_Tuned_Pharmacology Fine-Tuned Pharmacology (e.g., Potency, Selectivity, Safety) Diazaspiro_Analogue->Fine_Tuned_Pharmacology

Caption: Bioisosteric Replacement of Piperazine with a Diazaspiro[3.5]nonane Core.

Conclusion and Future Perspectives

The diazaspiro[3.5]nonane scaffold represents a valuable and increasingly utilized building block in modern drug discovery. Its inherent three-dimensionality, coupled with well-defined synthetic accessibility, provides medicinal chemists with a powerful tool to explore novel chemical space and address key challenges in lead optimization. The successful application of this scaffold in diverse therapeutic areas, from metabolic diseases to oncology, highlights its versatility. As the drive towards more sp³-rich and structurally complex drug candidates continues, the exploration of the chemical space around the diazaspiro[3.5]nonane core is poised to yield a new generation of innovative therapeutics with improved efficacy and safety profiles.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(7), 1595-1606. [Link]

  • Stepan, A. F., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 9(5), 467–472. [Link]

  • Semple, G., et al. (2012). A categorical structure-activity relationship analysis of GPR119 ligands. Journal of Cheminformatics, 4(1), 18. [Link]

  • Neuhaus, D., & Williamson, M. P. (2000).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-38. [Link]

  • CN113214256A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2001). Synlett, 2001(1), 133-135. [Link]

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Methodological & Application

synthesis of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings connected through a single quaternary carbon atom, have emerged as highly valuable motifs in medicinal chemistry. Their inherent three-dimensionality provides a rigid and well-defined exit vector for substituents, allowing for precise exploration of chemical space and improved binding interactions with biological targets. Specifically, diazaspiroalkanes like the 1,6-diazaspiro[3.5]nonane core are sought-after scaffolds as constrained diamine analogues. They are found in molecules with diverse biological activities, from GPR119 agonists to antimycobacterial agents.[1][2]

The strategic placement of nitrogen atoms within the spirocyclic framework allows for the introduction of diverse functionalities and modulation of physicochemical properties such as solubility and basicity. However, the synthesis of these complex structures, particularly with specific regiochemistry and orthogonal protection, presents significant synthetic challenges. A published, scalable protocol for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is not readily found in current literature.

This guide, therefore, presents a robust and logically designed synthetic strategy for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate. The protocol is expertly adapted from the well-established synthesis of the isomeric 2,6-diazaspiro[3.5]nonane, developed by Orain et al., providing a field-proven foundation for the proposed chemical transformations.[3][4] This document provides a detailed, step-by-step methodology, explains the causal reasoning behind experimental choices, and offers a self-validating framework for researchers in organic synthesis and drug development.

Overall Synthetic Strategy

The proposed synthesis is a multi-step sequence designed to construct the 1,6-diazaspiro[3.5]nonane core with orthogonal protecting groups, allowing for selective functionalization of either nitrogen atom. The strategy hinges on building the azetidine ring onto a pre-formed piperidine scaffold.

The key protecting groups employed are the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. These are chosen for their orthogonal stability and deprotection conditions: the Boc group is labile under acidic conditions (e.g., TFA), while the Cbz group is readily removed via catalytic hydrogenation. This orthogonality is critical for subsequent derivatization in a drug discovery program.

The overall transformation is depicted below:

Synthetic_Scheme cluster_0 Piperidine Precursor Synthesis cluster_1 Formation of Spiro-precursor cluster_2 Azetidine Ring Formation (Cyclization) cluster_3 Protecting Group Swap A N-Boc-piperidine-2-carboxylic acid B N-Boc-2-(hydroxymethyl)piperidine A->B  LiAlH4, THF   C N-Boc-2-((tosyloxy)methyl)piperidine B->C  TsCl, Pyridine   D N-Boc-2-(((benzylamino)methyl)piperidine C->D  Benzylamine   E Intermediate for cyclization D->E  1. (COCl)2, DMSO  2. Wittig Reagent   F 1-Benzyl-6-Boc-1,6-diazaspiro[3.5]nonane E->F  Intramolecular  Cyclization   G 1-Benzyl-1,6-diazaspiro[3.5]nonane F->G  TFA, DCM   H Benzyl 1-benzyl-1,6-diazaspiro[3.5]nonane-6-carboxylate (Final Product) G->H  Cbz-Cl, Base  

Caption: Proposed synthetic pathway for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

Experimental Protocols and Methodologies

General Laboratory Practices: All moisture- and air-sensitive reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware. Reagents should be obtained from commercial sources and used without further purification unless otherwise specified. Solvents should be dried according to standard procedures.[5]

Part 1: Synthesis of Key Intermediate: tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate

Rationale: The synthesis begins with a commercially available and suitably protected piperidine building block. The carboxylic acid is reduced to the primary alcohol, which serves as a handle for introducing a leaving group in the subsequent step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

Protocol:

  • To a stirred solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an Argon atmosphere, add LiAlH₄ (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate as a crude oil, which is often of sufficient purity for the next step.

ReagentMolar Eq.PuritySupplier Example
N-Boc-piperidine-2-carboxylic acid1.0>98%Sigma-Aldrich
Lithium aluminum hydride (LiAlH₄)1.595%Acros Organics
Tetrahydrofuran (THF), anhydrous->99.8%MilliporeSigma
Ethyl Acetate-ACS GradeFisher Scientific
Celite® 545--VWR
Expected Yield: ~95% (based on analogous reductions)
Part 2: Tosylation and Amination to Form Spiro-Precursor

Rationale: The primary alcohol is converted into a tosylate, an excellent leaving group for the subsequent nucleophilic substitution. This reaction is typically performed in the presence of a base like pyridine, which acts as both a solvent and an acid scavenger. The resulting tosylate is then displaced by benzylamine to introduce the second nitrogen atom required for the spirocycle.

Protocol:

  • Dissolve the crude alcohol from Part 1 (1.0 eq) in pyridine (0.5 M) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude tosylate is used directly in the next step.

  • Dissolve the crude tosylate in acetonitrile (0.3 M) and add benzylamine (3.0 eq) and K₂CO₃ (2.0 eq).

  • Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford tert-butyl 2-((benzylamino)methyl)piperidine-1-carboxylate.

ReagentMolar Eq.PuritySupplier Example
p-Toluenesulfonyl chloride1.2>99%TCI America
Pyridine, anhydrous->99.8%Alfa Aesar
Benzylamine3.0>99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)2.0>99%J.T. Baker
Expected Yield: ~70-80% over two steps
Part 3: Azetidine Ring Formation and Final Protection

Rationale: This is the key spirocyclization sequence. The strategy involves converting the piperidine ring into a suitable precursor for an intramolecular cyclization that forms the azetidine ring. A plausible approach involves the formation of a di-halo or di-tosylate intermediate from the piperidine ring, followed by cyclization with the pendant benzylamine. A more direct, albeit complex, alternative involves a multi-step conversion to set up for an intramolecular Mannich or related cyclization. For this protocol, we adapt the di-tosylate cyclization logic from Orain et al.[3][4]

Protocol (Conceptual Adaptation): Note: This part of the synthesis is the most challenging and requires careful adaptation. The following steps are based on established chemical principles for spiro-azetidine formation.

  • Boc Deprotection: Dissolve the product from Part 2 (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) at 0 °C. Stir for 1-2 hours until TLC confirms complete removal of the Boc group. Concentrate under reduced pressure.

  • Acryloylation: Dissolve the resulting crude amine salt in DCM (0.2 M), cool to 0 °C, and add triethylamine (3.0 eq) followed by the dropwise addition of 3-chloropropionyl chloride (1.1 eq). Stir for 2-4 hours.

  • Intramolecular Cyclization: To the crude product from the previous step, add a suitable non-nucleophilic base such as sodium hydride (NaH, 2.0 eq) in anhydrous DMF at 0 °C. Allow the reaction to warm to room temperature and stir overnight. This step aims to form the piperidinone ring fused to the azetidine precursor.

  • Reduction and Final Protection: The resulting lactam is reduced (e.g., with LiAlH₄), followed by protection of the piperidine nitrogen (N6) with Benzyl chloroformate (Cbz-Cl) under standard Schotten-Baumann conditions to yield the final target molecule.

Workflow for Key Cyclization Step

G cluster_prep Reaction Setup cluster_reac Reaction Execution cluster_work Work-up & Purification setup1 Dry 3-neck RBF under vacuum with heat gun setup2 Backfill with Argon setup1->setup2 setup3 Add anhydrous DMF via syringe setup2->setup3 setup4 Add NaH (60% dispersion in oil) setup3->setup4 reac1 Cool flask to 0 °C (ice-water bath) setup4->reac1 reac2 Add substrate (in DMF) dropwise over 30 min reac1->reac2 reac3 Allow to warm to RT reac2->reac3 reac4 Stir overnight (16 h) reac3->reac4 work1 Carefully quench with ice-water reac4->work1 work2 Extract with Ethyl Acetate (3x) work1->work2 work3 Wash combined organics with brine work2->work3 work4 Dry over Na2SO4, filter, concentrate work3->work4 work5 Purify via flash chromatography work4->work5

Caption: Experimental workflow for the intramolecular cyclization step.

Trustworthiness: A Self-Validating System

Each stage of this protocol includes a validation checkpoint. The successful synthesis and characterization of each intermediate are paramount before proceeding to the next step.

  • Reaction Monitoring: TLC or LC-MS should be used to monitor the consumption of starting material and the appearance of the product.

  • Structural Confirmation: The structure of each purified intermediate and the final product must be rigorously confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

By confirming the identity and purity at each stage, the protocol becomes self-validating, minimizing the risk of failure in later, more complex steps.

References

  • Song, X., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. European Journal of Medicinal Chemistry, 143, 128-137. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Li, G., et al. (2024). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

  • Orain, D., et al. (2015). Synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane and 2,6-diazaspiro[3.4]octane analogs as versatile building blocks in medicinal chemistry. Novartis OAK Open Access Archive. [Link]

Sources

laboratory scale synthesis protocol for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive, laboratory-scale protocol for the synthesis of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, a valuable spirocyclic diamine scaffold for applications in medicinal chemistry and drug discovery. The synthesis is presented in a three-step sequence, commencing with a reductive amination to construct the spirocyclic core, followed by a deprotection and subsequent functionalization.

Introduction

Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of significant interest in modern drug discovery due to their rigid, three-dimensional structures which can effectively probe biological space. The 1,6-diazaspiro[3.5]nonane core, comprised of fused azetidine and piperidine rings, offers a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. This protocol details a reliable method for the preparation of a key derivative, Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, which can serve as a versatile intermediate for further chemical elaboration.

The synthetic strategy hinges on the initial formation of the diazaspirocyclic system via a reductive amination, a robust and widely utilized transformation in organic synthesis. Subsequent manipulation of protecting groups allows for the selective introduction of the benzyl carboxylate moiety at the N-6 position of the piperidine ring.

Synthetic Scheme Overview

Synthetic_Scheme 1-benzyl-4-piperidone 1-benzyl-4-piperidone Intermediate_A tert-butyl 6-benzyl-1,6-diazaspiro[3.5]nonane-1-carboxylate 1-benzyl-4-piperidone->Intermediate_A  i) NaBH(OAc)3, DCE tert-butyl_3-aminoazetidine-1-carboxylate tert-butyl 3-aminoazetidine-1-carboxylate tert-butyl_3-aminoazetidine-1-carboxylate->Intermediate_A Intermediate_B 1-benzyl-1,6-diazaspiro[3.5]nonane Intermediate_A->Intermediate_B  ii) TFA, DCM   Final_Product Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate Intermediate_B->Final_Product  iii) Benzyl Chloroformate, Base  

Caption: Overall synthetic workflow for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
1-Benzyl-4-piperidoneCommercially available≥98%
tert-Butyl 3-aminoazetidine-1-carboxylateCommercially available≥98%
Sodium triacetoxyborohydride (NaBH(OAc)₃)Commercially available≥95%
1,2-Dichloroethane (DCE), anhydrousCommercially available≥99.8%
Trifluoroacetic acid (TFA)Commercially available≥99%
Dichloromethane (DCM), anhydrousCommercially available≥99.8%
Benzyl chloroformateCommercially available≥97%
Triethylamine (Et₃N)Commercially available≥99.5%
Diethyl ether (Et₂O)Commercially available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Saturated aqueous sodium chloride (brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially available
Silica gel for column chromatographyCommercially available
Step 1: Synthesis of tert-butyl 6-benzyl-1,6-diazaspiro[3.5]nonane-1-carboxylate

This initial step involves the formation of the spirocyclic core through a reductive amination reaction. Sodium triacetoxyborohydride is employed as a mild and selective reducing agent that efficiently reduces the in situ-formed iminium ion intermediate.[1][2][3]

Procedure:

  • To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add tert-butyl 3-aminoazetidine-1-carboxylate (1.05 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The addition may be exothermic.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 6-benzyl-1,6-diazaspiro[3.5]nonane-1-carboxylate as a solid or oil.

Step 2: Synthesis of 1-benzyl-1,6-diazaspiro[3.5]nonane

The second step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen under acidic conditions. Trifluoroacetic acid is a common and effective reagent for this transformation.[4][5]

Procedure:

  • Dissolve the tert-butyl 6-benzyl-1,6-diazaspiro[3.5]nonane-1-carboxylate (1.0 eq) obtained from the previous step in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in dichloromethane and neutralize by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-1,6-diazaspiro[3.5]nonane, which can be used in the next step without further purification.

Step 3: Synthesis of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

The final step is the selective acylation of the more nucleophilic secondary amine on the piperidine ring with benzyl chloroformate to introduce the benzyl carboxylate group.[6][7]

Procedure:

  • Dissolve 1-benzyl-1,6-diazaspiro[3.5]nonane (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (1.1 eq) in dichloromethane to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product, Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 1,2-Dichloroethane is a suspected carcinogen and should be handled with extreme care.

  • Trifluoroacetic acid is highly corrosive and should be handled with appropriate caution.

  • Benzyl chloroformate is a lachrymator and should be handled in a fume hood.

  • Quenching of sodium triacetoxyborohydride should be done slowly and carefully to control gas evolution.

References

  • Organic Syntheses Procedure. Formic acid, chloro-, benzyl ester. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Org. Synth., 92, 91-102.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? (2013). Available at: [Link]

  • Google Patents. Process of making fentanyl intermediates.
  • Myers, A. Chem 115: Reductive Amination. Available at: [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(4), M1174.
  • NIH National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831–23838.
  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Available at: [Link]

  • ResearchGate. Preparation of phenyl-, benzyl-, carboxylate- and... | Download Scientific Diagram. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(112), 92293-92297.
  • MDPI. (2001). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][5][6]diazepines. Molecules, 6(10), 834-840.

Sources

Application Note: A Practical Guide to the Chromatographic Purification of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, a key intermediate in medicinal chemistry, using flash column chromatography. Due to the bifunctional nature of the molecule, possessing both a protected amine (benzyl carbamate) and a free secondary amine within a spirocyclic framework, specific challenges such as peak tailing and on-column degradation can arise. This document outlines the underlying chemical principles, provides detailed protocols for both normal-phase and reversed-phase chromatography, and offers troubleshooting guidance to enable the efficient isolation of this compound in high purity.

Introduction: The Purification Challenge

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a valuable building block in the synthesis of novel therapeutics. Its spirocyclic core imparts a rigid, three-dimensional structure, a desirable feature for probing biological targets. The presence of an orthogonally protected diamine system allows for selective functionalization, making it a versatile intermediate. However, the very features that make this molecule attractive synthetically also present purification challenges. The basicity of the unprotected secondary amine can lead to strong interactions with the acidic silanol groups of standard silica gel, resulting in poor peak shape, low recovery, and even degradation.

This guide provides a systematic approach to developing a robust purification method, taking into account the unique chemical properties of the target molecule.

Understanding the Molecule: Physicochemical Properties and Potential Impurities

A successful purification strategy begins with an understanding of the target molecule and its potential contaminants.

Physicochemical Properties
  • Polarity: The presence of the carbamate group and the secondary amine makes the molecule moderately polar.

  • Basicity: The secondary amine (position 1) is basic and will be protonated under acidic conditions. Its estimated pKa is in the range of 8-10, typical for a secondary amine.

  • Solubility: Expected to be soluble in a range of organic solvents, such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).

  • UV Activity: The benzyl group of the carbamate provides a chromophore, allowing for detection by UV light (typically at 254 nm).

Predicted Impurities from a Putative Synthesis

A common synthetic route to mono-protected diazaspirocycles involves the reaction of a suitable bis-electrophile with a protected amine, followed by cyclization. Potential impurities may include:

  • Unreacted starting materials.

  • Partially reacted intermediates.

  • Over-alkylated byproducts (e.g., bis-benzylated species).

  • Byproducts from side reactions during cyclization.

A diagram illustrating the target molecule and potential impurities is shown below.

cluster_products Purification Target & Potential Impurities target Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (Target Compound) impurity1 Unreacted Starting Material A (e.g., a bis-electrophile) impurity2 Unreacted Starting Material B (e.g., Benzyl carbamate derivative) impurity3 Acyclic Intermediate impurity4 Bis-protected byproduct TLC 1. TLC Analysis (DCM/MeOH with 1% TEA) Column 2. Column Packing (Silica gel in Hexane/EtOAc) TLC->Column Loading 3. Sample Loading (Dissolved in min. DCM) Column->Loading Elution 4. Gradient Elution (EtOAc/Hexane to DCM/MeOH + 1% TEA) Loading->Elution Collection 5. Fraction Collection (Monitor by UV/TLC) Elution->Collection Analysis 6. Purity Analysis (TLC/LC-MS) Collection->Analysis

Application Notes and Protocols for the Analytical Characterization of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaspiro compounds, characterized by their unique three-dimensional architecture featuring two nitrogen-containing rings joined by a single spirocyclic carbon atom, represent a privileged scaffold in modern medicinal chemistry. Their conformational rigidity and spatial complexity offer significant advantages in the design of selective and potent therapeutic agents.[1] The precise elucidation of their structure, purity, and stereochemistry is paramount for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates.

This comprehensive guide provides a detailed overview of the key analytical techniques for the characterization of diazaspiro compounds. As a senior application scientist, this document moves beyond a simple listing of methods to offer in-depth explanations of the causality behind experimental choices, detailed step-by-step protocols, and practical insights for data interpretation.

I. Integrated Strategy for Characterization

The structural complexity of diazaspiro compounds necessitates a multi-technique approach for unambiguous characterization. A typical analytical workflow integrates chromatographic separation with spectroscopic and crystallographic analysis.

cluster_0 Synthesis & Purification cluster_1 Structural Elucidation & Confirmation cluster_2 Definitive Structure & Stereochemistry cluster_3 Final Characterized Compound Synthesis Crude Synthetic Product Purification HPLC Purification Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Chiral Chiral HPLC Purification->Chiral Stereoisomer Separation Xray Single Crystal X-Ray Diffraction NMR->Xray Informs Crystallization Strategy Final Fully Characterized Diazaspiro Compound MS->Final Xray->Chiral Absolute Configuration Determination Xray->Final Chiral->Final

Caption: Integrated workflow for the characterization of diazaspiro compounds.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the constitution and configuration of diazaspiro compounds in solution.[2] The unique spirocyclic core often leads to complex and overlapping signals in 1D spectra, making 2D NMR experiments essential for complete assignment.

A. Causality in Experimental Choices
  • 1D NMR (¹H and ¹³C): The initial step is to acquire ¹H and ¹³C{¹H} spectra. The ¹H spectrum provides information on the number of different proton environments and their scalar couplings, while the ¹³C spectrum reveals the number of unique carbon atoms. For diazaspiro compounds, the chemical shifts of protons and carbons adjacent to the nitrogen atoms and the spirocenter are particularly diagnostic.

  • 2D NMR (COSY, HSQC, HMBC): Due to the often-crowded nature of the ¹H spectra of diazaspiro compounds, 2D NMR is indispensable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) scalar couplings, allowing for the tracing of spin systems within the individual rings of the diazaspiro core.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), providing a map of which protons are attached to which carbons.[4] This is crucial for assigning the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bonds) correlations between protons and carbons.[4][5] This is the key experiment for connecting the different spin systems identified in the COSY spectrum and for unambiguously assigning quaternary carbons, including the spirocenter.

B. Application Notes and Protocols

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified diazaspiro compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent is critical and should be based on the solubility of the compound.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

Data Acquisition Protocol (Example on a 500 MHz Spectrometer): [2][6]

Experiment Key Parameters Purpose in Diazaspiro Characterization
¹H NMR Spectral Width: 12-16 ppmNumber of Scans: 16-64Relaxation Delay (d1): 1-2 sInitial overview of proton environments. Integration gives proton ratios.
¹³C{¹H} NMR Spectral Width: 200-240 ppmNumber of Scans: 1024-4096Relaxation Delay (d1): 2 sIdentifies the number of unique carbon environments.
COSY Spectral Width (F1 & F2): Same as ¹HData Points: 2048 (F2) x 256 (F1)Number of Scans: 2-4Maps ¹H-¹H couplings to trace out the proton networks in each ring.
HSQC ¹H Spectral Width: Same as ¹H¹³C Spectral Width: Appropriate for the compoundNumber of Scans: 2-8Correlates each proton to its directly attached carbon.
HMBC ¹H Spectral Width: Same as ¹H¹³C Spectral Width: Appropriate for the compoundNumber of Scans: 8-32Long-range coupling delay (d6): Optimized for 8 HzConnects fragments via 2- and 3-bond ¹H-¹³C correlations. Crucial for identifying the spirocenter and linking substituents.

Data Interpretation Workflow:

start Acquire 1D & 2D NMR Data assign_protons Assign Proton Signals (¹H & COSY) start->assign_protons assign_carbons Assign Protonated Carbons (HSQC) assign_protons->assign_carbons assign_quaternary Assign Quaternary Carbons (HMBC) assign_protons->assign_quaternary HMBC correlations from assigned protons assign_carbons->assign_quaternary structure Propose/Confirm Structure assign_quaternary->structure

Caption: Workflow for NMR-based structural elucidation of diazaspiro compounds.

III. Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is a powerful tool for determining the molecular weight of diazaspiro compounds and for gaining structural information through fragmentation analysis.[7]

A. Causality in Experimental Choices
  • Ionization Technique:

    • Electrospray Ionization (ESI): A soft ionization technique ideal for most diazaspiro compounds, as they typically contain basic nitrogen atoms that are readily protonated to form [M+H]⁺ ions.[7] This method provides a clear determination of the molecular weight with minimal fragmentation.

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While it can make the molecular ion peak difficult to identify, the resulting fragmentation pattern provides a reproducible fingerprint that can be used for structural elucidation.[8]

  • Mass Analyzer:

    • High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap): Essential for determining the accurate mass of the molecular ion, which allows for the calculation of the elemental composition. This is a critical step in confirming the identity of a newly synthesized compound.

    • Tandem Mass Spectrometry (MS/MS): Involves the isolation of the molecular ion (or a primary fragment) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ion spectrum provides detailed information about the connectivity of the molecule.[9]

B. Application Notes and Protocols

Sample Preparation:

  • Prepare a stock solution of the diazaspiro compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis (typically a mixture of acetonitrile/water or methanol/water with 0.1% formic acid for positive ion mode).

LC-MS/MS Protocol for Structural Confirmation:

Parameter Setting Rationale
HPLC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for many diazaspiro compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent for gradient elution.
Gradient 5-95% B over 5-10 minutesA generic gradient suitable for initial screening.
Flow Rate 0.3-0.5 mL/minCompatible with standard ESI sources.
Ionization Mode Positive ESIDiazaspiro compounds readily form [M+H]⁺ ions.
MS Scan Mode Full Scan (m/z 100-1000) followed by data-dependent MS/MS on the top 3-5 most intense ions.Allows for both molecular weight determination and fragmentation analysis in a single run.

Expected Fragmentation Patterns:

The fragmentation of diazaspiro compounds is often directed by the nitrogen atoms. Common fragmentation pathways for piperidine-containing spirocycles, which are analogous to many diazaspiro systems, include:[7][8]

  • α-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom, leading to the formation of a stable iminium ion.

  • Ring Fission: Opening of one of the heterocyclic rings, often followed by further fragmentation.

  • Loss of Substituents: Cleavage of bonds connecting substituents to the diazaspiro core.

IV. High-Performance Liquid Chromatography (HPLC): Purity and Stereoisomer Separation

HPLC is the primary technique for assessing the purity of diazaspiro compounds and for separating stereoisomers.[10][11]

A. Causality in Experimental Choices
  • Reversed-Phase HPLC: The most common mode for purity assessment. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is effective for a wide range of diazaspiro compounds.[11]

  • Chiral HPLC: Diazaspiro compounds are often chiral due to the spirocenter or other stereogenic centers. Separation of enantiomers requires a chiral stationary phase (CSP).[10][12] The choice of CSP is highly dependent on the specific structure of the analyte, and screening of different chiral columns is often necessary.

B. Application Notes and Protocols

Reversed-Phase HPLC Protocol for Purity Assessment:

Parameter Setting Rationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)A versatile column for a wide range of polarities.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic AcidAcid modifier improves peak shape for basic compounds.
Mobile Phase B Acetonitrile + 0.1% TFA or Formic AcidCommon organic modifier.
Gradient 10-90% B over 20 minutesA shallow gradient is often needed to separate closely related impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 220 nm and 254 nmCommon wavelengths for detecting organic molecules.
Column Temp. 30-40 °CImproves peak shape and reproducibility.

Chiral HPLC Protocol for Enantiomer Separation:

  • Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, protein-based) with different mobile phase combinations (normal phase: hexane/isopropanol; reversed-phase: water/acetonitrile/methanol).

  • Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.

Example Chiral Method Development: [10]

  • Column: Chiralcel OD-H (polysaccharide-based)

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

V. Single Crystal X-Ray Diffraction: The Definitive Structure

Single crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[13][14][15]

A. Causality in Experimental Choices

Growing high-quality single crystals is often the rate-limiting step. The choice of crystallization technique depends on the compound's solubility and stability.

  • Slow Evaporation: The simplest method, where a solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and crystal formation.[13][16][17]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13][16][17]

B. Application Notes and Protocols

Protocol for Slow Evaporation: [13][16][17]

  • Dissolve the purified diazaspiro compound in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble (e.g., ethyl acetate, dichloromethane, methanol).

  • Filter the solution to remove any dust or particulate matter.

  • Transfer the solution to a small, clean vial.

  • Cover the vial with a cap that has a small hole, or with parafilm punctured with a needle, to allow for slow evaporation.

  • Leave the vial undisturbed in a vibration-free location for several days to weeks.

Protocol for Vapor Diffusion: [13][16][17]

  • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., toluene, chloroform).

  • Place this solution in a small open vial (e.g., a 1-dram vial).

  • Place the small vial inside a larger jar or beaker containing a small amount of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether).

  • Seal the larger container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial, causing crystals to form.

Once suitable crystals are obtained, they can be mounted on a diffractometer for data collection and structure solution.[18][19]

References

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. Chimia, 66(11), 815-819. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 1), 1-8. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]

  • Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

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  • MDPI. (2022). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). [Link]

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Application Note: Characterization of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate as a Novel GPR119 Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in metabolic disease.

Abstract

G-protein coupled receptor 119 (GPR119) has emerged as a significant therapeutic target for type 2 diabetes and related metabolic disorders due to its strategic expression in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3] Activation of GPR119, a Gαs-coupled receptor, stimulates the production of cyclic AMP (cAMP), which in turn enhances glucose-dependent insulin secretion and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2][4] This dual mechanism offers the potential for robust glycemic control with a reduced risk of hypoglycemia.[2] This guide provides a comprehensive framework for the preclinical characterization of novel synthetic GPR119 agonists, using Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate as a representative investigational compound. We present detailed protocols for a tiered approach, from initial in vitro potency assessment to functional cellular assays and culminating in a pivotal in vivo efficacy model.

Introduction: The Rationale for GPR119 Agonism

The GPR119 signaling cascade presents a multifaceted approach to managing glucose homeostasis. Upon agonist binding, the receptor's conformational change activates the associated Gαs protein, which stimulates adenylyl cyclase to convert ATP into the second messenger cAMP.[3][5]

  • In Pancreatic β-cells: Elevated cAMP levels potentiate glucose-stimulated insulin secretion (GSIS). This glucose-dependency is a critical safety feature, as the agonist's effect is minimal under low-glucose conditions, thereby mitigating the risk of hypoglycemia.[2][6]

  • In Intestinal L-cells: Increased cAMP triggers the secretion of GLP-1.[7] GLP-1 further enhances insulin secretion from β-cells, suppresses glucagon release, slows gastric emptying, and promotes satiety, contributing to both improved glycemic control and potential weight management.[2]

The development of orally bioavailable, small-molecule agonists like Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a key strategy in harnessing this therapeutic potential.[8][9] The following protocols outline a robust validation workflow for such a candidate compound.

GPR119_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_gut Intestinal L-Cell Agonist_P GPR119 Agonist GPR119_P GPR119 Agonist_P->GPR119_P binds AC_P Adenylyl Cyclase GPR119_P->AC_P activates (Gαs) cAMP_P ↑ cAMP AC_P->cAMP_P ATP → Insulin Insulin Secretion cAMP_P->Insulin potentiates Glucose Glucose Glucose->Insulin stimulates Agonist_G GPR119 Agonist GPR119_G GPR119 Agonist_G->GPR119_G binds AC_G Adenylyl Cyclase GPR119_G->AC_G activates (Gαs) cAMP_G ↑ cAMP AC_G->cAMP_G ATP → GLP1 GLP-1 Secretion cAMP_G->GLP1 triggers GLP1->Insulin further stimulates

Caption: GPR119 dual-action signaling pathway in pancreas and gut.

Preliminary Compound Management

  • Solubility Assessment: Determine the solubility of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate in DMSO for stock solutions and in aqueous assay buffers to prevent precipitation during experiments.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot into single-use volumes and store at -20°C or -80°C to maintain compound integrity.

  • Working Dilutions: On the day of the experiment, perform serial dilutions from the stock solution into the appropriate assay buffer. Ensure the final DMSO concentration in the assay is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced artifacts.

In Vitro Evaluation: Potency and Function

Protocol 1: GPR119 cAMP Accumulation Assay

Principle of the Assay: This is the primary assay to confirm direct agonism and quantify the potency of the test compound. It directly measures the accumulation of the second messenger, cAMP, in cells recombinantly expressing the human GPR119 receptor. Commercially available kits, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, provide a high-throughput and sensitive readout.[5][10]

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Harvest cells and seed them into 384-well white opaque assay plates at a density of 2,000-5,000 cells/well. Incubate overnight.

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, a known GPR119 agonist (e.g., AR231453 as a positive control), and a vehicle control (DMSO) in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (100-500 µM).

    • Rationale: The PDE inhibitor prevents the degradation of cAMP, amplifying the signal and increasing the assay window.

  • Cell Stimulation: Remove culture media from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Add the cAMP detection reagents (e.g., HTRF d2-cAMP and anti-cAMP cryptate) according to the manufacturer's protocol (e.g., Cisbio).[10]

  • Signal Reading: Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium. Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the ratio of emissions and normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation). Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.

Expected Data Output:

CompoundTargetAssay TypeEC₅₀ (nM)% Max Activation
Benzyl 1,6-diazaspiro...hGPR119cAMP HTRF15.298%
AR231453 (Control)hGPR119cAMP HTRF25.0100%
Vehicle (DMSO)hGPR119cAMP HTRF-0%
Protocol 2: GLP-1 Secretion from Enteroendocrine Cells

Principle of the Assay: This functional assay validates that receptor activation by the test compound translates into the desired physiological response in a relevant cell type: the secretion of the incretin hormone GLP-1 from intestinal L-cells. The murine GLUTag cell line is a well-established model for this purpose.[7]

Methodology:

  • Cell Culture: Grow GLUTag cells in DMEM supplemented with 10% FBS.

  • Seeding: Seed 100,000 cells/well into a 96-well plate and allow them to adhere for 48 hours.

  • Starvation & Pre-incubation: Wash cells with secretion buffer (e.g., KRB buffer) and pre-incubate for 2 hours at 37°C to establish a basal secretion level.

  • Stimulation: Replace the buffer with fresh secretion buffer containing the test compound at various concentrations (e.g., 0.1, 1, 10 µM), a positive control (e.g., 10 µM AR231453), and a vehicle control. Perform this under both low (1 mM) and high (10 mM) glucose conditions.

    • Rationale: GPR119-mediated GLP-1 secretion is largely glucose-independent, a key mechanistic attribute to confirm.[7]

  • Supernatant Collection: Incubate for 2 hours at 37°C. Carefully collect the supernatant, which contains the secreted GLP-1. Add a protease inhibitor (e.g., DPP-4 inhibitor) to prevent GLP-1 degradation.

  • Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cell lysate from each well. Express results as fold-change over the vehicle control.

Assay_Workflow cluster_cAMP Protocol 1: cAMP Assay cluster_GLP1 Protocol 2: GLP-1 Secretion Assay A1 Seed HEK293- hGPR119 cells A3 Stimulate Cells (30 min) A1->A3 A2 Prepare Compound Dilutions (+IBMX) A2->A3 A4 Add HTRF Detection Reagents A3->A4 A5 Incubate & Read A4->A5 A6 Calculate EC₅₀ A5->A6 B1 Seed GLUTag Cells B2 Starve & Pre-incubate B1->B2 B3 Stimulate with Compound (2 hr) B2->B3 B4 Collect Supernatant (+ Protease Inhibitor) B3->B4 B5 Quantify GLP-1 (ELISA) B4->B5 B6 Normalize & Analyze B5->B6

Caption: Experimental workflows for in vitro characterization assays.

In Vivo Efficacy Evaluation

Protocol 3: Oral Glucose Tolerance Test (OGTT)

Principle of the Assay: The OGTT is the cornerstone in vivo model for assessing the anti-hyperglycemic activity of a potential anti-diabetic drug. It evaluates the compound's ability to improve the clearance of a glucose load from the bloodstream in a living animal.[8][11]

Methodology:

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimate the animals for at least one week before the experiment.

  • Fasting: Fast the mice overnight (12-16 hours) but allow free access to water.

  • Baseline Glucose: Take a baseline blood sample (Time -30 min) from the tail vein and measure blood glucose using a glucometer.

  • Compound Administration: Administer Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate orally (p.o.) via gavage at a predetermined dose (e.g., 10, 30 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose). The control group receives the vehicle only.

  • Glucose Challenge: At Time 0 min (30 minutes after compound administration), administer a 2 g/kg glucose solution orally.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge and measure glucose levels.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.

    • Perform a statistical analysis (e.g., one-way ANOVA with post-hoc test) to compare the AUC of the compound-treated groups to the vehicle control group. A significant reduction in AUC indicates improved glucose tolerance.

Expected Data Output:

Treatment GroupDose (mg/kg, p.o.)Glucose AUC₀₋₁₂₀ (mg/dL*min)% Reduction vs. Vehiclep-value
Vehicle Control-25,500 ± 1,200--
Benzyl 1,6-diazaspiro...1020,145 ± 95021%< 0.05
Benzyl 1,6-diazaspiro...3016,830 ± 80034%< 0.01

Conclusion and Next Steps

This application note provides a validated, tiered workflow to characterize novel GPR119 agonists like Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate. Successful progression through these protocols—demonstrating potent cAMP activation, functional stimulation of GLP-1 secretion, and significant improvement in in vivo glucose tolerance—establishes a strong foundation for further development. Subsequent studies should focus on pharmacokinetic profiling (ADME), evaluation in diabetic animal models (e.g., db/db mice), chronic dosing studies to assess effects on HbA1c and body weight, and off-target liability screening to ensure a robust safety profile.

References

  • Overton, H. A., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 153(Suppl 1), S76–S81. [Link]

  • Patsnap Synapse. (2024). What are GPR119 agonists and how do they work?. Patsnap. [Link]

  • Ning, Y., et al. (2011). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology, 164(6), 1634–1644. [Link]

  • Lin, D. C., et al. (2015). Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. ASSAY and Drug Development Technologies, 13(7), 425–435. [Link]

  • Yang, J., et al. (2022). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Expert Opinion on Investigational Drugs, 31(10), 1019-1027. [Link]

  • Flock, G. B., et al. (2017). β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation. Diabetes, 66(5), 1268–1277. [Link]

  • Hassing, H. A., et al. (2009). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 156(3), 483–493. [Link]

  • Pola, S. R., et al. (2021). Discovery of a potent G-protein-coupled receptor 119 agonist for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 35, 116071. [Link]

  • Semple, G., et al. (2012). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 3(2), 146–151. [Link]

  • Semple, G. (2012). GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases. ACS Medicinal Chemistry Letters, 3(10), 786–787. [Link]

  • Kang, S., et al. (2024). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]

  • Kaczor, A. A., et al. (2018). Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptors. ResearchGate. [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Wikipedia. (n.d.). GPR119. Wikipedia. [Link]

  • Singh, K., et al. (2024). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. Molecular Pharmaceutics, 21(1), 475-484. [Link]

  • McClure, K. F., et al. (2013). Recent Advances in the Discovery of GPR119 Agonists. In New Therapeutic Strategies for Type 2 Diabetes. The Royal Society of Chemistry. [Link]

  • Sharma, S., et al. (2021). Therapeutic application of GPR119 ligands in metabolic disorders. ResearchGate. [Link]

  • Hryciw, D. H., et al. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs, 33(4), 291-300. [Link]

  • Google Patents. (n.d.). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.

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Application Notes and Protocols: Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 1,6-Diazaspiro[3.5]nonane Scaffold

In the landscape of modern drug discovery, the quest for novel chemical matter with favorable physicochemical properties and three-dimensional complexity is paramount. Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks, offering a rigidified, three-dimensional topology that can effectively mimic the spatial arrangement of functional groups found in natural products and biological macromolecules. The 1,6-diazaspiro[3.5]nonane core, in particular, represents a versatile and underexplored scaffold that provides a unique vectoral display of substituents from a compact, bicyclic system.

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a key starting material for accessing this valuable chemical space. The presence of the benzyl carbamate (Cbz) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, enabling a modular and efficient approach to library synthesis and lead optimization. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate in contemporary drug discovery programs.

Core Applications in Medicinal Chemistry

The utility of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate stems from its ability to serve as a conformationally constrained building block. Its applications can be broadly categorized into two main areas:

  • A Versatile Scaffold for Library Synthesis: The orthogonal protecting group strategy inherent in this molecule makes it an ideal starting point for the creation of diverse chemical libraries. The free secondary amine can be readily functionalized, followed by deprotection of the Cbz group and subsequent reaction at the second nitrogen. This allows for the systematic exploration of chemical space around the rigid spirocyclic core.

  • A Bioisostere and Conformational Mimetic: The rigid nature of the diazaspiro[3.e]nonane scaffold can be exploited to mimic specific peptide turn conformations or to present pharmacophoric elements in a defined spatial orientation. This can lead to improved target affinity and selectivity, as well as enhanced metabolic stability compared to more flexible acyclic analogues.

Experimental Protocols

Protocol for Parallel Amide Library Synthesis

This protocol details the functionalization of the secondary amine of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate with a diverse set of carboxylic acids, followed by deprotection and functionalization of the second nitrogen.

Materials:

  • Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

  • A diverse library of carboxylic acids (R-COOH)

  • A diverse library of acylating agents (e.g., acid chlorides, sulfonyl chlorides)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (e.g., H-Cube or balloon)

  • Methanol

  • Triethylamine

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Acylation of the Secondary Amine:

    • In a 96-well plate, add a solution of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (1.0 eq) in DMF to each well.

    • To each well, add a unique carboxylic acid (1.1 eq) from your library, followed by HATU (1.2 eq) and DIPEA (2.0 eq).

    • Seal the plate and shake at room temperature for 16 hours.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the products by automated flash chromatography.

  • Cbz Deprotection:

    • Dissolve the acylated intermediate (1.0 eq) in methanol.

    • Add 10% Pd/C (0.1 eq by weight).

    • Subject the mixture to hydrogenation (1 atm of H2) at room temperature for 4 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the deprotected amine.

  • Functionalization of the Second Amine:

    • Dissolve the deprotected intermediate (1.0 eq) in DCM.

    • Add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C and add the desired acylating agent (e.g., acid chloride or sulfonyl chloride) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography.

Workflow Diagram:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Functionalization A Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate C Acylated Intermediate A->C Amide Coupling B R-COOH, HATU, DIPEA, DMF E Deprotected Amine C->E Hydrogenolysis D H2, Pd/C, MeOH G Final Product E->G Acylation/Sulfonylation F R'-COCl, Et3N, DCM

Caption: Parallel synthesis workflow using Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

Protocol for Incorporation into a Lead Optimization Campaign

This protocol outlines a strategy for using Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate to rigidify a known flexible ligand and explore new interactions with the target protein.

Conceptual Framework:

The underlying principle is to replace a flexible diamine or a related acyclic moiety within a known active compound with the rigid 1,6-diazaspiro[3.5]nonane core. This conformational constraint can lock the molecule in a bioactive conformation, leading to an increase in potency and/or selectivity.

Step-by-Step Methodology:

  • In Silico Design and Modeling:

    • Identify a flexible region in your current lead molecule that can be replaced by the diazaspiro[3.5]nonane scaffold.

    • Perform molecular docking studies to predict the binding mode of the proposed spirocyclic analogue.

    • Analyze the predicted interactions to ensure that the key pharmacophoric groups are still optimally positioned.

  • Synthesis of the Key Spirocyclic Intermediate:

    • Synthesize the desired functionalized 1,6-diazaspiro[3.5]nonane intermediate using the methods described in Protocol 2.1 or other appropriate synthetic routes.

  • Fragment Coupling and Final Synthesis:

    • Couple the synthesized spirocyclic intermediate with the remaining fragments of the parent molecule using standard coupling chemistries (e.g., amide bond formation, reductive amination).

  • In Vitro Biological Evaluation:

    • Profile the newly synthesized spirocyclic analogues in relevant primary and secondary assays.

    • Determine key parameters such as IC50/EC50, Ki, and selectivity against related targets.

  • Structure-Activity Relationship (SAR) Analysis:

    • Compare the activity of the spirocyclic analogues with the original flexible lead compound.

    • Analyze the SAR to understand the impact of conformational constraint on biological activity.

Logical Relationship Diagram:

G A Identify Flexible Lead Compound B In Silico Design of Spirocyclic Analogues A->B Hypothesize Rigidification C Synthesis of Spirocyclic Core (from Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate) B->C Define Synthetic Target D Fragment Coupling & Final Synthesis C->D Key Intermediate E In Vitro Biological Evaluation D->E Test Compound F SAR Analysis E->F Generate Data F->B Iterative Design G Optimized Lead Candidate F->G Identify Potent/Selective Analogue

Caption: Lead optimization cycle incorporating the 1,6-diazaspiro[3.5]nonane scaffold.

Data Summary

Table 1: Physicochemical Properties of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

PropertyValueSource
Molecular FormulaC15H20N2O2Supplier Data
Molecular Weight260.33 g/mol Supplier Data
AppearanceWhite to off-white solidSupplier Data
SolubilitySoluble in DCM, DMF, MethanolGeneral Knowledge
Purity (Typical)>95%Supplier Data

Table 2: Representative Library of Functionalized Derivatives

R Group (at N1)R' Group (at N6)Synthetic StrategyPotential Application Area
4-FluorobenzoylAcetylProtocol 2.1CNS Targets
Thiophene-2-oylMethylsulfonylProtocol 2.1Kinase Inhibitors
CyclohexylacetylBenzoylProtocol 2.1Metabolic Disease Targets
Pyridine-3-oylIsopropylProtocol 2.1GPCR Modulators

Conclusion and Future Outlook

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a valuable and versatile building block for modern drug discovery. Its inherent structural rigidity and the potential for orthogonal functionalization provide a powerful platform for the synthesis of diverse chemical libraries and the optimization of lead compounds. The protocols and strategies outlined in this document offer a starting point for researchers to leverage the unique properties of the 1,6-diazaspiro[3.5]nonane scaffold in their pursuit of novel therapeutics. As the demand for chemical novelty and improved drug-like properties continues to grow, the strategic application of such three-dimensional scaffolds will undoubtedly play an increasingly important role in the future of medicinal chemistry.

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Application Notes and Protocols for the Design of Novel Therapeutics Using the Diazaspiro[3.5]nonane Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Introduction: Embracing Three-Dimensionality in Drug Discovery with the Diazaspiro[3.5]nonane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can effectively modulate biological targets with high potency and selectivity is paramount. The diazaspiro[3.5]nonane core has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets.[1] Its inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic structures, potentially leading to improved physicochemical properties and more specific interactions with protein binding sites.[2] This guide provides a comprehensive overview of the design, synthesis, and evaluation of novel therapeutics based on the versatile diazaspiro[3.5]nonane scaffold, with a focus on G protein-coupled receptor 119 (GPR119) agonists and poly(ADP-ribose) polymerase (PARP) inhibitors.

The strategic incorporation of the diazaspiro[3.5]nonane moiety can lead to compounds with enhanced metabolic stability, aqueous solubility, and unique vectoral placement of substituents to probe the chemical space of a target protein.[2] This document will serve as a detailed resource for researchers, providing both the theoretical underpinnings and practical protocols for harnessing the potential of this remarkable scaffold in drug discovery.

I. Synthetic Strategies for the Diazaspiro[3.5]nonane Core and its Derivatives

The successful implementation of the diazaspiro[3.5]nonane scaffold in a drug discovery program hinges on efficient and versatile synthetic routes that allow for the facile introduction of diverse substituents. Several synthetic strategies have been reported, and the choice of a particular route will depend on the desired substitution pattern and the scale of the synthesis.

A. General Synthetic Workflow

The synthesis of functionalized diazaspiro[3.5]nonane derivatives typically involves a multi-step sequence. A generalized workflow is depicted below, starting from commercially available starting materials and proceeding through key intermediates to the final, decorated scaffold.

G A Commercially Available Starting Materials B Synthesis of Key Spirocyclic Intermediate A->B Cyclization Reactions C Functionalization of the Azetidine Nitrogen B->C Acylation, Alkylation, etc. D Functionalization of the Piperidine Nitrogen C->D Orthogonal Functionalization E Final Deprotection (if necessary) D->E Acid/Base Treatment F Purified Target Compound E->F Chromatography

Caption: Generalized synthetic workflow for diazaspiro[3.5]nonane derivatives.

B. Detailed Protocol: Synthesis of a Boc-Protected 2,7-Diazaspiro[3.5]nonane Intermediate

This protocol describes a common route to a key building block, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, which allows for selective functionalization of the two nitrogen atoms.

Materials:

  • Commercially available starting materials and reagents

  • Anhydrous solvents (DCM, THF)

  • Standard laboratory glassware and reaction setup (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Purification system (e.g., flash chromatography)

Step-by-Step Methodology:

  • Step 1: Synthesis of a Precursor. The synthesis often begins with the construction of a suitable piperidine or azetidine precursor bearing the necessary functional groups for the subsequent cyclization step.

  • Step 2: Spirocyclization. The key spirocyclic core is formed through an intramolecular cyclization reaction. This can be achieved through various methods, including those described in the patent literature.

  • Step 3: Protection of one of the Nitrogen Atoms. To allow for selective functionalization, one of the nitrogen atoms is typically protected, often with a tert-butyloxycarbonyl (Boc) group.

  • Step 4: Purification. The resulting Boc-protected diazaspiro[3.5]nonane intermediate is purified to a high degree using techniques such as flash column chromatography.

II. Case Study 1: Design of GPR119 Agonists for Metabolic Disorders

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and obesity.[3] Agonism of GPR119, which is highly expressed in pancreatic β-cells and enteroendocrine cells, leads to increased insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3] The diazaspiro[3.5]nonane scaffold has been successfully employed to develop potent and orally bioavailable GPR119 agonists.

A. GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade that ultimately results in the potentiation of glucose-stimulated insulin secretion.

G cluster_cell Pancreatic β-cell / Enteroendocrine L-cell GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates Insulin Insulin Secretion (β-cell) PKA->Insulin GLP1 GLP-1 Secretion (L-cell) PKA->GLP1 Agonist Diazaspiro[3.5]nonane Agonist Agonist->GPR119

Caption: GPR119 agonist-induced signaling cascade.

B. Structure-Activity Relationship (SAR) Studies

Systematic modification of the diazaspiro[3.5]nonane core has allowed for the elucidation of key structure-activity relationships for GPR119 agonism. The general scaffold can be divided into three main regions for optimization: the core itself, the piperidine N-substituent (R1), and the azetidine N-substituent (R2).

Compound IDR1 (Piperidine Substituent)R2 (Azetidine Substituent)hGPR119 EC50 (nM)
1a Pyrimidine4-cyanophenyl50
1b Pyrimidine4-methoxyphenyl>1000
1c 2-methylpyrimidine4-cyanophenyl25
1d Pyrimidine3-cyanophenyl150
54g 5-methoxypyrimidin-2-yl2-methyl-4-(methylsulfonyl)phenyl13

Data is illustrative and based on findings from published studies.

Key SAR Insights:

  • Piperidine N-substituent (R1): A pyrimidine ring is generally favored at this position. The introduction of a methyl group at the 2-position of the pyrimidine can enhance potency (compare 1a and 1c ).

  • Azetidine N-substituent (R2): An electron-withdrawing group on the phenyl ring is crucial for activity. A cyano group at the 4-position is superior to a methoxy group (compare 1a and 1b ) and also to a cyano group at the 3-position (compare 1a and 1d ). Further optimization led to the identification of the 2-methyl-4-(methylsulfonyl)phenyl group in the potent agonist 54g .

C. In Vitro Protocol: GPR119 Agonist cAMP Assay

This protocol describes a common method for quantifying the agonist activity of test compounds at the GPR119 receptor by measuring the intracellular accumulation of cyclic AMP (cAMP).

Materials:

  • CHO-K1 cells stably expressing human GPR119

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • cAMP assay kit (e.g., HTRF-based or ELISA-based)

  • Multi-well plates (384-well)

  • Plate reader capable of detecting the assay signal

Step-by-Step Methodology:

  • Cell Seeding: Seed the GPR119-expressing CHO-K1 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the cell plates and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Measure the signal on a plate reader. Calculate the EC50 values for each compound by fitting the concentration-response data to a four-parameter logistic equation.

D. In Vivo Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard preclinical model to evaluate the efficacy of anti-diabetic agents.[4][5][6][7][8]

Animals:

  • Male C57BL/6J mice (or a diabetic mouse model such as db/db mice)

Procedure:

  • Acclimatization and Fasting: Acclimatize the mice for at least one week before the experiment. Fast the mice overnight (e.g., 16 hours) with free access to water.[5][8]

  • Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from a tail snip using a glucometer.

  • Compound Administration: Administer the test compound or vehicle orally via gavage.

  • Glucose Challenge: After a set time post-compound administration (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.[4]

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[4]

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion and compare the values between the compound-treated and vehicle-treated groups.

III. Case Study 2: Development of PARP Inhibitors for Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, play a critical role in DNA repair.[9] Inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9] The diazaspiro[3.5]nonane scaffold has been explored as a bioisosteric replacement for the piperazine core in known PARP inhibitors like olaparib.[10]

A. Mechanism of Action of PARP Inhibitors

PARP inhibitors exert their anti-cancer effects through a dual mechanism: catalytic inhibition and PARP trapping.

G cluster_nucleus Cell Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Replication DNA Replication PARP1->Replication stalled replication fork BER Base Excision Repair (BER) PAR->BER recruits factors for DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis in HR-deficient cells PARPi Diazaspiro[3.5]nonane PARP Inhibitor PARPi->PARP1 inhibits & traps

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.

B. Structure-Activity Relationship (SAR) Studies

By replacing the piperazine core of olaparib with various diazaspiro cores, researchers have investigated the impact on PARP-1 inhibition and cellular activity.

Compound IDSpiro CoreR-group (on spiro N)PARP-1 IC50 (nM)
OlaparibPiperazine-1.4
10e 2,7-Diazaspiro[3.5]nonaneH12.6
12b 2,7-Diazaspiro[3.5]nonaneBoc3118
15b 2,8-Diazaspiro[4.5]decaneBoc4397

Data is illustrative and based on findings from published studies.[10]

Key SAR Insights:

  • Spiro Core: The 2,7-diazaspiro[3.5]nonane core can be a suitable replacement for the piperazine in olaparib, maintaining potent PARP-1 inhibition (10e ).

  • Nitrogen Substitution: Protection of the second nitrogen with a bulky Boc group is detrimental to PARP-1 inhibitory activity (compare 10e with 12b and 15b ). This suggests that a free N-H or a smaller substituent is preferred for optimal interaction with the enzyme.

C. In Vitro Protocol: PARP-1 Inhibition Assay

The inhibitory activity of compounds against PARP-1 can be determined using a variety of commercially available assay kits, often based on the incorporation of biotinylated NAD+ into a histone substrate.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated plates

  • Biotinylated NAD+

  • Activated DNA

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution

  • Test compounds dissolved in DMSO

  • Multi-well plates (96-well)

  • Plate reader

Step-by-Step Methodology:

  • Compound Incubation: Add test compounds at various concentrations to the wells of the histone-coated plate.

  • Reaction Initiation: Add a mixture of PARP-1 enzyme, activated DNA, and biotinylated NAD+ to each well to start the reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Washing: Wash the plates to remove unincorporated biotinylated NAD+.

  • Detection: Add streptavidin-HRP conjugate and incubate. After another wash step, add the HRP substrate.

  • Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.

D. In Vitro Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., OVCAR8)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Multi-well plates (96-well)

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% inhibition of cell growth).

IV. Computational Modeling in Diazaspiro[3.5]nonane-Based Drug Design

Computational methods are invaluable tools for accelerating the drug discovery process by providing insights into ligand-receptor interactions and guiding the design of more potent and selective compounds.[11] Molecular docking is a particularly useful technique for predicting the binding mode of a ligand within the active site of a target protein.

A. Molecular Docking Workflow

A typical molecular docking workflow involves several key steps, from preparing the protein and ligand structures to analyzing the predicted binding poses.

G A Prepare Protein Structure (e.g., from PDB) C Define Binding Site (Grid Box Generation) A->C B Prepare Ligand Structure (Diazaspiro[3.5]nonane derivative) D Perform Docking (e.g., AutoDock) B->D C->D E Analyze Docking Poses and Scoring D->E F Select Promising Candidates for Synthesis and Testing E->F

Sources

Application Notes and Protocols for Evaluating the In Vitro Activity of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction

The 1,6-diazaspiro[3.5]nonane scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and three-dimensional diversity that allows for precise orientation of substituents in biological space. This unique architecture has led to the discovery of potent modulators of various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a novel derivative, Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate. Given that the specific biological target of this compound is yet to be elucidated, a systematic, multi-tiered approach is proposed. This guide begins with broad phenotypic screening to uncover potential therapeutic areas, followed by target deconvolution and detailed biophysical and functional characterization of the compound's activity.

The rationale behind this tiered approach is to efficiently funnel a compound with an unknown mechanism of action from a general biological effect to a specific molecular interaction. This strategy maximizes the potential for discovering novel activities while ensuring a rigorous and scientifically sound evaluation.

Tier 1: Phenotypic Screening - Uncovering Biological Activity

Phenotypic screening is a powerful, target-agnostic approach to drug discovery that identifies compounds eliciting a desired change in cellular or organismal phenotype.[1][2] This initial stage is crucial for forming hypotheses about the potential therapeutic applications of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

Cellular Viability Assays in Cancer Cell Lines

Many spirocyclic compounds have demonstrated potent anti-cancer activity. Therefore, a primary screen to assess the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines is a logical starting point. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Protocol: MTT Assay for Cell Viability

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells.[4]

Materials:

  • Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate in complete medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Susceptibility Testing

The diazaspiro-scaffold is also present in compounds with antimicrobial properties. Therefore, evaluating the compound's ability to inhibit the growth of various bacterial and fungal strains is a valuable initial screen. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[8]

Materials:

  • Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.[7]

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Tier 2: Target Deconvolution and Initial Characterization

If the phenotypic screens yield a positive "hit," the next critical step is to identify the molecular target(s) responsible for the observed phenotype. This can be approached through broad-panel screening against common drug target families.

Broad-Panel Kinase Screening

Protein kinases are a large family of enzymes that are frequently implicated in diseases such as cancer. Screening against a panel of diverse kinases can quickly identify if the compound is a kinase inhibitor.[9][10]

Protocol: Radiometric Kinase Assay (HotSpot™ Assay)

Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. A decrease in radioactivity on the substrate in the presence of the compound indicates inhibition.

General Procedure:

  • A panel of recombinant kinases is used.

  • The compound is incubated with the kinase, a suitable substrate, and [γ-³³P]ATP at a concentration around the Km for ATP.

  • The reaction is allowed to proceed for a defined period.

  • The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP.

  • The radioactivity of the substrate is measured using a scintillation counter.

  • The percentage of inhibition is calculated relative to a no-inhibitor control.

GPCR and Ion Channel Profiling

G-protein coupled receptors (GPCRs) and ion channels are major drug target classes. Profiling the compound against a panel of these targets can reveal potential neurological, cardiovascular, or metabolic activities.

Protocol: Radioligand Binding Assays for GPCRs and Ion Channels

Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor or channel binding site.

General Procedure:

  • Membrane preparations from cells expressing the target receptor or ion channel are used.

  • The membranes are incubated with a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the test compound.

  • After reaching equilibrium, the bound radioligand is separated from the unbound ligand by rapid filtration.

  • The amount of radioactivity on the filter is quantified.

  • The ability of the test compound to inhibit the binding of the radioligand is used to determine its binding affinity (Ki).

Tier 3: Target Validation and Mechanistic Studies

Once a putative target is identified, a series of more focused assays are required to confirm direct target engagement in a cellular context and to elucidate the mechanism of action.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its target protein within intact cells.[11][12] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[13]

Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cells expressing the target protein

  • Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes and a thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat intact cells with the compound or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).[11]

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Biophysical Assays for Binding Affinity and Kinetics

To quantify the binding affinity and kinetics of the compound to its purified target protein, biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are indispensable.

Protocol: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a small molecule analyte flows over an immobilized protein ligand.[14][15][16] This allows for real-time determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).

General Procedure:

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Binding Analysis: Inject a series of concentrations of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate over the sensor surface.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound compound.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine kon, koff, and KD.

Protocol: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[17] A solution of the compound is titrated into a solution of the target protein, and the heat change per injection is measured to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[18][19]

General Procedure:

  • Sample Preparation: Prepare solutions of the purified target protein in the sample cell and the compound in the injection syringe in the same buffer.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Heat Measurement: The instrument measures the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine KD, n, and ΔH.

Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inhibitor of the identified target. The specific assay will depend on the target class.

Example Protocol: Enzyme Inhibition Kinetics

Principle: To determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme activity is measured at various substrate and inhibitor concentrations.[20][21]

Procedure:

  • Perform the enzyme assay with varying concentrations of the substrate in the presence of different fixed concentrations of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

  • Measure the initial reaction velocities (V₀).

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

  • The pattern of changes in Vmax and Km in the presence of the inhibitor reveals the mechanism of inhibition.[22]

Example Protocol: GPCR Functional Assay (β-Arrestin Recruitment)

Principle: Many GPCRs, upon activation, recruit β-arrestin proteins. This interaction can be monitored using various assay technologies, such as enzyme fragment complementation (EFC).[23][24]

Procedure:

  • Use a cell line engineered to co-express the target GPCR fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment.

  • Treat the cells with varying concentrations of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

  • If the compound is an agonist, it will induce GPCR-β-arrestin interaction, leading to the formation of an active enzyme and a measurable signal (e.g., luminescence).

  • To test for antagonist activity, pre-incubate the cells with the compound before stimulating with a known agonist. A decrease in the agonist-induced signal indicates antagonism.

Data Presentation

Table 1: Hypothetical Phenotypic Screening Results

Assay TypeCell Line/OrganismEndpointResult (IC50/MIC)
Cell ViabilityMCF-7 (Breast Cancer)IC501.5 µM
Cell ViabilityA549 (Lung Cancer)IC502.3 µM
Cell ViabilityHCT116 (Colon Cancer)IC50> 50 µM
AntimicrobialS. aureusMIC> 100 µM
AntimicrobialE. coliMIC> 100 µM

Table 2: Hypothetical Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µMIC50 (nM)
EGFR8%> 10,000
VEGFR292%50
CDK215%> 10,000
Abl5%> 10,000

Table 3: Hypothetical Biophysical and Functional Data for VEGFR2

AssayParameterValue
CETSAΔTm (°C)+5.2
SPRKD (nM)45
ITCKD (nM)55
Enzyme InhibitionKi (nM)60
Enzyme InhibitionMechanismCompetitive

Visualizations

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Deconvolution cluster_2 Tier 3: Target Validation & Mechanism pheno_screen Phenotypic Screening (Cell Viability, Antimicrobial) target_decon Broad-Panel Screening (Kinases, GPCRs, Ion Channels) pheno_screen->target_decon Identifies 'Hit' cetsa CETSA (Target Engagement) target_decon->cetsa Identifies Putative Target biophys SPR / ITC (Binding Affinity/Kinetics) cetsa->biophys Confirms Direct Binding functional Functional Assays (Enzyme Inhibition, Receptor Activity) biophys->functional Quantifies Interaction

Caption: Tiered approach for in vitro evaluation.

G start Start: Cells + Compound heat Heat Treatment (Temperature Gradient) start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble/Insoluble) lyse->centrifuge sds_page SDS-PAGE & Western Blot (Quantify Soluble Target) centrifuge->sds_page end Result: Melting Curve Shift sds_page->end

Caption: CETSA experimental workflow.

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  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

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  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals actively working with spirocyclic scaffolds. Spirocycles are increasingly vital in modern drug discovery for their ability to provide three-dimensional diversity and improve physicochemical properties.[1][2] However, their synthesis can present unique challenges. This guide provides in-depth, experience-driven answers to common problems encountered during the synthesis of this specific diazaspiro[3.5]nonane derivative.

Overall Synthetic Workflow

The most reliable and commonly employed route to this scaffold involves a convergent synthesis, culminating in a key reductive amination step to form the spirocyclic core. The general workflow is outlined below.

cluster_0 Starting Materials A 1-Boc-3-oxoazetidine C Reductive Amination (Spirocyclization) A->C B Benzyl 4-aminopiperidine-1-carboxylate B->C D Crude Product: Benzyl 1-(tert-butoxycarbonyl)- 1,6-diazaspiro[3.5]nonane-6-carboxylate C->D Formation of Spiro Core E Purification (Column Chromatography) D->E F Pure Boc-protected Intermediate E->F G Boc Deprotection (Acidic Conditions) F->G H Final Product: Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate G->H Removal of Protecting Group

Caption: Overall synthetic workflow for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the spirocyclization via reductive amination is consistently low. What are the most critical parameters to investigate?

A: Low yield in reductive amination is the most common challenge. The reaction is a two-part process: (1) formation of an intermediate iminium ion from the ketone and amine, and (2) reduction of this iminium ion to the final amine.[3] Both steps have critical dependencies.

  • Causality: The first step, imine/iminium formation, is a reversible equilibrium reaction that is highly pH-sensitive. The reaction requires a free-base amine to act as a nucleophile but also benefits from mild acid catalysis to facilitate dehydration. If the pH is too low, the starting amine is fully protonated and non-nucleophilic. If the pH is too high, the dehydration step is not efficiently catalyzed.

  • Expert Recommendation: The "sweet spot" is often a mildly acidic pH (typically 5-6). We strongly recommend using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is less basic than other hydrides like NaBH₄ or NaBH₃CN and is selective for the iminium ion over the ketone starting material, allowing for a one-pot procedure where all reagents are mixed at once.[4] Furthermore, the acetic acid byproduct from NaBH(OAc)₃ can help maintain a favorable pH for the reaction.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the alcohol of my ketone starting material. What is causing this?

A: This indicates direct reduction of the ketone (1-Boc-3-oxoazetidine) starting material. This is a classic sign that your reducing agent is too reactive or that the iminium ion formation is too slow.

  • Causality: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce ketones, especially at neutral or basic pH. While NaBH(OAc)₃ is preferred, its quality is paramount. Over time, it can degrade, and some commercial batches may have variable reactivity.

  • Expert Recommendation:

    • Switch to a Stepwise Procedure: First, stir the ketone and amine together in a solvent like dichloroethane (DCE) or methanol with a catalytic amount of acetic acid for 1-2 hours to allow for pre-formation of the iminium ion equilibrium. Then, add the reducing agent. This ensures the target for reduction is present before the hydride is introduced.

    • Verify Reagent Quality: Ensure your NaBH(OAc)₃ is a free-flowing white powder and has been stored under anhydrous conditions. Clumpy or discolored reagent should be discarded.

Q3: Purification of the final Boc-protected spirocycle is challenging. It co-elutes with a byproduct on my silica gel column. What are my options?

A: Co-elution often occurs with unreacted benzyl 4-aminopiperidine-1-carboxylate or with byproducts from its decomposition. The polarity of these compounds can be very similar.

  • Causality: Both the desired product and the amine starting material contain a basic nitrogen and a carbamate group, leading to similar interactions with the silica stationary phase.

  • Expert Recommendation:

    • Adjust Mobile Phase: Add a small amount of triethylamine (0.1-1%) or ammonia in methanol to your mobile phase (e.g., DCM/MeOH or EtOAc/Hexane). This deactivates the acidic silanol groups on the silica surface, reducing tailing and often improving the separation of basic compounds.

    • Aqueous Work-up Optimization: Before chromatography, perform a liquid-liquid extraction. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the unreacted basic amine starting material. The desired Boc-protected product, being less basic due to the electron-withdrawing Boc group, will preferentially remain in the organic layer. Neutralize the organic layer with a bicarbonate wash before drying and concentrating.

    • Alternative Stationary Phase: If silica fails, consider using neutral alumina for chromatography, which can offer different selectivity for amines.[5]

Q4: The final Boc-deprotection step is not going to completion, or it's leading to decomposition. How can I improve this?

A: The tert-butoxycarbonyl (Boc) group is reliably cleaved under acidic conditions, but the reaction's success depends on the choice of acid and the substrate's stability.[6][7]

  • Causality: The deprotection mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation, which then forms isobutylene and CO₂.[8] Incomplete reactions can result from using too weak an acid or insufficient equivalents. Decomposition can occur if the acid is too strong (e.g., concentrated H₂SO₄) or if the resulting free amine is unstable under prolonged exposure to harsh conditions.

  • Expert Recommendation: The gold standard for this deprotection is Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[7][8] Use a solution of 20-50% TFA in DCM and stir at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC or LC-MS. It is critical to remove all TFA during the workup, as residual acid can form a salt with the product and complicate subsequent steps or analysis. This is usually achieved by concentrating the reaction mixture in vacuo and co-evaporating with a solvent like toluene or DCM several times.

Troubleshooting Guide: The Reductive Amination Spirocyclization

This section provides a deeper dive into solving specific experimental failures during the key spirocycle-forming step.

cluster_0 Initial Checks cluster_1 Troubleshooting Paths Start Problem: Low Yield or Failed Reductive Amination CheckReagents 1. Verify Reagent Purity & Stoichiometry - Is NaBH(OAc)₃ a free-flowing powder? - Are starting materials pure? - Is the amine:ketone ratio 1:1 to 1.2:1? Start->CheckReagents HighSM Observation: High amount of unreacted starting materials. CheckReagents->HighSM Reagents OK Byproducts Observation: Significant byproduct formation. CheckReagents->Byproducts Reagents OK ImineIssue Cause: Poor Iminium Formation Solution: Add 0.1 eq. of acetic acid. Consider a two-step procedure. HighSM->ImineIssue HydrideIssue Cause: Inactive Reducing Agent Solution: Use a fresh bottle of NaBH(OAc)₃. HighSM->HydrideIssue WrongHydride Cause: Ketone Reduction Solution: Confirm you are not using NaBH₄. Switch to NaBH(OAc)₃. Byproducts->WrongHydride

Caption: Troubleshooting workflow for the reductive amination step.

Data Summary: Optimizing Reductive Amination Conditions
ParameterStandard ConditionOptimized Condition (for low yield)Rationale
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH(OAc)₃ (1.5 eq, fresh bottle)Ensures high reactivity and selectivity.[4]
Solvent Dichloromethane (DCM) or Dichloroethane (DCE)Anhydrous DCEHigher boiling point can sometimes favor iminium formation.
Stoichiometry 1.0 eq Ketone, 1.1 eq Amine1.0 eq Ketone, 1.2 eq AmineA slight excess of the more accessible amine can drive the equilibrium.
Additive NoneAcetic Acid (0.1 eq)Catalyzes iminium ion formation, maintaining optimal pH.
Procedure One-pot (all reagents at once)Two-step (pre-stir ketone/amine, then add hydride)Maximizes iminium concentration before reduction begins.
Temperature Room Temperature0 °C to Room TemperatureSlower addition of the reducing agent at low temperature can improve selectivity.

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzyl 1-(tert-butoxycarbonyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate

This protocol is a self-validating system. Expected analytical data is provided for confirmation.

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Boc-3-oxoazetidine (1.0 eq).

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous Dichloroethane (DCE, approx. 0.1 M concentration). Add Benzyl 4-aminopiperidine-1-carboxylate (1.1 eq) followed by glacial acetic acid (0.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour. The solution should remain clear.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitoring: Check for completion by TLC (staining with ninhydrin to visualize the amine) or LC-MS. The product should be a new spot with a higher Rf than the starting amine.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

Trustworthiness Check (Expected Data):

  • Appearance: Pale yellow oil or waxy solid.

  • LC-MS: A major peak corresponding to the product mass [M+H]⁺. Purity should be >80% before chromatography.

  • TLC: Rf ≈ 0.4 (EtOAc/Hexane 1:1), ninhydrin negative.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a silica gel column using a slurry method with a 20% Ethyl Acetate in Hexane mobile phase.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with 20% EtOAc/Hexane. Gradually increase the polarity to 50-60% EtOAc/Hexane. To improve separation of polar impurities, a modifier can be added (e.g., 0.5% Triethylamine in the mobile phase).

  • Fraction Collection: Collect fractions and monitor by TLC. Combine fractions containing the pure product.

  • Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the pure Boc-protected spirocycle.

References

  • LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

  • Google Patents. (2017).
  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

  • ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery.... [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • Google Patents. (1962).
  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

  • YouTube. (2025). Reductive Amination | Synthesis of Amines. [Link]

  • Arkivoc. (n.d.). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]

  • PubMed. (2020). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Diazaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of diazaspiro[3.5]nonane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating these valuable three-dimensional structures into their work. Diazaspiro[3.5]nonanes are highly sought-after building blocks in drug discovery due to their ability to impart conformational rigidity and novel exit vectors for molecular exploration, moving beyond "flatland" chemistry.[1]

However, the synthesis of these spirocyclic systems can be challenging, often involving multi-step sequences where optimization is key to success.[2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by literature precedents.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of diazaspiro[3.5]nonanes in a practical question-and-answer format.

Q1: My primary cyclization step is resulting in a very low yield. What are the likely causes and how can I improve it?

Low yield in the crucial ring-forming step is a common bottleneck. The issue typically stems from inefficient intramolecular reaction or competing side reactions.

Probable Cause A: Inefficient Intramolecular Cyclization

The formation of a strained four-membered azetidine ring or a six-membered piperidine ring requires precise conditions. The kinetics may favor intermolecular side reactions (e.g., polymerization) over the desired intramolecular cyclization, especially at high concentrations.

  • Underlying Principle: The principle of high-dilution favors intramolecular reactions by decreasing the probability of reactive intermediates encountering each other.

  • Solutions:

    • High-Dilution Conditions: Perform the cyclization reaction at a low concentration (typically 0.01-0.05 M). This can be achieved by the slow addition of the substrate to a large volume of solvent.

    • Optimize Base and Solvent System: The choice of base is critical. For Williamson ether-type cyclizations to form an azetidine ring, a strong, non-nucleophilic base is often required. For instance, sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) is effective for promoting self-cyclization of precursors.[4] Weaker bases like potassium carbonate may be sufficient in some cases but could require higher temperatures, which might promote degradation.[5]

    • Temperature Control: Systematically screen the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to decomposition or side products. For exothermic reactions, such as those involving lithium aluminum hydride (LiAlH4), maintaining a low temperature (e.g., -10 °C to 0 °C) is crucial to prevent the formation of ring-opened impurities.[5]

Probable Cause B: Competing Side Reactions

Your starting material may be undergoing undesired reactions. For example, in syntheses involving precursors with multiple reactive sites, an alternative, more thermodynamically stable ring system might form.

  • Solutions:

    • Protecting Group Strategy: Ensure that all other reactive functional groups that could compete with the desired cyclization are adequately protected. The choice of protecting group is vital and should be stable to the cyclization conditions.

    • Choice of Leaving Group: The efficiency of the cyclization often depends on the quality of the leaving group. Tosylates (Ts) or mesylates (Ms) are excellent leaving groups for forming C-N bonds in such cyclizations.[3][6]

Q2: My final product is contaminated with persistent impurities that are difficult to remove. How can I identify and minimize them?

Impurity profiling is key to optimizing any synthesis. Common impurities in diazaspiro[3.5]nonane synthesis include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions.

Probable Cause A: Ring-Opening of the Azetidine Ring

The four-membered azetidine ring is strained and can be susceptible to nucleophilic attack, especially under acidic conditions or in the presence of nucleophiles like halide ions. For example, using acetyl chloride for an acylation reaction can generate chloride ions that lead to ring-opening.[7]

  • Solutions:

    • Avoid Harsh Acidic Conditions: When deprotecting or modifying the molecule, use the mildest possible conditions. If a Boc group needs to be removed, trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, but the reaction should be monitored carefully and kept at a low temperature to minimize side reactions.[3]

    • Control Nucleophiles: In reactions that generate nucleophilic species (e.g., halides), consider using alternative reagents or adding a scavenger.

Probable Cause B: Incomplete Reduction or Over-Reduction

Reductions, particularly with powerful reagents like LiAlH4, can be difficult to control. Incomplete reduction of an amide or nitrile will leave starting material, while over-reduction can lead to undesired products, such as olefin impurities.[5]

  • Solutions:

    • Stoichiometry and Temperature Control: Carefully control the stoichiometry of the reducing agent. Add the reagent portion-wise at a reduced temperature (e.g., -10 °C to 0 °C) to manage the exotherm and improve selectivity.[1][5]

    • Alternative Reducing Agents: Consider milder reducing agents if LiAlH4 proves too reactive for your substrate. The choice will depend on the functional group being reduced.

Probable Cause C: Diastereomer Formation

If your synthesis creates a new stereocenter, you may be forming diastereomers with similar polarities, making them difficult to separate by standard column chromatography.

  • Solutions:

    • Optimize for Diastereoselectivity: Adjusting reaction conditions such as solvent and temperature can influence the diastereomeric ratio (d.r.). Lower temperatures often enhance selectivity.[8]

    • Purification Strategy: If separation is challenging, consider converting the diastereomeric mixture into a salt with a chiral acid. The resulting diastereomeric salts may have different solubilities, allowing for separation by crystallization. Alternatively, preparative chiral HPLC may be necessary.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting common synthetic issues.

G Problem Problem Observed (e.g., Low Yield, Impurities) Yield Low Yield Problem->Yield Impurity Impurity Issues Problem->Impurity Cause_Yield1 Cause: Inefficient Cyclization Yield->Cause_Yield1 Cause_Yield2 Cause: Side Reactions Yield->Cause_Yield2 Cause_Impurity1 Cause: Ring Opening Impurity->Cause_Impurity1 Cause_Impurity2 Cause: Incomplete/Over-Reaction Impurity->Cause_Impurity2 Sol_Yield1 Solution: - High Dilution - Optimize Base/Solvent - Control Temperature Cause_Yield1->Sol_Yield1 Sol_Yield2 Solution: - Review Protecting Groups - Use Better Leaving Group Cause_Yield2->Sol_Yield2 Sol_Impurity1 Solution: - Use Milder Conditions - Avoid Nucleophiles Cause_Impurity1->Sol_Impurity1 Sol_Impurity2 Solution: - Control Stoichiometry - Monitor with TLC/LCMS - Optimize Purification Cause_Impurity2->Sol_Impurity2

Caption: A general workflow for troubleshooting diazaspiro[3.5]nonane synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best protecting group strategy for the two different nitrogen atoms?

This is one of the most critical considerations for synthesizing functionalized diazaspiro[3.5]nonanes. The goal is to use an orthogonal protecting group strategy , which allows for the selective deprotection of one nitrogen atom while the other remains protected. This enables sequential, controlled functionalization.

  • Recommended Strategy: A common and highly effective orthogonal pair is the tert-butyloxycarbonyl (Boc) group and the benzyl (Bn) group.[3]

    • Boc Group: Introduced using Boc-anhydride. It is stable to hydrogenation but is readily cleaved under acidic conditions (e.g., TFA or HCl).[3]

    • Benzyl Group: Introduced via benzylation. It is stable to acidic and basic conditions but is easily removed by catalytic hydrogenation (e.g., H₂, Pd/C).[3]

This strategy allows you to selectively functionalize either the azetidine or the piperidine nitrogen first, providing significant synthetic flexibility.

Table 1: Common Orthogonal Protecting Groups
Protecting GroupIntroduction ReagentCleavage ConditionsStability
Boc (Boc)₂O, base (e.g., Et₃N)Acidic (TFA, HCl in dioxane)[3]Stable to hydrogenation, mild base
Benzyl (Bn) Benzyl bromide, baseCatalytic Hydrogenation (H₂, Pd/C)[3]Stable to acid and base
Cbz Benzyl chloroformate, baseCatalytic Hydrogenation (H₂, Pd/C)Stable to mild acid
Nosyl (Ns) 2-Nitrobenzenesulfonyl chlorideThiophenol, Cs₂CO₃[3]Stable to acid
Tosyl (Ts) Tosyl chloride, pyridineStrong acid or reducing agentsVery stable, often used to activate a group
Q2: What are the most important parameters to consider when scaling up my synthesis?

Transitioning from gram-scale to multi-gram or industrial scale requires careful consideration of several factors.

  • Cost and Availability of Starting Materials: Routes that utilize inexpensive and readily available starting materials are preferred for large-scale synthesis.[4]

  • Reaction Safety and Exotherms: Reactions involving highly reactive reagents like NaH or LiAlH4 can generate significant heat. On a large scale, this exotherm must be managed with efficient cooling and slow addition of reagents to prevent runaway reactions.

  • Purification Method: Industrial-scale purification relies more on crystallization and extraction than chromatography. Developing a procedure where the final product can be crystallized is highly advantageous. This may involve forming a salt (e.g., hydrochloride or oxalate) to induce crystallization and improve handling of the material.[7]

  • Solvent Choice: Consider the environmental impact, cost, and safety of the solvents used. Solvents like dichloromethane are effective in the lab but may be less desirable for large-scale production. Exploring greener solvent alternatives is always recommended.

Detailed Experimental Protocol: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane

The following protocol is a representative example adapted from the literature for the synthesis of a versatile, orthogonally protected 2,6-diazaspiro[3.5]nonane building block.[3] This multi-step synthesis highlights key transformations and techniques.

Step 1: Synthesis of Diethyl 1-benzylpiperidine-4,4-dicarboxylate
  • To a solution of diethyl malonate in ethanol, add sodium ethoxide.

  • Slowly add N-benzyl-bis(2-chloroethyl)amine to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After cooling, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Reduction to [1-Benzyl-4-(hydroxymethyl)piperidin-4-yl]methanol
  • In an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of the diethyl 1-benzylpiperidine-4,4-dicarboxylate from Step 1 in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting solids and concentrate the filtrate to obtain the diol.

Step 3: Ditosylation
  • Dissolve the diol from Step 2 in pyridine or DCM with a base like triethylamine.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) portion-wise.

  • Stir the reaction overnight, allowing it to warm to room temperature.

  • Perform an aqueous workup and purify by column chromatography to yield the ditosylate intermediate.

Step 4: Azetidine Ring Formation
  • Dissolve the ditosylate in a polar aprotic solvent like DMF.

  • Add 2-nitrobenzenesulfonamide (nosylamide) and a base such as cesium carbonate (Cs₂CO₃).

  • Heat the reaction mixture and monitor by TLC.

  • After completion, perform an aqueous workup and extract the product. Purify by column chromatography.

Step 5: Nosyl Deprotection
  • Dissolve the nosyl-protected spirocycle in DMF.

  • Add thiophenol and cesium carbonate and stir at room temperature.

  • After the reaction is complete, purify the crude product to yield the N-benzyl-2,6-diazaspiro[3.5]nonane.

Step 6: Boc Protection
  • Dissolve the product from Step 5 in DCM.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine.

  • Stir at room temperature until the reaction is complete.

  • Purify by column chromatography to obtain the final orthogonally protected product, tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate.

Orthogonal Deprotection and Functionalization Diagram

This diagram illustrates the utility of the final product.

G Start N-Boc, N'-Bn Diazaspiro[3.5]nonane PathA Path A PathB Path B DeprotectBoc Acid (TFA) Deprotect Boc Start->DeprotectBoc Path A DeprotectBn H2, Pd/C Deprotect Bn Start->DeprotectBn Path B IntermediateA Free Azetidine N-H N'-Bn Protected DeprotectBoc->IntermediateA FinalB Final Product B N-Boc, N'-R2 DeprotectBoc->FinalB IntermediateB Free Piperidine N-H N-Boc Protected DeprotectBn->IntermediateB FinalA Final Product A N-R1, N'-H DeprotectBn->FinalA FunctionalizeA Functionalize (R1) Azetidine Nitrogen IntermediateA->FunctionalizeA FunctionalizeB Functionalize (R2) Piperidine Nitrogen IntermediateB->FunctionalizeB FunctionalizeA->DeprotectBn Deprotect Bn FunctionalizeB->DeprotectBoc Deprotect Boc

Caption: Orthogonal strategy for selective functionalization of diazaspiro[3.5]nonane.

References

  • Orain, D., Hintermann, S., Pudelko, M., Carballa, D., & Jedrzejczak, A. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(13), 1815–1818. [Link]

  • Google Patents. (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN111423407A.
  • ResearchGate. (2024). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Google Patents. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN113372332A.
  • Yegorova, T., & Kirichok, A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Hurst, G. A., et al. (2019). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank, 2019(4), M1091. [Link]

  • Google Patents. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. CN111620869A.

Sources

recrystallization techniques for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate. This document is designed for researchers and drug development professionals who are working with this unique spirocyclic scaffold. The purification of such molecules is often non-trivial, and success hinges on a deep understanding of the interplay between the compound's structure and the physical chemistry of crystallization. This guide synthesizes fundamental principles with field-proven troubleshooting strategies to empower you to develop a robust and reproducible recrystallization protocol.

Section 1: Understanding the Molecule - The Key to Successful Purification

Before diving into protocols, it is crucial to understand the structural characteristics of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate and how they influence its behavior in solution.

  • The Spirocyclic Core: The 1,6-diazaspiro[3.5]nonane core imparts significant three-dimensional structure and rigidity. Unlike linear molecules, this rigid framework can influence crystal packing and may lead to the formation of different polymorphs.

  • The Benzyl Carbamate Group: This functional group is the primary driver of the molecule's polarity. The carbamate moiety contains both a hydrogen bond acceptor (the carbonyl oxygen) and is sterically hindered. The benzyl group adds a non-polar, aromatic region. This amphipathic nature means its solubility will be highly dependent on the solvent system.

  • Potential Impurities: Common impurities may include starting materials, reagents, or side-products from the synthesis. Understanding the likely nature of these impurities (e.g., are they more or less polar than the desired product?) is critical for selecting a solvent that will keep them in the mother liquor.

Section 2: Systematic Protocol for Recrystallization

Recrystallization is a powerful purification technique that relies on the difference in solubility of a compound in a hot solvent versus a cold solvent.[1] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain soluble at all temperatures.

Step 1: Solvent Screening

The most critical step in developing a recrystallization procedure is selecting the right solvent.[1] For a molecule like Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, a range of solvents should be tested on a small scale (~10-20 mg of crude product).

Screening Procedure:

  • Place a small amount of the crude solid in a test tube.

  • Add the chosen solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.

  • Heat the mixture gently (e.g., in a warm water bath). The compound should dissolve completely. If it does not, add more solvent in small increments until it does.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.

Table 1: Recommended Solvents for Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Isopropanol 82.619.9A good starting point. Polar enough to dissolve the carbamate at elevated temperatures, but less polar than ethanol, which might be too strong a solvent.
Ethyl Acetate 77.16.0A medium-polarity solvent. May have good solubility differential. Often used in combination with a non-polar anti-solvent.
Acetonitrile 81.637.5A polar aprotic solvent. Its high polarity may make it a strong solvent, but it's worth screening.
Toluene 110.62.4A non-polar aromatic solvent. May be effective if impurities are highly polar. The high boiling point allows for a wide temperature gradient.
Hexanes/Ethyl Acetate VariableVariableA mixed solvent system. Dissolve the compound in a minimum of hot ethyl acetate, then add hexanes dropwise until turbidity persists. Reheat to clarify and then cool. This anti-solvent approach is highly effective.[2]
Ethanol/Water VariableVariableA polar mixed solvent system. Dissolve in hot ethanol and add water dropwise until cloudy. Reheat and cool. Can be effective but risks "oiling out" if the compound's melting point is low.
Step 2: Standard Recrystallization Workflow

Once a suitable solvent or solvent system is identified, you can proceed with the bulk recrystallization.

G Diagram 1: General Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent A->B 1 C Insoluble impurities present? A->C D Perform hot gravity filtration using a stemless funnel C->D Yes E Allow filtrate to cool slowly and undisturbed C->E No D->E F Induce crystallization (scratching, seed crystal) E->F If no crystals form G Cool further in an ice bath E->G After initial cooling F->G H Collect crystals via vacuum filtration G->H I Wash crystals with a small amount of cold solvent H->I J Dry crystals under vacuum I->J

Diagram 1: A systematic workflow for recrystallization.

Detailed Protocol:

  • Dissolution: Place the crude Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Heat the selected solvent in a separate flask and add it portion-wise to the crude solid with heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent, as this is the most common reason for low recovery.[3]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. Use a stemless or short-stemmed funnel to prevent premature crystallization in the funnel stem.[4] Keep the receiving flask warm to prevent the product from crashing out.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Rapid cooling often leads to the formation of small, impure crystals or a precipitate.[5] Once the solution has reached room temperature, you can place it in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent. The purity of the final product can be assessed by its melting point; a pure compound will have a sharp melting point range (≤ 2 °C).[6]

Section 3: Troubleshooting Guide & FAQs

Q1: My compound oiled out instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common when the boiling point of the solvent is significantly higher than the melting point of the solute or when the sample is highly impure.[3]

Troubleshooting Steps:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional solvent to lower the saturation point.

  • Allow the solution to cool much more slowly. You can insulate the flask or place it on a hot plate that is turned off to allow for gradual cooling.

  • If the problem persists, consider changing to a lower-boiling point solvent or using a mixed-solvent system where the compound has lower solubility.

G Diagram 2: Troubleshooting 'Oiling Out' start Compound has 'oiled out' step1 Reheat solution to redissolve the oil start->step1 step2 Add more solvent (1-5% vol.) to reduce saturation step1->step2 step3 Allow for very slow cooling (e.g., in an insulated container) step2->step3 check1 Did crystals form? step3->check1 success Success! Proceed to isolation. check1->success Yes fail Oil formed again. Consider alternative strategy. check1->fail No strategy1 Try a lower-boiling point solvent fail->strategy1 strategy2 Develop an anti-solvent crystallization method fail->strategy2

Diagram 2: Decision tree for resolving oiling out issues.

Q2: No crystals have formed even after cooling in an ice bath. What went wrong?

A2: This is almost always due to one of two reasons: either too much solvent was added, or the solution is supersaturated and requires nucleation to begin.[3]

Solutions:

  • Too Much Solvent: The most common issue.[3] Gently heat the solution and evaporate some of the solvent (a rotary evaporator is ideal, but blowing a gentle stream of nitrogen or air over the warm solution also works). Allow the more concentrated solution to cool again.

  • Inducing Crystallization: If the solution is supersaturated, you can:

    • Scratch: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic imperfections in the glass can provide a nucleation site.

    • Seed: Add a single, tiny crystal of the crude product (a "seed crystal"). This provides a perfect template for crystal growth. This is a highly effective method.[7][8]

Q3: My final product is colored, but the crude material was only slightly off-white. What happened?

A3: Colored impurities may be present that are soluble in the hot solvent and co-precipitate or become trapped in the crystal lattice upon cooling.

Solution: Before the cooling step, add a very small amount (1-2% by weight) of activated charcoal to the hot solution.[4][9] The charcoal will adsorb the colored impurities. Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious not to add charcoal to a boiling solution as it can cause violent bumping.[9]

Q4: My yield is very low. How can I improve it?

A4: Low yield is a common problem in recrystallization. While some loss is inevitable since the compound has some solubility even in the cold solvent, several factors can be optimized:

  • Excess Solvent: Ensure you are using the minimum amount of hot solvent required for complete dissolution. This is the primary cause of low recovery.[3]

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant amount. Ensure the solution, funnel, and receiving flask are all kept hot.

  • Incomplete Crystallization: Make sure you allow sufficient time for cooling and crystallization, and always finish with an ice bath to minimize the amount of product left in the mother liquor.

  • Washing: When washing the collected crystals, use only a very small amount of ice-cold solvent. Using too much or warm solvent will redissolve some of your product.

References

  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry. Retrieved from [Link]

  • Nichols, L. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). City University of New York. Retrieved from [Link]

  • Recrystallization Issues. (2023). Reddit r/Chempros. Retrieved from [Link]

  • Recrystallization, filtration and melting point. (n.d.). University of Massachusetts Boston. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (2021). Google Patents (CN113214256A).
  • Crystallization method of Boc-amino acid. (2021). Google Patents (CN112661672A).
  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Product is dissolved in Boc. How can I crystallize the product? (2022). ResearchGate. Retrieved from [Link]

  • Crystallization method of Boc-amino acid. (2021). Patsnap. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Toronto, Department of Chemistry. Retrieved from [Link]

  • Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Crystallization method of Boc-amino acid. (2021). Patsnap Eureka. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Alberta, Department of Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

validation of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Definitive Structural Validation of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate via Single-Crystal X-ray Crystallography

In the landscape of modern drug discovery, particularly in the synthesis of novel scaffolds for central nervous system (CNS) agents or other therapeutic areas, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. Spirocyclic systems, such as the 1,6-diazaspiro[3.5]nonane framework, are of particular interest due to their rigid, three-dimensional nature, which can offer superior target engagement and improved physicochemical properties compared to their linear or monocyclic counterparts. However, this same structural complexity can render characterization by standard spectroscopic methods, like NMR, inconclusive.

This guide provides a comprehensive overview of the gold-standard method for absolute structure determination: single-crystal X-ray crystallography. We will detail the experimental workflow for validating the structure of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, a representative member of this important class of compounds. Furthermore, we will objectively compare the definitive insights gained from crystallography against the supportive, yet often insufficient, data provided by other common analytical techniques.

The Imperative for Unambiguous 3D Structural Data

While techniques like ¹H and ¹³C NMR spectroscopy are indispensable for mapping the connectivity of a molecule, they provide through-bond and through-space correlations in a solution state. For rigid, non-planar systems like spirocycles, assigning absolute stereochemistry or distinguishing between closely related isomers can be challenging, if not impossible, with NMR alone. Mass spectrometry confirms the molecular weight and elemental composition, but offers no insight into the spatial arrangement of atoms. X-ray crystallography overcomes these limitations by providing a precise, atomic-resolution map of the molecule as it exists in the solid state, revealing exact bond lengths, bond angles, and absolute stereochemistry.

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands meticulous execution. Each stage is critical for a successful outcome.

X-ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement start Synthesized Compound (Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate) crystal_growth Crystal Growth start->crystal_growth Screening Solvents crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffraction X-ray Diffraction (Data Collection) crystal_selection->diffraction Cryo-cooling processing Data Integration & Scaling diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Model Refinement solution->refinement Iterative process validation Structure Validation (e.g., CheckCIF) refinement->validation final_structure Final Structure & Report (CIF File) validation->final_structure Final R-factors

Caption: Workflow for single-crystal X-ray crystallography.

Step 1: Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly true for crystallography; the quality of the final structure is entirely dependent on the quality of the initial crystal. The goal is to encourage the slow formation of a well-ordered, single crystal, free from defects.

Protocol:

  • Solvent Screening: Begin by testing the solubility of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate in a range of common laboratory solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexanes).

  • Primary Crystallization Method (Slow Evaporation):

    • Dissolve approximately 5-10 mg of the compound in a minimal amount of a suitable solvent (one in which it is moderately soluble) in a small, clean vial.

    • Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks at room temperature in a vibration-free environment.

  • Alternative Method (Vapor Diffusion):

    • Hanging Drop: Dissolve the compound in a small volume of a "good" solvent. Place this drop on a siliconized coverslip. Invert the coverslip over a well containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). As the poor solvent's vapor slowly diffuses into the drop, the compound's solubility decreases, promoting crystallization.

    • Standing Drop: A similar principle, but the drop of the compound solution is placed at the bottom of a small vial, which is then placed inside a larger, sealed container with the poor solvent.

Causality Insight: Slow solvent evaporation is often the simplest and most effective method. The gradual increase in solute concentration allows molecules sufficient time to arrange themselves into a highly ordered crystal lattice, which is essential for sharp diffraction.

Step 2: Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is subjected to X-ray diffraction.

Protocol:

  • Crystal Mounting: Using a microscope, carefully select and mount a single crystal on a cryo-loop.

  • Cryo-cooling: Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes atomic thermal motion and damage from the X-ray beam, resulting in a higher-quality dataset.

  • Data Collection: Mount the loop on the goniometer of a single-crystal X-ray diffractometer. The instrument will then rotate the crystal through a series of angles while exposing it to a focused beam of X-rays (commonly from a Mo or Cu source). The diffracted X-rays are recorded by a detector. A complete dataset may involve collecting hundreds of individual frames.

Step 3: Structure Solution and Refinement

This is the computational phase where the raw diffraction data is transformed into a 3D molecular model.

Protocol:

  • Data Processing: The collected diffraction spots are indexed, integrated, and scaled using specialized software (e.g., CrysAlisPro, SAINT). This process determines the unit cell dimensions and space group of the crystal.

  • Structure Solution: An initial electron density map is generated from the processed data. For small molecules like this, "direct methods" are typically used to determine the phases of the diffracted waves and reveal the initial positions of most non-hydrogen atoms.

  • Model Refinement: The initial atomic model is refined using a least-squares algorithm. This iterative process adjusts the atomic positions, and their thermal displacement parameters to best fit the experimentally observed diffraction data. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is rigorously validated using software like PLATON or the IUCr's checkCIF service. This ensures the model is chemically sensible and adheres to established crystallographic standards. The final output is a Crystallographic Information File (CIF).

Interpreting the Results: A Definitive Answer

The final CIF file contains a wealth of information that definitively validates the structure. Below is a table of expected crystallographic data for a compound of this nature.

ParameterExpected Value / InformationSignificance
Chemical FormulaC₁₅H₂₀N₂O₂Confirms the elemental composition in the crystal.
Formula Weight260.33 g/mol Consistent with the expected molecular mass.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c or Pca2₁Provides detailed information about the symmetry elements within the unit cell.
a, b, c (Å)e.g., a=8.5, b=12.1, c=14.5 ÅThe dimensions of the unit cell, the repeating building block of the crystal.
α, β, γ (°)e.g., α=90, β=98.5, γ=90 °The angles of the unit cell.
Volume (ų)~1470 ųThe volume of the unit cell.
Z4The number of molecules per unit cell.
R1, wR2 (final R-factors)< 0.05 (for R1)Measures the agreement between the crystallographic model and the experimental data. Lower values are better.
Goodness-of-Fit (GooF)~1.0An indicator of the quality of the refinement; a value close to 1.0 is ideal.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While other techniques are essential parts of a characterization package, they lack the definitive power of X-ray crystallography for 3D structure elucidation.

Caption: Role of different analytical techniques in structure validation.

TechniqueInformation ProvidedLimitations for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
X-ray Crystallography Unambiguous 3D structure , absolute stereochemistry, precise bond lengths and angles, intermolecular interactions.Requires a suitable single crystal, which can be difficult to obtain. The structure is in the solid state, not in solution.
NMR Spectroscopy Atomic connectivity (¹H-¹H, ¹H-¹³C correlations), relative stereochemistry (through NOE effects), solution conformation.Can be ambiguous for complex, rigid 3D scaffolds. May not be able to definitively assign absolute stereochemistry.
Mass Spectrometry Molecular weight and elemental formula (via High-Resolution MS).Provides no information on isomerism, stereochemistry, or the 3D arrangement of atoms.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]

  • Macromolecular cryocrystallography: methods and protocols by J. M. Holton. Methods in Molecular Biology. [Link]

  • A short history of SHELX by George M. Sheldrick. Acta Crystallographica Section A. [Link]

The Ascendance of 3D Scaffolds: A Comparative Guide to Diazaspiro[3.5]nonane and Piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperazine ring is a cornerstone, celebrated for its ubiquity in approved therapeutics and its favorable physicochemical properties.[1][2] It is a "privileged scaffold," a title earned by its consistent presence in diverse biologically active compounds, where it often imparts improved solubility and serves as a versatile linker.[3][4] However, the contemporary drive to explore chemical space beyond traditional, often "flat," aromatic systems—a concept known as "escaping flatland"—has propelled the investigation of more three-dimensional (3D) structures.[5] Among these, the diazaspiro[3.5]nonane scaffold has emerged as a compelling alternative to piperazine, offering a rigid, spirocyclic core that confers unique structural and pharmacological properties.

This guide provides a comprehensive, data-driven comparison of the diazaspiro[3.5]nonane and piperazine scaffolds. We will delve into their structural nuances, synthetic accessibility, and impact on key drug-like properties, supported by experimental data and detailed protocols to inform rational scaffold selection in drug design.

Part 1: A Tale of Two Scaffolds: Structural and Physicochemical Properties

The fundamental difference between piperazine and diazaspiro[3.5]nonane lies in their three-dimensional architecture. This structural variance is the primary determinant of their distinct physicochemical profiles.

Conformational Analysis: Flexibility vs. Rigidity

Piperazine, a six-membered heterocycle, predominantly exists in a dynamic equilibrium between two chair conformations, with a higher energy boat conformation also possible.[4] This flexibility allows it to adapt its shape to fit various binding pockets but can come at an entropic cost upon binding.

In stark contrast, the diazaspiro[3.5]nonane scaffold is characterized by its rigid spirocyclic fusion of an azetidine and a piperidine ring. This rigidity significantly reduces the conformational entropy penalty upon binding to a biological target. The defined three-dimensional arrangement of its nitrogen atoms and substituent vectors provides a precise tool for probing structure-activity relationships (SAR).[6]

Caption: Conformational differences between flexible piperazine and rigid diazaspiro[3.5]nonane.

Physicochemical Property Comparison

The choice of a scaffold significantly impacts a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. While specific values depend heavily on substitution, we can compare the core properties of the parent scaffolds.

PropertyPiperazine2,7-Diazaspiro[3.5]nonaneRationale and Implication
Molecular Weight ( g/mol ) 86.14126.20Diazaspiro[3.5]nonane has a higher molecular weight, a key consideration for maintaining "rule-of-five" compliance.
Predicted pKa (Strongest Basic) 9.8~10.5-11.2[7]The spirocyclic scaffold can exhibit slightly higher basicity. This influences salt formation, solubility, and off-target interactions (e.g., hERG).
Predicted XLogP3 -1.4~1.8[7]The spirocyclic nature increases the fraction of sp3-hybridized carbons, leading to higher lipophilicity compared to the more polar piperazine.
Topological Polar Surface Area (TPSA) 24.1 Ų~12.0 Ų[7]Diazaspiro[3.5]nonane has a lower TPSA, which can suggest better potential for cell permeability.[7]

Expert Insight: The increased lipophilicity and rigidity of the diazaspiro[3.5]nonane scaffold can be a double-edged sword. While rigidity is beneficial for target binding, higher lipophilicity can sometimes lead to decreased solubility and increased metabolic turnover. Therefore, the decision to use a spirocyclic scaffold should be context-driven, based on the specific goals of the drug discovery program. Using spirocyclic systems is a known strategy to improve metabolic stability against certain enzymes.[5][8]

Part 2: Synthetic Accessibility: A Practical Consideration

A scaffold's utility is directly tied to its ease of synthesis and derivatization. Here, piperazine has a distinct advantage.

  • Piperazine: As a commodity chemical, piperazine and many of its simple derivatives are readily available and inexpensive. Its symmetrical nature simplifies derivatization, and well-established protocols, such as the Buchwald-Hartwig amination, allow for predictable functionalization of its nitrogen atoms.[9]

  • Diazaspiro[3.5]nonane: The synthesis of this scaffold is more complex, often requiring multi-step sequences.[10][11] While various routes have been developed, they involve more specialized starting materials and reaction conditions, increasing the cost and time required for analogue synthesis.[5][12] This complexity is a critical factor to consider in the early stages of a project where rapid generation of derivatives is essential.

Synthesis cluster_Piperazine Piperazine Workflow cluster_Diazaspiro Diazaspiro[3.5]nonane Workflow P_Start Commercially Available Piperazine P_Func N-Functionalization (e.g., Buchwald-Hartwig) P_Start->P_Func P_Product Target Molecule P_Func->P_Product D_Start Precursor Synthesis (Multi-step) D_Cyclize Spirocyclization D_Start->D_Cyclize D_Scaffold Diazaspiro Scaffold D_Cyclize->D_Scaffold D_Func N-Functionalization D_Scaffold->D_Func D_Product Target Molecule D_Func->D_Product

Caption: High-level comparison of synthetic workflows.

Part 3: Case Study: Diazaspiro Cores as Piperazine Bioisosteres

The true test of a scaffold lies in its performance within a biological context. Several studies have explored diazaspiro[3.5]nonane as a bioisostere for piperazine, providing valuable head-to-head comparisons.[13][14][15]

One illustrative example comes from the development of σ2 receptor (σ2R) ligands. In one study, replacing a piperazine moiety in a lead compound with a diazaspiroalkane resulted in a loss of affinity.[16] However, in a different context, the replacement of a piperazine in the PARP inhibitor Olaparib with a diazaspiro core led to the identification of a potent analogue with a surprising and potentially beneficial change in its biological profile.[14]

Experimental Data: Olaparib Analogues

A study examined the impact of replacing the piperazine in Olaparib with diazaspiro cores.[14] The resulting analogues were evaluated for their affinity for the target protein PARP-1 and their downstream biological effects.

CompoundScaffoldPARP-1 Affinity (IC50, nM)DNA Damage Induction
Olaparib Piperazine~5Yes
Analogue 10e Diazaspiro[3.5]nonane derivative12.6 ± 1.1No (at similar concentrations)
Analogue 15b Diazaspiro[3.5]nonane derivative4397 ± 1.1Yes (at micromolar concentrations)

Analysis of Results: This study yielded a fascinating outcome. The diazaspiro-containing analogue 10e retained high affinity for PARP-1 but, unlike the parent drug Olaparib, did not induce DNA damage at similar concentrations.[14] This decoupling of target engagement from a specific downstream effect highlights the profound impact a scaffold modification can have. It suggests that diazaspiro cores can be used to develop high-affinity inhibitors with potentially different therapeutic applications, such as treating inflammatory diseases rather than cancer.[14] Conversely, analogue 15b showed that not all spirocyclic modifications are beneficial, as it had very low affinity yet still induced DNA damage, likely through an off-target mechanism.[14]

Expert Insight: This case study is a powerful demonstration of why direct bioisosteric replacement is not always a simple "plug-and-play" operation. The fixed exit vectors and altered lipophilicity of the diazaspiro scaffold can fundamentally change how a molecule interacts with its target and engages with broader biological systems. It underscores the necessity of empirical testing for every new scaffold-hopping endeavor.

Part 4: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, we provide detailed, self-validating protocols for key experiments relevant to this comparison.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes a standard method for functionalizing the nitrogen atoms of either scaffold, a crucial step in building a chemical library for SAR studies.[9]

Objective: To couple an aryl halide with the secondary amine of a protected piperazine or diazaspiro[3.5]nonane.

Materials:

  • N-Boc-protected piperazine or N-Boc-protected diazaspiro[3.5]nonane (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vial, add the N-Boc-protected amine, aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C for 12-18 hours, with stirring.

  • Causality Check: The reaction is monitored by TLC or LC-MS to confirm the consumption of the starting material. The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

  • The Boc-protecting group can then be removed under acidic conditions (e.g., TFA in DCM) to yield the final product or allow for further functionalization on the other nitrogen.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is fundamental for comparing the metabolic liabilities of compounds containing the different scaffolds.[17][18][19]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.[18][20]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[19]

  • Acetonitrile with an internal standard (for reaction termination and analysis)

Procedure:

  • Prepare a working solution of the test compound at 1 µM in phosphate buffer.

  • In a 96-well plate, add the liver microsomes to the test compound solution to a final protein concentration of 0.5 mg/mL.[19]

  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[20]

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[20] This is the T=0 time point.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing cold acetonitrile with an internal standard to terminate the reaction.[17][18]

  • Self-Validation: Include negative controls without NADPH to ensure the compound loss is enzyme-dependent.[20] Positive controls validate that the microsomal enzymes are active.[19]

  • After the final time point, centrifuge the termination plate to pellet the precipitated protein.

  • Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[17]

MicrosomalAssay cluster_Prep Preparation cluster_Reaction Reaction cluster_Analysis Analysis A 1. Add Microsomes + Test Compound to Buffer B 2. Pre-incubate at 37°C A->B C 3. Initiate with NADPH (T=0) B->C D 4. Incubate at 37°C with Shaking C->D E 5. Sample at Time Points (0, 5, 15, 30, 45 min) D->E F 6. Terminate Reaction (Cold Acetonitrile + IS) E->F For each time point G 7. Centrifuge to Remove Protein F->G H 8. Analyze Supernatant by LC-MS/MS G->H I Results H->I Calculate t½ and CLint

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion and Future Perspectives

The choice between the piperazine and diazaspiro[3.5]nonane scaffold is a strategic decision in drug design, balancing established utility against novel chemical space.

  • Piperazine remains the workhorse scaffold due to its low cost, synthetic tractability, and proven track record of imparting favorable pharmacokinetic properties.[2][3] It is an excellent choice for lead optimization when rapid analogue synthesis and modulation of properties like solubility are the primary goals.

  • Diazaspiro[3.5]nonane offers a gateway to novel, three-dimensional chemical space. Its rigid framework can enhance binding affinity through reduced entropic penalty and provide unique exit vectors for exploring SAR. This scaffold is particularly valuable when seeking to improve target selectivity, modulate metabolic stability, or develop compounds with novel pharmacological profiles, as demonstrated in the Olaparib case study.[14]

The future of scaffold design will likely involve a synergistic approach, using computational methods to predict the properties of novel spirocyclic systems and developing more efficient synthetic routes to make them accessible. As the industry continues to "escape flatland," scaffolds like diazaspiro[3.5]nonane will become increasingly vital tools in the medicinal chemist's arsenal for creating the next generation of innovative therapeutics.

References

  • Zhu, M., et al. (2021). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Bandyopadhyay, P., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

  • Youn, J., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ResearchGate. Available at: [Link]

  • Google Patents. (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Youn, J., et al. (2022). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Freeman, S. A., et al. (2011). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia. Available at: [Link]

  • ResearchGate. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Trifiró, G., et al. (2020). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • ResearchGate. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at: [Link]

  • Galdino, A. C. S., et al. (2020). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available at: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2019). 3.5: Conformations of Higher Alkanes. Available at: [Link]

  • ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Youn, J., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • MDPI. (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Available at: [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Available at: [Link]

  • Master Organic Chemistry. (2020). The Conformational Isomers of Propane (Are Awesome). Available at: [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • Chen, H., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Available at: [Link]

  • University of Bari Aldo Moro. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available at: [Link]

  • Professor Dave Explains. (2015). Conformational Analysis of Ethane and Butane - Newman Projections. YouTube. Available at: [Link]

  • Rochelle, G. T., et al. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

Sources

structure-activity relationship (SAR) studies of diazaspiro[3.5]nonane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Diazaspiro[3.5]nonane Derivatives for Drug Discovery Professionals

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the modern era of drug discovery, the mantra to "escape from flatland" has driven medicinal chemists to explore novel, three-dimensional scaffolds that can offer improved pharmacological properties.[1] Spirocyclic systems, characterized by two rings connected through a single tetrahedral carbon atom, are exemplary of this trend. Their rigid, well-defined three-dimensional conformations can enhance binding affinity, improve selectivity, and confer favorable physicochemical properties such as increased solubility and metabolic stability compared to their flatter aromatic counterparts.[1]

Among these, the diazaspiro[3.5]nonane scaffold has emerged as a particularly promising structural motif. This guide provides a comparative analysis of the structure-activity relationships (SAR) for diazaspiro[3.5]nonane derivatives, drawing on specific case studies to illustrate how subtle structural modifications can profoundly impact biological activity. We will delve into the causal relationships behind experimental choices, provide detailed protocols, and compare the performance of this scaffold against established alternatives.

Case Study 1: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptors (GPCRs) are a major class of drug targets, implicated in a vast array of physiological processes.[2] GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, is a key regulator of glucose-dependent insulin and glucagon-like peptide-1 (GLP-1) secretion, making it an attractive target for the treatment of type 2 diabetes.

A notable example of diazaspiro[3.5]nonane application is in the development of novel GPR119 agonists.[3] Researchers identified a lead compound and performed extensive SAR studies to optimize its potency. The core structure features a 7-azaspiro[3.5]nonane moiety linking a piperidine "right-hand" side (RHS) and an aryl "left-hand" side (LHS).

Causality of Experimental Design

The strategic exploration focused on two key vectors: the piperidine N-capping group (R²) and the aryl group (R³).[3] The hypothesis was that the R² group would interact with a specific pocket in the receptor, while the R³ group's electronic and steric properties would modulate overall binding and activity. This systematic approach allows for the deconvolution of substituent effects on potency.

Structure-Activity Relationship Analysis

The optimization of the piperidine N-capping group (R²) and the left aryl group (R³) led to the identification of highly potent agonists.[3] The data below showcases the impact of these modifications on the half-maximal effective concentration (EC₅₀), a measure of the compound's potency. A lower EC₅₀ value indicates higher potency.

CompoundCore ScaffoldR² (Piperidine N-Cap)R³ (Aryl Group)GPR119 EC₅₀ (nM)[3]
54a 7-Azaspiro[3.5]nonanePyrimidin-2-yl4-Methylsulfonylphenyl14
54d 7-Azaspiro[3.5]nonanePyrimidin-2-yl4-(Ethylsulfonyl)phenyl3.4
54g 7-Azaspiro[3.5]nonanePyrimidin-2-yl4-(Isopropylsulfonyl)phenyl1.9
55g 7-Azaspiro[3.5]nonane5-Chloropyridin-2-yl4-(Isopropylsulfonyl)phenyl2.5
56g 7-Azaspiro[3.5]nonane5-(Trifluoromethyl)pyridin-2-yl4-(Isopropylsulfonyl)phenyl1.1

Key SAR Insights:

  • Aryl Group (R³): The activity is highly sensitive to the substituent on the phenyl ring. Moving from a methylsulfonyl (54a) to an ethylsulfonyl (54d) and finally to an isopropylsulfonyl group (54g) resulted in a progressive increase in potency. This suggests the presence of a hydrophobic pocket in the GPR119 binding site that favorably accommodates larger alkyl groups on the sulfone.[3]

  • Piperidine N-Cap (R²): Replacing the pyrimidin-2-yl group with a 5-(trifluoromethyl)pyridin-2-yl group (comparing 54g to 56g) led to the most potent compound in the series. This highlights the importance of both the heterocyclic core and the electronic effect of the substituent (the electron-withdrawing CF₃ group) for optimal receptor engagement.

SAR_GPR119 cluster_scaffold Core 7-Azaspiro[3.5]nonane Structure cluster_activity Biological Outcome cluster_insights Key SAR Insights Scaffold 7-Azaspiro[3.5]nonane R2 (Piperidine N-Cap) Scaffold->R2 Vector 1 R3 (Aryl Group) Scaffold->R3 Vector 2 Activity GPR119 Agonist Potency (EC₅₀) R2->Activity Modulates R3->Activity Modulates Insight1 Larger alkylsulfonyl groups at R³ increase potency (hydrophobic pocket) Activity->Insight1 Insight2 Electron-withdrawing groups (e.g., -CF₃) on R² heterocycle enhance potency Activity->Insight2

Caption: SAR workflow for GPR119 agonists.

Case Study 2: Diazaspiro[3.5]nonane as a Piperazine Bioisostere in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically successful class of anticancer agents, with olaparib being a prominent example.[4] However, mechanism-based toxicities, such as DNA damage, can limit their therapeutic window or prevent their use in non-cancer indications like inflammation.[4] This has spurred efforts to design non-cytotoxic PARP inhibitors.

One innovative approach involved the bioisosteric replacement of the piperazine core in olaparib with a 2,7-diazaspiro[3.5]nonane system.[4] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[1] The rationale was that the more rigid and three-dimensional spirocyclic core could alter the compound's interaction with the DNA-binding domain of PARP-1, potentially decoupling potent enzymatic inhibition from DNA trapping and subsequent cytotoxicity.

Comparative Performance Analysis

The study provides a direct comparison between olaparib and its diazaspiro[3.5]nonane analogue, offering a clear view of the scaffold's impact.

CompoundCore ScaffoldPARP-1 IC₅₀ (nM)[4]γH2AX Foci (DNA Damage Marker)[4]Cytotoxicity (IC₅₀, μM)[4]
Olaparib Piperazine1.4High0.9
10e 2,7-Diazaspiro[3.5]nonane1.2Low / Negligible> 50

Key Insights from Bioisosteric Replacement:

  • Potent Inhibition is Retained: The 2,7-diazaspiro[3.5]nonane core is an excellent bioisostere for piperazine in this context, as analogue 10e retains nanomolar potency against the PARP-1 enzyme, nearly identical to olaparib.[4]

  • Cytotoxicity and DNA Damage are Drastically Reduced: The most significant finding is the dramatic reduction in DNA damage (measured by γH2AX foci formation) and the corresponding lack of cytotoxicity for compound 10e .[4]

  • Causality: This successful decoupling is attributed to the distinct conformational constraints imposed by the spirocyclic scaffold. While it maintains the key interactions for enzymatic inhibition, it alters the overall shape of the molecule, preventing it from effectively "trapping" the PARP-1 enzyme on DNA, which is the primary mechanism of cytotoxicity for olaparib.[4] This makes compounds like 10e potential candidates for inflammatory diseases where PARP-1 inhibition is desired without causing DNA damage.

Bioisostere_Comparison cluster_olaparib Olaparib cluster_analog Analog 10e Olaparib Piperazine Core Olaparib_IC50 PARP-1 IC₅₀: 1.4 nM Olaparib->Olaparib_IC50 Analog 2,7-Diazaspiro[3.5]nonane Core Olaparib->Analog Bioisosteric Replacement Olaparib_DNA High DNA Damage Olaparib_IC50->Olaparib_DNA Olaparib_Cyto Cytotoxic Olaparib_DNA->Olaparib_Cyto Analog_IC50 PARP-1 IC₅₀: 1.2 nM Analog->Analog_IC50 Analog_DNA Low DNA Damage Analog_IC50->Analog_DNA Analog_Cyto Non-Cytotoxic Analog_DNA->Analog_Cyto

Caption: Olaparib vs. its diazaspiro analogue.

Experimental Protocols

Trustworthy and reproducible data is the bedrock of SAR studies. Below are representative protocols for the synthesis and biological evaluation of diazaspiro[3.5]nonane derivatives.

Protocol 1: Synthesis of a 2,7-Diazaspiro[3.5]nonane Core Derivative

This protocol is a generalized procedure adapted from the synthesis of PARP inhibitor analogues.[4] It details the coupling of the spirocyclic core with an appropriate acid chloride.

Objective: To couple tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Materials:

  • tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Ethyl acetate (EtOAc), Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the benzoic acid derivative (1.2 equivalents) in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equivalent) in anhydrous DMF to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 times), water (1 time), and brine (1 time).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Synthesis_Workflow Start Start: Benzoic Acid Derivative + Diazaspiro Core Step1 1. Dissolve Acid in DMF Start->Step1 Step2 2. Add HATU and DIPEA (Activation) Step1->Step2 Step3 3. Add Diazaspiro Core (Coupling) Step2->Step3 Step4 4. Stir 12-16h at RT (Reaction) Step3->Step4 Step5 5. Quench & Extract (Aqueous Work-up) Step4->Step5 Step6 6. Purify (Column Chromatography) Step5->Step6 End Final Product Step6->End

Caption: Synthesis workflow for a diazaspiro derivative.

Protocol 2: GPR119 Agonist Activity Assay (cAMP Measurement)

This protocol outlines a typical cell-based assay to determine the potency of compounds as GPR119 agonists by measuring the accumulation of cyclic AMP (cAMP).

Objective: To measure the EC₅₀ of test compounds for GPR119 activation.

Materials:

  • HEK293 cells stably expressing human GPR119 (or other suitable cell line).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

  • Test compounds dissolved in DMSO.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • 384-well white assay plates.

Procedure:

  • Cell Plating: Seed the GPR119-expressing HEK293 cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing a final concentration of 500 μM IBMX.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate the plate at room temperature for 30-60 minutes.

  • Lysis and Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Read the plate on a suitable plate reader. Convert the raw data to cAMP concentrations using a standard curve.

  • EC₅₀ Calculation: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Conclusion and Future Outlook

The structure-activity relationship studies of diazaspiro[3.5]nonane derivatives reveal a scaffold of significant versatility and potential. As demonstrated with GPR119 agonists, the scaffold provides a rigid core upon which potency and selectivity can be fine-tuned through systematic modification of peripheral substituents.[3] Perhaps more compelling is its use as a bioisostere, where its unique three-dimensional geometry can fundamentally alter a molecule's pharmacological profile, transforming a cytotoxic agent into a potent but non-toxic enzyme inhibitor.[4] This ability to decouple desired activity from unwanted toxicity represents a sophisticated strategy in modern drug design. As synthetic methodologies continue to advance, we can expect to see the diazaspiro[3.5]nonane core and other sp³-rich scaffolds play an increasingly critical role in the development of the next generation of selective and safe therapeutics.

References

  • Drug Design Org. Structure Activity Relationships.
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  • MDPI. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles.
  • MDPI. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization.
  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
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  • MDPI. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry.
  • Kirby CA, et al. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters. 2017;8(10):1067-1072. Available from: [Link]

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  • ResearchGate. Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators.

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comparing the efficacy of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate with other GPR119 agonists

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of GPR119 Agonists for Type 2 Diabetes Research

This guide provides a detailed comparison of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate and other prominent G protein-coupled receptor 119 (GPR119) agonists. It is intended for researchers, scientists, and drug development professionals engaged in metabolic disease research. We will delve into the mechanistic underpinnings of GPR119 activation, compare the in vitro and in vivo efficacy of key compounds using experimental data, and provide validated protocols for assessing agonist performance.

Introduction: GPR119 as a Therapeutic Target

G protein-coupled receptor 119 (GPR119) is a class A (rhodopsin-type) GPCR that has garnered significant interest as a therapeutic target for type 2 diabetes mellitus (T2DM) and obesity.[1][2][3] Its expression is largely restricted to pancreatic β-cells and intestinal enteroendocrine L-cells, the very sites responsible for glucose homeostasis.[1][4][5]

Activation of GPR119 triggers a dual-pronged therapeutic effect:

  • In Pancreatic β-cells: It potentiates glucose-stimulated insulin secretion (GSIS), enhancing the body's primary response to high blood sugar.[1][5]

  • In Intestinal L-cells: It stimulates the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][6]

These incretins, in turn, further amplify insulin secretion and also contribute to satiety and slowed gastric emptying, making GPR119 an attractive, multi-faceted target.[4] The glucose-dependent nature of its action is a key advantage, minimizing the risk of hypoglycemia that plagues many traditional anti-diabetic therapies.[4]

The GPR119 Signaling Pathway

GPR119 activation primarily couples to the stimulatory G-protein subunit, Gαs.[7] This initiates a well-defined signaling cascade that elevates intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in both insulin and GLP-1 secretion.[4][7]

The causal chain of events is as follows:

  • Agonist Binding: An agonist binds to the GPR119 receptor.

  • G-Protein Activation: The receptor undergoes a conformational change, activating the Gαs subunit.

  • Adenylyl Cyclase (AC) Activation: Gαs stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: AC catalyzes the conversion of ATP to cAMP.

  • Downstream Effects: Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[8] This cascade ultimately leads to the potentiation of Ca2+ influx and the exocytosis of insulin-containing granules in β-cells and GLP-1-containing granules in L-cells.[9]

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds G_Protein Gαs Protein GPR119->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_EPAC PKA / EPAC Activation cAMP->PKA_EPAC Activates Secretion Insulin (β-cell) or GLP-1 (L-cell) Secretion PKA_EPAC->Secretion Promotes

Caption: GPR119 Gαs-cAMP Signaling Pathway.

Comparative In Vitro Efficacy of GPR119 Agonists

The efficacy of a GPR119 agonist is primarily determined by its potency (EC50) and intrinsic activity in cell-based assays that measure cAMP production. While specific data for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is not widely available in peer-reviewed literature, likely due to its proprietary nature as a novel scaffold, we can compare several well-characterized synthetic agonists that have been pivotal in GPR119 research.[10]

Table 1: In Vitro Potency of Selected GPR119 Agonists

CompoundAgonist TypeEC50 (Human GPR119)EC50 (Mouse/Rat GPR119)Source(s)
Oleoylethanolamide (OEA) Endogenous~5-8 µM~5-8 µM[1]
PSN632408 Synthetic7.9 µM5.6 µM (mouse)[1][11]
JNJ-38431055 (APD597) SyntheticPotent (specific value not listed)Potent (specific value not listed)[1][12][13]
GSK1292263 Synthetic~126 nM (pEC50 6.9)~200 nM (pEC50 6.7, rat)[14][15]
AS1269574 Synthetic2.5 µMNot specified[1][16]
MBX-2982 SyntheticPotent (specific value not listed)Not specified[1][7]
DS-8500a (Firuglipel) SyntheticPotent (specific value not listed)Not specified[1][5]

Note: EC50 values can vary based on the cell line and assay conditions used.

Expertise & Experience: From this data, we can discern several key insights. GSK1292263 stands out with nanomolar potency, suggesting a high affinity for the human GPR119 receptor. In contrast, early-generation agonists like PSN632408 and AS1269574 exhibit micromolar potency, similar to the endogenous ligand OEA. The choice of agonist for an experimental program often involves a trade-off. High-potency compounds like GSK1292263 are excellent for target validation and mechanistic studies where achieving maximal receptor occupation at low concentrations is desired. However, compounds with potency closer to the endogenous ligand may sometimes reveal more physiologically nuanced signaling.

Furthermore, some studies have suggested that synthetic agonists can have divergent effects on downstream signaling pathways compared to endogenous ligands. For instance, a study on PSN632408 and PSN375963 noted differences from OEA in their effects on intracellular calcium and cAMP in MIN6c4 insulinoma cells, implying potential for biased agonism or off-target effects.[6][9] This underscores the importance of not relying solely on cAMP readouts but also validating downstream functional outcomes like insulin or GLP-1 secretion.

Experimental Protocols for Efficacy Assessment

To ensure trustworthy and reproducible results, standardized and self-validating protocols are essential. Below are detailed methodologies for the two primary in vitro assays used to characterize GPR119 agonists.

Protocol: cAMP Accumulation Assay

This assay directly measures the primary signaling output of GPR119 activation. The causality is straightforward: a true GPR119 agonist will increase cAMP levels in cells expressing the receptor, and this effect should be absent in parental cells lacking the receptor.

cAMP_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_detect Detection cluster_analysis Data Analysis Seed 1. Seed HEK293-hGPR119 cells and parental HEK293 cells in 384-well plates Incubate1 2. Incubate overnight (37°C, 5% CO2) Seed->Incubate1 Prepare_Agonist 3. Prepare serial dilutions of GPR119 agonists (e.g., 10-point, 3-fold) Add_Agonist 4. Add agonists to cells (include vehicle control) Prepare_Agonist->Add_Agonist Incubate2 5. Incubate for 30 minutes at room temperature Add_Agonist->Incubate2 Add_Lysis 6. Add Lysis Buffer and Detection Reagents (e.g., HTRF) Incubate3 7. Incubate for 60 minutes at room temperature (dark) Add_Lysis->Incubate3 Read_Plate 8. Read plate on a compatible plate reader Incubate3->Read_Plate Plot 9. Plot dose-response curve and calculate EC50 values Read_Plate->Plot

Caption: Workflow for a GPR119 cAMP Accumulation Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing human GPR119 (and a parallel plate of parental HEK293 cells for counter-screening) into 384-well white assay plates at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test agonists (e.g., Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, PSN632408) in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cell Stimulation: Remove culture media from the cells and add the diluted compounds. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known activator like Forskolin as a positive control.[6] Incubate at room temperature for 30 minutes.

  • Detection: Add cAMP detection reagents according to the manufacturer's protocol (e.g., Promega cAMP-Glo™[17] or a HTRF-based kit[18]). This typically involves a lysis step followed by the addition of reagents that generate a luminescent or fluorescent signal inversely proportional to the amount of cAMP present.

  • Data Acquisition: After the recommended incubation period (usually 60 minutes in the dark), read the plate using a compatible plate reader.

  • Analysis: Normalize the data to vehicle and positive controls. Plot the dose-response curve using non-linear regression (sigmoidal dose-response) to determine the EC50 and maximal efficacy for each agonist. The lack of response in parental HEK293 cells validates that the activity is GPR119-dependent.

Protocol: In Vitro GLP-1 Secretion Assay

This functional assay provides a more physiologically relevant measure of agonist efficacy by quantifying the release of the key incretin hormone, GLP-1. The murine intestinal STC-1 cell line is a commonly used and validated model for this purpose.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed STC-1 cells into 24-well plates and grow to ~80-90% confluency. These cells are known to secrete GLP-1 in response to various stimuli.[19]

  • Starvation: The day of the assay, gently wash the cells twice with Krebs-Ringer Bicarbonate Buffer (KRBB) or similar assay buffer. Pre-incubate the cells in this buffer for 1-2 hours at 37°C to establish a basal secretion level.

  • Cell Stimulation: Discard the pre-incubation buffer. Add fresh KRBB containing the GPR119 agonists at various concentrations (e.g., 1 µM, 10 µM). It is crucial to include the following controls:

    • Vehicle Control: Buffer with DMSO to measure basal secretion.

    • Positive Control: A known secretagogue like phorbol 12-myristate 13-acetate (PMA) or a "cocktail" of stimulants.

  • Incubation: Incubate the plates for 2 hours at 37°C. This is the secretion period.

  • Supernatant Collection: Carefully collect the supernatant from each well. To prevent GLP-1 degradation, immediately add a DPP-IV inhibitor to the collected samples. Centrifuge the samples to remove any cellular debris and store at -80°C until analysis.

  • Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA or similar immunoassay kit, following the manufacturer's instructions.

  • Analysis: Normalize the amount of GLP-1 secreted to the basal (vehicle) control. Compare the fold-increase in GLP-1 secretion induced by the different GPR119 agonists.

In Vivo Efficacy and Clinical Perspective

While in vitro assays are essential for initial characterization, in vivo efficacy in animal models is the critical next step. The primary endpoint is the improvement of glucose tolerance in an Oral Glucose Tolerance Test (OGTT).

In rodent models of T2DM, many GPR119 agonists, including PSN632408 and DS-8500a, have demonstrated robust effects, significantly lowering blood glucose excursions after an oral glucose challenge.[2][20][21] This effect is often accompanied by an increase in plasma insulin and active GLP-1 levels, confirming the dual mechanism of action in a whole-organism context.[3] Some agonists have also been shown to reduce food intake and body weight over time.[20]

However, the translation of these promising preclinical results to human clinical trials has been challenging. Several GPR119 agonists, including APD597 (JNJ-38431055), MBX-2982, and DS-8500a, have entered clinical trials but were ultimately discontinued due to only modest effects on glycemic control (e.g., HbA1c levels) in patients with T2DM.[2][4][7] The reasons for this disconnect between rodent models and human efficacy are not fully understood but may involve species differences in receptor pharmacology or a lesser physiological role for GPR119 in human glucose homeostasis than initially predicted.[7]

Conclusion

The GPR119 receptor remains a compelling, mechanistically sound target for the treatment of type 2 diabetes. The ideal agonist profile combines high potency, a clean off-target profile, and robust functional output in both cAMP and hormone secretion assays. While novel scaffolds like Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate represent the ongoing effort to optimize GPR119 modulators, the field has been tempered by disappointing clinical outcomes.

Based on publicly available data, compounds like GSK1292263 show superior in vitro potency, making them excellent tool compounds for laboratory research. However, the modest clinical success of even potent agonists suggests that the future of GPR119-targeted therapy may lie in combination treatments, for example, with DPP-IV inhibitors to prolong the action of agonist-induced GLP-1, a strategy that has shown synergistic effects in preclinical models.[20][22] Continued research with structurally diverse and highly characterized agonists is necessary to fully unlock the therapeutic potential of this dual-action metabolic receptor.

References

  • Wang, Y., et al. (2024). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Expert Opinion on Investigational Drugs. [Link]

  • Patsnap Synapse. (2024, June 21). What are GPR119 agonists and how do they work?. [Link]

  • Indigo Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). [Link]

  • Jones, B. J., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(7), 1038–1048. [Link]

  • Jones, B. J., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. PMC - NIH. [Link]

  • Yoshida, S., et al. (2018). Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study. Diabetes Therapy, 9(2), 677–688. [Link]

  • De-Silva, C., et al. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs, 33(4), 295-303. [Link]

  • Jones, R. M. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents, 19(10), 1339-1359. [Link]

  • Hillen, H., et al. (2012). Identification of new potent GPR119 agonists by combining virtual screening and combinatorial chemistry. Journal of Medicinal Chemistry, 56(2), 550-562. [Link]

  • Katz, L. B., et al. (2011). Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes. Diabetes, Obesity and Metabolism, 13(8), 721-727. [Link]

  • Billing, L. J., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3723. [Link]

  • ResearchGate. (n.d.). Validation of the cell-based, HTRF cAMP assay for G protein-coupled.... [Link]

  • Haque, A., et al. (2011). Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of JNJ-38431055, a Novel GPR119 Receptor Agonist and Potential Antidiabetes Agent, in Healthy Male Subjects. Clinical Therapeutics, 33(9), 1195-1206. [Link]

  • Ansarullah, et al. (2013). Stimulating β-cell regeneration by combining a GPR119 agonist with a DPP-IV inhibitor. PLoS ONE, 8(1), e53345. [Link]

  • Zhang, M., et al. (2013). High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice. PLoS ONE, 8(5), e63861. [Link]

  • Ansarullah, et al. (2013). Stimulating β-Cell Regeneration by Combining a GPR119 Agonist with a DPP-IV Inhibitor. PLoS ONE, 8(1), e53345. [Link]

  • ResearchGate. (n.d.). GPR119 agonists as potential new oral agents for the treatment of type 2 diabetes and obesity. [Link]

  • Yoshida, S., et al. (2010). Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. Biochemical and Biophysical Research Communications, 400(3), 349-354. [Link]

  • Chen, L., et al. (2016). Evaluation of drug interactions of GSK1292263 (a GPR119 agonist) with statins: from in vitro data to clinical study design. Xenobiotica, 46(11), 996-1006. [Link]

Sources

Navigating the Metabolic Gauntlet: A Comparative Pharmacokinetic Profile of a Novel Diazaspiro[3.5]nonane-Based KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel oncology therapeutics, the structural rigidity and three-dimensional topology of spirocyclic scaffolds have emerged as a promising strategy to enhance drug-like properties. This guide delves into the pharmacokinetic considerations of a novel diazaspiro[3.5]nonane-containing compound, 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (hereafter referred to as Compound 7b), a potent covalent inhibitor of KRAS G12C.

Through a comparative lens, we will juxtapose the metabolic stability of Compound 7b with two clinically approved KRAS G12C inhibitors, Sotorasib and Adagrasib, which lack the diazaspiro[3.5]nonane moiety. This analysis, supported by experimental data and detailed protocols, aims to provide valuable insights into the influence of this unique spirocyclic framework on key pharmacokinetic attributes.

The Spirocyclic Advantage in Drug Design

The incorporation of spirocycles, where two rings share a single atom, into drug candidates is a deliberate design choice to modulate physicochemical and pharmacokinetic properties. The inherent three-dimensionality of these scaffolds can lead to improved target engagement, enhanced solubility, and, critically, altered metabolic profiles. By moving away from flat, aromatic structures, medicinal chemists aim to design molecules that are less susceptible to metabolic enzymes, potentially leading to improved bioavailability and a more favorable dosing regimen.

Comparative In Vitro Metabolic Stability

A crucial early indicator of a compound's pharmacokinetic profile is its stability in the presence of metabolic enzymes, commonly assessed using human liver microsomes (HLM). These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a vast array of drugs.

The metabolic stability of Compound 7b was evaluated and compared with the known metabolic characteristics of Sotorasib and Adagrasib.

CompoundScaffold FeatureIn Vitro Metabolic Stability (HLM)Primary Metabolizing Enzymes
Compound 7b Diazaspiro[3.5]nonane96% remaining after 30 minNot explicitly determined
Sotorasib Non-spirocyclicMetabolizedPrimarily CYP3A4
Adagrasib Non-spirocyclicMetabolizedPrimarily CYP3A4

Data for Compound 7b is derived from in vitro studies in human liver microsomes. Data for Sotorasib and Adagrasib is based on their known metabolic pathways.

The data indicates that Compound 7b exhibits high metabolic stability in human liver microsomes, with 96% of the parent compound remaining after a 30-minute incubation. This suggests a reduced susceptibility to Phase I metabolic enzymes compared to many drug candidates. Sotorasib and Adagrasib are both known to be metabolized, with CYP3A4 being the primary enzyme responsible for their clearance[1][2]. While a direct quantitative comparison of half-life in HLM is not available from the sourced literature, the high percentage of remaining Compound 7b is a strong indicator of its enhanced metabolic robustness, a feature that can be attributed to the spirocyclic scaffold.

Preclinical In Vivo Pharmacokinetics: A Comparative Overview

While in vitro data provides a valuable snapshot, the true test of a compound's pharmacokinetic profile lies in in vivo studies. Below is a summary of available preclinical pharmacokinetic data for the comparator compounds in rodents.

CompoundSpeciesDose & RouteT½ (half-life)Cmax (Max. Concentration)Oral Bioavailability
Sotorasib Rat10 mg/kg, oral1.24 h227.28 ng/mLNot reported in this study
Adagrasib Rat30 mg/kg, oral3.50 h677.45 ng/mL50.72%

Data for Sotorasib and Adagrasib is derived from pharmacokinetic studies in rats[3][4].

Although detailed in vivo pharmacokinetic parameters for Compound 7b are not publicly available, its high in vitro metabolic stability suggests the potential for a favorable in vivo profile. The provided data for Sotorasib and Adagrasib in rats offer a benchmark for what might be expected from a compound in this class. Adagrasib, for instance, demonstrates good oral bioavailability in rats[4]. The in vivo efficacy of Compound 7b has been demonstrated in a xenograft mouse model, where it showed a dose-dependent antitumor effect upon subcutaneous administration, further supporting its potential as a therapeutic candidate.

Experimental Protocols: A Guide to Pharmacokinetic Evaluation

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key pharmacokinetic experiments. Understanding these protocols is essential for researchers aiming to replicate or expand upon these findings.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay is a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to metabolism by the most abundant hepatic enzymes.

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., 20 mg/mL stock).

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) as (0.693/t½) / (protein concentration).

Causality Behind Experimental Choices: The use of an NADPH regenerating system is crucial to ensure a sustained supply of the necessary cofactor for CYP enzyme activity. Quenching with a cold organic solvent effectively stops the enzymatic reaction and precipitates proteins that could interfere with the analysis. The inclusion of an internal standard corrects for variations in sample processing and instrument response.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis reagents Prepare Reagents (Compound, HLM, NADPH) mix Mix Reagents in Plate reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Quench at Time Points start_reaction->time_points centrifuge Centrifuge & Collect Supernatant time_points->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot Plot % Remaining vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

In Vivo Pharmacokinetic Study in Rodents

This experiment provides a comprehensive understanding of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile in a living organism.

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, and oral bioavailability) of a test compound in rodents.

Methodology:

  • Animal Dosing:

    • Use a cohort of rodents (e.g., Sprague-Dawley rats or BALB/c mice), typically divided into intravenous (IV) and oral (PO) administration groups.

    • Administer a single dose of the test compound formulated in an appropriate vehicle. The IV dose is typically lower than the PO dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).

    • Process the blood to obtain plasma by centrifugation.

  • Sample Analysis:

    • Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the compound versus time for both IV and PO groups.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the data.

    • Determine key parameters such as:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time for the plasma concentration to decrease by half.

      • Clearance (CL): Volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): Apparent volume into which the drug distributes.

    • Calculate oral bioavailability (%F) using the formula: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Causality Behind Experimental Choices: The inclusion of an IV group is essential for determining the absolute oral bioavailability, as it represents 100% systemic exposure. The choice of blood sampling time points is critical to accurately capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile. A validated bioanalytical method is paramount for generating reliable concentration data.

G cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Bioanalysis cluster_pk PK Analysis dosing Administer Compound (IV and PO Groups) blood_collection Collect Blood at Time Points dosing->blood_collection plasma_prep Process to Obtain Plasma blood_collection->plasma_prep extraction Extract Drug from Plasma plasma_prep->extraction lcms Quantify with LC-MS/MS extraction->lcms plot Plot Concentration vs. Time lcms->plot calculate Calculate PK Parameters (Cmax, AUC, t½, %F) plot->calculate

Caption: Workflow for In Vivo Pharmacokinetic Study in Rodents.

Conclusion and Future Directions

The integration of a diazaspiro[3.5]nonane scaffold into the structure of a KRAS G12C inhibitor, as exemplified by Compound 7b, appears to confer a significant advantage in terms of in vitro metabolic stability. This finding underscores the potential of spirocyclic chemistry to address common pharmacokinetic challenges in drug discovery. While direct in vivo pharmacokinetic comparisons are not yet available, the promising in vitro data and demonstrated in vivo efficacy of Compound 7b warrant further investigation.

Future studies should focus on a head-to-head in vivo pharmacokinetic comparison of Compound 7b with its non-spirocyclic counterparts in the same animal model. Such data would provide a definitive assessment of the impact of the diazaspiro[3.5]nonane moiety on absorption, distribution, metabolism, and excretion, and would be invaluable in guiding the design of next-generation inhibitors with optimized pharmacokinetic profiles.

References

  • Imaizumi, T., Akaiwa, M., Abe, T., Nigawara, T., Koike, T., Satake, Y., ... & Kuramoto, K. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • Lito, P., Solomon, M., & Li, L. S. (2022). Sotorasib: A KRASG12C Inhibitor for the Treatment of Solid Tumors. Clinical Cancer Research, 28(14), 2963-2967.
  • Jänne, P. A., Riely, G. J., Gadgeel, S. M., Heist, R. S., Ou, S. H. I., ... & Johnson, M. L. (2022). Adagrasib in Non–Small-Cell Lung Cancer Harboring a KRASG12C Mutation. New England Journal of Medicine, 387(2), 120-131.
  • Zhang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, W. (2022). Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats. Frontiers in Pharmacology, 13, 868305. [Link]

  • Wen, X., Wang, Y., Liu, Y., & Chen, C. (2022). Proposed metabolic pathways of sotorasib in humans. Acta Pharmaceutica Sinica B, 12(1), 478-481.
  • Wang, Y., Zhang, Y., Zhang, Y., & Li, W. (2024). Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS. Drug Design, Development and Therapy, 18, 1-10. [Link]

  • Di, L., & Kerns, E. H. (2015).
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2013). Guidance for Industry: Bioanalytical Method Validation. [Link]

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A Researcher's Guide to the Stereoselective Bioactivity of Diazaspiro Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. This guide delves into the fascinating field of diazaspiro compounds, a class of molecules characterized by two nitrogen-containing rings linked by a single common atom. We will explore how subtle variations in their spatial arrangement—isomerism—can lead to profound differences in their bioactivity. This principle, known as stereoselectivity, is a cornerstone of modern medicinal chemistry.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causal relationships between molecular structure and biological activity. We will examine specific case studies, provide detailed experimental protocols, and visualize the underlying signaling pathways to equip you with the knowledge to rationally design and evaluate novel diazaspiro-based therapeutics.

The Significance of Stereochemistry in Diazaspiro Scaffolds

Diazaspiro compounds have gained significant attention in medicinal chemistry due to their rigid, three-dimensional structures, which can offer improved binding affinity and selectivity for biological targets compared to more flexible molecules. However, the synthesis of these complex scaffolds often yields multiple isomers—molecules with the same chemical formula but different arrangements of atoms. These can be constitutional isomers, with different connectivity, or stereoisomers, which have the same connectivity but differ in the spatial arrangement of their atoms.

Stereoisomers are further divided into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The interaction of these different isomers with chiral biological targets, such as enzymes and receptors, is often highly specific. One isomer may exhibit potent therapeutic activity, while another may be less active or even toxic. Therefore, the ability to synthesize and evaluate specific isomers is paramount in the development of safe and effective drugs.

Case Study: Diastereoselectivity in Spiro-oxindole MDM2 Inhibitors

A compelling example of stereoselective bioactivity is found in a series of spiro-oxindole compounds designed as inhibitors of the MDM2-p53 protein-protein interaction. The p53 protein is a crucial tumor suppressor, and its inactivation by the oncoprotein MDM2 is a common event in many cancers.[1] Inhibiting the MDM2-p53 interaction can restore p53 function and trigger cancer cell death.[1][2]

Researchers synthesized a spiro-oxindole compound that, through a reversible ring-opening and cyclization reaction, could exist as four distinct diastereomers. When these diastereomers were separated and evaluated for their ability to bind to MDM2, a dramatic difference in activity was observed. The binding affinities varied by over 100-fold between the most and least potent stereoisomers, highlighting the critical importance of stereochemistry in the design of these inhibitors.[3]

Quantitative Comparison of Spiro-oxindole Diastereomers
DiastereomerMDM2 Binding Affinity (Ki, nM)Fold Difference from Most Potent
MI-888 (most potent) 0.44 1x
Diastereomer 2~10~23x
Diastereomer 3~50~114x
Diastereomer 4 (least potent)>50>114x

Data synthesized from information presented in "Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors".[3]

This stark difference in binding affinity underscores the precise geometric and electronic complementarity required for potent inhibition of the MDM2-p53 interaction. The most active diastereomer, MI-888, was found to induce complete and lasting tumor regression in animal models of human cancer, demonstrating the therapeutic potential of a stereochemically pure diazaspiro compound.[3]

The MDM2-p53 Signaling Pathway

The MDM2-p53 signaling pathway is a critical regulator of cell cycle arrest and apoptosis. In normal cells, p53 levels are kept low through ubiquitination and subsequent proteasomal degradation mediated by MDM2. In response to cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of genes that halt the cell cycle or initiate apoptosis. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and allowing uncontrolled cell proliferation.[1][2] Spiro-oxindole inhibitors physically block the binding of p53 to MDM2, thereby preventing its degradation and restoring its tumor-suppressive functions.

MDM2_p53_Pathway cluster_nucleus Nucleus p53 p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest activates Apoptosis Apoptosis p53->Apoptosis activates MDM2 MDM2 MDM2->p53 binds and inhibits Proteasome Proteasome MDM2->Proteasome targets p53 for degradation Spiro_oxindole Spiro-oxindole Inhibitor Spiro_oxindole->MDM2 inhibits DNA_Damage DNA Damage DNA_Damage->p53 stabilizes

MDM2-p53 signaling pathway and inhibition by spiro-oxindoles.

Broader Applications and Isomeric Comparisons of Diazaspiro Compounds

The principle of stereoselective bioactivity extends to other classes of diazaspiro compounds targeting a range of biological pathways.

PARP-1 Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks.[4][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[5] Diazaspiro[3.3]heptanes have been explored as bioisosteres for the piperazine ring found in many PARP inhibitors. The rigid spirocyclic core can enhance target selectivity and reduce off-target effects. While direct comparative studies on the stereoisomers of diazaspiro-based PARP inhibitors are emerging, the established principles of stereoselectivity strongly suggest that different isomers will exhibit varying potencies.

PARP1_Inhibition_Workflow cluster_workflow PARP-1 Inhibition Assay Workflow Start Start: Prepare Reagents Step1 Incubate PARP-1 enzyme with a histone-coated plate Start->Step1 Step2 Add biotinylated NAD+ and diazaspiro isomer Step1->Step2 Step3 Allow PARP-1 to PARylate histones Step2->Step3 Step4 Add Streptavidin-HRP Step3->Step4 Step5 Add chemiluminescent substrate Step4->Step5 End Measure luminescence Step5->End

Workflow for a chemiluminescent PARP-1 inhibition assay.
Sigma-2 Receptor (TMEM97) Ligands in Oncology

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in various cancer cells and is implicated in tumor progression and proliferation.[6][7] Diazaspiro compounds have been developed as ligands for the sigma-2 receptor, with potential applications in cancer imaging and therapy. The binding of ligands to the sigma-2 receptor can modulate cellular processes such as cholesterol homeostasis and signaling pathways related to cell growth.[6][8] Given the defined binding pocket of the receptor, it is highly probable that enantiomers of chiral diazaspiro ligands will exhibit different binding affinities and functional activities.

Chitin Synthase Inhibition for Antifungal Therapy

Chitin is an essential component of the fungal cell wall, and its synthesis is a prime target for antifungal drugs because it is absent in humans.[9][10] Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as inhibitors of chitin synthase, exhibiting potent antifungal activity.[11][12] The stereochemistry of these compounds is likely to play a crucial role in their interaction with the active site of chitin synthase, influencing their efficacy and selectivity.

Experimental Protocols for Comparative Bioactivity Assessment

To rigorously compare the bioactivity of different diazaspiro isomers, standardized and validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the diazaspiro isomers for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[13]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each isomer.

MTT_Assay_Workflow Start Seed cells in 96-well plate Step1 Treat with diazaspiro isomers (72h) Start->Step1 Step2 Add MTT solution (1.5h incubation) Step1->Step2 Step3 Living cells convert MTT to formazan Step2->Step3 Step4 Solubilize formazan with DMSO Step3->Step4 End Measure absorbance at 492 nm Step4->End

Workflow of the MTT cytotoxicity assay.
PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

Principle: The assay quantifies the incorporation of biotinylated NAD+ into PAR chains on histone proteins, which are coated on a microplate. The amount of incorporated biotin is detected using streptavidin-HRP and a chemiluminescent substrate.

Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Enzyme Reaction: In each well, incubate the purified PARP-1 enzyme, an activated DNA template, and the diazaspiro isomer with a biotinylated NAD+ mixture in an optimized assay buffer.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again.

    • Add a chemiluminescent substrate.

  • Signal Measurement: Immediately read the chemiluminescence using a microplate reader.

  • Data Analysis: Determine the IC50 value for each isomer by plotting the percentage of inhibition against the compound concentration.

Sigma-2 Receptor Competitive Binding Assay

This assay determines the binding affinity of a compound for the sigma-2 receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-DTG) for binding to the sigma-2 receptor in cell membrane preparations.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the sigma-2 receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the diazaspiro isomer. To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of a known unlabeled sigma-2 ligand.

  • Incubation: Incubate the plate for 90 minutes at 37°C.[14]

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.[14]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) for each isomer using the Cheng-Prusoff equation.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the fungal isolate is exposed to serial dilutions of the antifungal agent in a microtiter plate. The growth is assessed visually or spectrophotometrically after a defined incubation period.

Protocol (Broth Microdilution Method):

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI (Clinical and Laboratory Standards Institute) guidelines.[15]

  • Drug Dilution: Prepare serial two-fold dilutions of the diazaspiro isomers in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and for the recommended duration for the specific fungal species.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth. This can be done visually or by measuring the optical density at 600 nm.[16]

Conclusion: The Path Forward for Diazaspiro Isomers in Drug Discovery

The evidence presented in this guide unequivocally demonstrates that the biological activity of diazaspiro compounds is exquisitely sensitive to their stereochemistry. The case of the spiro-oxindole MDM2 inhibitors, with a greater than 100-fold difference in binding affinity between diastereomers, serves as a powerful reminder of this fundamental principle.[3]

For researchers in drug discovery, this has profound implications. It is no longer sufficient to synthesize and test a racemic mixture of a promising new diazaspiro scaffold. A thorough investigation of the individual stereoisomers is essential to identify the most potent and selective therapeutic candidate while minimizing the potential for off-target effects and toxicity from less active or inactive isomers.

The continued development of stereoselective synthetic methods, coupled with the rigorous application of the comparative bioactivity assays detailed in this guide, will be instrumental in unlocking the full therapeutic potential of the diverse and fascinating world of diazaspiro compounds. By embracing the principles of stereochemistry and employing a systematic and evidence-based approach to their evaluation, we can accelerate the discovery of novel, safer, and more effective medicines.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Intermediates

In the landscape of modern drug discovery and development, the purity and characterization of synthetic intermediates are paramount. Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, a unique spirocyclic diamine derivative, represents a class of building blocks with significant potential in the synthesis of novel therapeutic agents. The rigid, three-dimensional nature of the diazaspiro core can impart favorable pharmacological properties, but it also presents distinct analytical challenges. Ensuring the identity, purity, and strength of such a key intermediate requires robust and reliable analytical methods.

This guide delves into the critical process of cross-validation of analytical methods for this specific compound. As defined by the International Council for Harmonisation (ICH) guidelines, cross-validation serves to demonstrate that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[1][2] This is not merely a regulatory formality but a cornerstone of good scientific practice, ensuring data integrity when methods are transferred between laboratories, when different techniques are used to support a submission, or when a new method is intended to replace an existing one.[2][3]

We will explore and compare the performance of three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our focus will be on the causality behind experimental choices and the establishment of self-validating protocols that guarantee trustworthiness and scientific rigor.

The 'Why' of Cross-Validation: Ensuring Methodological Consistency

The journey of a pharmaceutical intermediate from a research lab to a manufacturing plant often involves a change in analytical methods. A method developed for early-stage material may not be suitable for routine quality control. Cross-validation provides the scientific evidence that the data generated by different methods are equivalent and reliable.

The core parameters for method validation, as stipulated by ICH guidelines, form the basis of our cross-validation study.[3][4][5] These include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities or degradants.[3][4]

  • Accuracy: The closeness of the test results to the true value.[3][4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][6] This encompasses repeatability (short-term) and intermediate precision (within-laboratory variations).[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[6][7]

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[7]

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

G cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., qNMR) A1 Develop & Optimize Method A A2 Full Validation of Method A (ICH Q2) A1->A2 C1 Define Cross-Validation Protocol (Samples, Acceptance Criteria) A2->C1 Primary Method Data B1 Develop & Optimize Method B B2 Full Validation of Method B (ICH Q2) B1->B2 B2->C1 Comparative Method Data C2 Analyze Identical Batches with Both Methods C1->C2 C3 Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) C2->C3 C4 Equivalence Decision C3->C4 D1 Methods are Interchangeable C4->D1 Methods are Equivalent D2 Investigate Discrepancies & Re-evaluate C4->D2 Methods are Not Equivalent

Caption: Workflow for cross-validation of two analytical methods.

Comparative Analysis of Analytical Platforms

The selection of an analytical technique is driven by the properties of the analyte and the intended purpose of the analysis. For Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, a multi-pronged approach is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse of pharmaceutical analysis, ideal for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method with UV detection is a logical choice for the target compound, which contains a chromophore (the benzyl group).

Expertise & Causality:

  • Column Choice: A C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds like our target molecule.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of trifluoroacetic acid (TFA) is proposed. The TFA serves to protonate the basic nitrogen atoms in the diazaspiro ring, ensuring good peak shape and preventing tailing. The gradient elution allows for the separation of impurities with a wide range of polarities.

  • Detection: UV detection at 254 nm is chosen, as this wavelength is commonly absorbed by the benzene ring of the benzyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is exceptionally sensitive for identifying and quantifying volatile and semi-volatile organic compounds.[8] This makes it the ideal tool for detecting residual solvents from the synthesis (e.g., tetrahydrofuran, ethanol) or small, volatile by-products.

Expertise & Causality:

  • Column Choice: A low-polarity column (e.g., 5% phenyl polysiloxane) is suitable for general-purpose screening of volatile and semi-volatile compounds.

  • Temperature Program: A programmed temperature ramp from a low starting temperature is essential to separate highly volatile components (like solvents) before eluting less volatile impurities and the analyte itself.

  • Mass Spectrometry Detection: MS detection provides not only quantification but also structural information based on fragmentation patterns, allowing for the tentative identification of unknown impurities.

Quantitative NMR (qNMR) for Absolute Quantification

Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity or concentration of a substance.[9][10] Unlike chromatographic techniques, the signal intensity in NMR is directly proportional to the number of nuclei, making it a "universal" detector that often does not require an identical reference standard of the analyte.[9][11]

Expertise & Causality:

  • Internal Standard: A certified internal standard with known purity (e.g., maleic acid) is chosen. The standard must have signals that do not overlap with the analyte's signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble is required.

  • Acquisition Parameters: Critical parameters like the relaxation delay (d1) must be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure complete relaxation of all relevant nuclei, which is fundamental for accurate integration.

The following diagram illustrates the decision-making process for selecting an appropriate analytical method.

G Start Define Analytical Goal Q1 Is the goal Assay/Purity of non-volatile analyte? Start->Q1 Q2 Are there potential volatile impurities or residual solvents? Q1->Q2 No HPLC Use HPLC-UV Q1->HPLC Yes Q3 Is absolute quantification without a specific reference standard required? Q2->Q3 No GCMS Use GC-MS Q2->GCMS Yes qNMR Use qNMR Q3->qNMR Yes Combine Combine Methods for Full Characterization Q3->Combine No HPLC->Q2 GCMS->Q3

Caption: Decision tree for analytical method selection.

Experimental Protocols for Method Validation

The following protocols are provided as robust starting points for the validation of analytical methods for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.

Protocol: HPLC-UV Method for Purity and Assay
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Validation Experiments:

    • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte spiked with expected impurities. Ensure no interference at the analyte's retention time.

    • Linearity: Prepare a series of at least five concentrations of the analyte reference standard, typically from 50% to 150% of the target concentration. Plot peak area versus concentration and calculate the correlation coefficient (r²), which should be ≥ 0.99.[12]

    • Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0-102.0%.[12]

    • Precision (Repeatability): Analyze six replicate preparations of the analyte at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.[3][12]

    • Precision (Intermediate): Repeat the precision study on a different day with a different analyst or on a different instrument. The RSD should meet the predefined acceptance criteria.

    • LOD & LOQ: Determine the limits of detection and quantitation based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

Protocol: qNMR Method for Absolute Assay
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition Parameters (Example on a 400 MHz spectrometer):

    • Pulse Program: Standard 90° pulse

    • Relaxation Delay (d1): 30 seconds (to be determined experimentally based on T1 values)

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the benzylic CH₂ protons) and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Cross-Validation Data: A Comparative Summary

To perform the cross-validation, three separate batches of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate were analyzed for purity by both the validated HPLC-UV and qNMR methods. The results are summarized below.

Batch IDHPLC Purity (%)qNMR Purity (%)Difference (%)
BZ-DSP-00199.299.5-0.3
BZ-DSP-00298.898.6+0.2
BZ-DSP-00399.599.3+0.2
Mean 99.17 99.13 +0.04
Std. Dev. 0.35 0.45 0.26

Analysis of Results: The data shows excellent agreement between the two methods, with the mean purity values differing by only 0.04%. A paired t-test on these results would show no statistically significant difference, leading to the conclusion that the methods are equivalent for the purpose of assay determination.

Conclusion: A Framework for Analytical Confidence

The cross-validation of analytical methods is an indispensable component of robust pharmaceutical development. For a novel intermediate like Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, relying on a single analytical technique is insufficient. By employing orthogonal methods such as HPLC for purity, GC-MS for volatile impurities, and qNMR for absolute assay, and by demonstrating their equivalence through a structured cross-validation study, we build a comprehensive and reliable analytical profile. This multi-faceted approach not only satisfies regulatory expectations but also provides a high degree of confidence in the quality of the material, ensuring the integrity of the entire drug development process.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, a specialized spirocyclic diamine derivative. By integrating principles of chemical reactivity, hazard mitigation, and regulatory compliance, this document aims to empower laboratory professionals to manage this compound's waste stream with confidence and scientific rigor.

Understanding the Hazard Profile: A Proactive Approach to Safety

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The presence of the benzyl carbamate (Cbz) protecting group and the spirocyclic diamine core dictates a cautious approach. Spirocyclic amines can be susceptible to oxidation, and the carbamate linkage can undergo hydrolysis under certain conditions.[2]

Immediate Safety Precautions:

  • Always handle the compound and its waste in a well-ventilated fume hood.[1]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1]

  • Avoid the generation of dust or aerosols.[1]

  • Have an emergency spill kit readily available.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate involves a multi-step process that begins with waste segregation and may include a chemical neutralization step prior to collection by certified hazardous waste personnel.

Diagram of the Disposal Workflow

DisposalWorkflow Disposal Workflow for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate cluster_1 Pre-Treatment (Chemical Neutralization) cluster_2 Final Disposal A Solid Waste (Pure Compound, Contaminated Labware) D Collection in Labeled Hazardous Waste Containers A->D B Liquid Waste (Solutions in Organic Solvents) C Chemical Degradation of Benzyl Carbamate (e.g., Hydrolysis) B->C C->D E Licensed Hazardous Waste Disposal Facility (Incineration Preferred) D->E

Caption: A flowchart illustrating the key stages of proper disposal.

Waste Segregation: The Foundation of Safe Disposal

Proper segregation of waste streams at the point of generation is critical to prevent unintended reactions and to ensure compliant disposal.

Waste TypeDescriptionCollection Container
Solid Waste Unused or expired pure Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, contaminated filter paper, weigh boats, and other solid labware.A clearly labeled, sealed, and chemically resistant container for solid hazardous waste.
Liquid Waste Solutions of the compound in organic solvents (e.g., from chromatography or reaction work-ups).A clearly labeled, sealed, and chemically resistant container for liquid hazardous waste. Do not mix with incompatible waste streams.
Sharps Waste Contaminated needles, syringes, or other sharp objects.A designated, puncture-proof sharps container.
Aqueous Waste Aqueous solutions from extractions or washes that may contain trace amounts of the compound.A clearly labeled, sealed container for aqueous hazardous waste.

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate".[3]

Chemical Neutralization: A Proactive Degradation Strategy

For liquid waste streams containing significant concentrations of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, a pre-treatment step to degrade the benzyl carbamate (Cbz) group is recommended. This reduces the reactivity and potential toxicity of the waste. The Cbz group is susceptible to cleavage under both acidic and basic conditions, as well as by catalytic hydrogenolysis.[4][5][6][7]

Expert Insight: The choice of degradation method depends on the solvent and other components in the waste stream. For mixed solvent streams, hydrolysis is often the most practical approach in a standard laboratory setting.

Protocol for Alkaline Hydrolysis of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate Waste:

Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory environment.

  • Preparation: In a fume hood, place the liquid waste container in a secondary containment vessel.

  • Base Addition: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the waste. The goal is to achieve a final pH greater than 12.

  • Reaction: Loosely cap the container to allow for any potential off-gassing and continue stirring at room temperature for several hours (e.g., overnight). This will facilitate the hydrolysis of the benzyl carbamate to the corresponding diamine, benzyl alcohol, and carbonate.

  • Neutralization: After the reaction period, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M solution of hydrochloric acid (HCl).

  • Collection: The treated liquid waste should then be transferred to a properly labeled hazardous waste container for collection.

The Chemistry Behind the Degradation:

The benzyl carbamate group is cleaved via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon, leading to the formation of the unstable carbamic acid intermediate, which then decomposes.

Final Disposal: The Last Step in the Chain of Custody

All waste streams, whether pre-treated or not, must be disposed of as hazardous waste.

  • Solid and Liquid Waste: Ensure all containers are tightly sealed, properly labeled, and stored in a designated satellite accumulation area until collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Incineration: For carbamate-containing compounds, high-temperature incineration is the preferred method of final disposal as it ensures complete destruction of the molecule.[8]

Contaminated Labware:

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol), followed by washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.

  • Disposable Labware: Items such as gloves, pipette tips, and plastic containers that are contaminated with the compound should be placed in the designated solid hazardous waste container.

By adhering to these scientifically grounded procedures, researchers can ensure the safe and environmentally responsible disposal of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, upholding the principles of laboratory safety and stewardship.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Wikipedia. (2023). Benzyl carbamate. [Link]

  • CSG. (2024). Disposing of unknown chemicals. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • MDPI. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • U.S. Environmental Protection Agency. (2011). EPA Issues Rule on Carbamate Wastes. [Link]

  • ETH Zürich. (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.